TCO-PEG3-alcohol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C17H31NO6 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
[(1S,4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C17H31NO6/c19-9-11-22-13-15-23-14-12-21-10-8-18-17(20)24-16-6-4-2-1-3-5-7-16/h1-2,16,19H,3-15H2,(H,18,20)/b2-1+/t16-/m1/s1 |
InChI Key |
ZOEYSGPCGAYWME-XGBNDESESA-N |
Isomeric SMILES |
C1C/C=C/CC[C@H](C1)OC(=O)NCCOCCOCCOCCO |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCO |
Origin of Product |
United States |
Foundational & Exploratory
TCO-PEG3-Alcohol: A Technical Guide to its Mechanism of Action and Application in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of TCO-PEG3-alcohol, a heterobifunctional linker at the forefront of bioorthogonal chemistry. We will delve into its core mechanism of action, provide quantitative data on its performance, and offer detailed experimental protocols for its successful implementation in various bioconjugation strategies.
Core Principles: The Inverse-Electron-Demand Diels-Alder Reaction
This compound is a molecule comprised of three key components: a highly reactive trans-cyclooctene (TCO) group, a hydrophilic 3-unit polyethylene glycol (PEG3) spacer, and a terminal alcohol functional group. Its mechanism of action is centered around the bioorthogonal and exceptionally rapid inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction between the TCO moiety and a tetrazine derivative.
This [4+2] cycloaddition is characterized by the reaction of the electron-rich TCO (dienophile) with an electron-poor tetrazine (diene). The reaction proceeds through a concerted mechanism, forming an unstable bicyclic intermediate. This intermediate then undergoes a retro-Diels-Alder reaction, irreversibly releasing nitrogen gas (N₂) and forming a stable dihydropyridazine linkage.[1] The key advantages of this ligation chemistry are its remarkable speed, high specificity, and ability to proceed under mild, physiological conditions without the need for cytotoxic catalysts.[2]
The integrated PEG3 spacer enhances the aqueous solubility of the linker and the resulting bioconjugate, reduces steric hindrance, and can minimize non-specific interactions.[3] The terminal alcohol group provides a versatile handle for further chemical modification, allowing for the attachment of a wide array of molecules.
Quantitative Data
The efficacy of this compound in bioconjugation is underpinned by its favorable reaction kinetics and stability profile.
Reaction Kinetics
The iEDDA reaction between TCO and tetrazine is renowned for its exceptional speed, with second-order rate constants orders of magnitude higher than many other bioorthogonal reactions. This rapid ligation is critical for applications involving low reactant concentrations or requiring high temporal resolution.
| Bioorthogonal Reaction | Dienophile | Diene | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Characteristics |
| iEDDA | TCO | Tetrazine | ~1 - >10⁶ [4] | Extremely fast, bioorthogonal, no catalyst required |
| SPAAC | DBCO | Azide | ~1 | Bioorthogonal, stable linkage, slower kinetics |
| Thiol-Maleimide | Thiol | Maleimide | ~10² - 10³ | Specific for thiols, potential for retro-Michael reaction |
Note: The specific rate constant for the TCO-tetrazine reaction is highly dependent on the substituents on both the TCO and tetrazine rings, as well as the solvent system used.[4]
Stability Profile
The stability of the TCO moiety is a critical factor for successful bioconjugation. The primary degradation pathway is the isomerization of the reactive trans-cyclooctene to the unreactive cis-cyclooctene, which can be catalyzed by thiols.
| Condition | TCO Moiety Stability | Recommendations |
| Aqueous Buffer (pH 7.5, 4°C) | TCO-labeled IgG showed ~10.5% loss of reactivity after 4 weeks. | For long-term storage, -20°C is recommended. Avoid azide and thiol-containing buffers. |
| Presence of Thiols (e.g., DTT) | Prone to isomerization to the inactive CCO form, leading to conjugation failure. | Use non-thiol-based reducing agents like TCEP. If DTT must be used, remove it before adding the TCO-linker. |
| Storage | Recommended storage at -20°C, protected from light. | Aliquot upon arrival to avoid multiple freeze-thaw cycles. |
Experimental Protocols
This section provides a detailed methodology for the use of this compound in a typical two-stage bioconjugation workflow: (1) derivatization of the alcohol to introduce a desired reactive group and (2) the bioorthogonal ligation to a tetrazine-modified molecule.
Derivatization of this compound
The terminal hydroxyl group of this compound can be functionalized to introduce a variety of reactive moieties, such as an N-hydroxysuccinimide (NHS) ester for reaction with primary amines. The following is an example protocol for creating a TCO-PEG3-NHS ester.
Materials:
-
This compound
-
Disuccinimidyl carbonate (DSC)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM) or similar aprotic solvent
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add DSC (typically 1.2-1.5 molar equivalents) to the solution.
-
Add TEA or DIPEA (typically 2-3 molar equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a small amount of water.
-
Extract the organic layer and dry it over anhydrous sodium sulfate.
-
Purify the crude product by silica gel column chromatography to obtain the TCO-PEG3-NHS ester.
-
Confirm the identity and purity of the product by NMR and mass spectrometry.
Protein Labeling with TCO-PEG3-NHS Ester
This protocol outlines the labeling of a protein with the newly synthesized TCO-PEG3-NHS ester.
Materials:
-
Protein solution (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.4)
-
TCO-PEG3-NHS ester stock solution (10 mM in anhydrous DMSO)
-
Quenching solution (1M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
-
Prepare the protein solution in the reaction buffer.
-
Add a 10- to 20-fold molar excess of the TCO-PEG3-NHS ester solution to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
Remove excess linker and byproducts by buffer exchange using a desalting column.
Bioorthogonal Ligation with a Tetrazine-Functionalized Molecule
This protocol describes the final "click" reaction between the TCO-labeled protein and a tetrazine-functionalized molecule (e.g., a fluorescent dye, small molecule drug).
Materials:
-
TCO-labeled protein
-
Tetrazine-functionalized molecule stock solution
-
Reaction buffer (e.g., PBS pH 7.4)
Procedure:
-
Ensure the TCO-labeled protein is in the reaction buffer at a known concentration.
-
Add the tetrazine-functionalized molecule stock solution to the protein solution. A slight molar excess (e.g., 1.5 equivalents per TCO) is often used to ensure complete reaction.
-
Incubate the reaction for 30-60 minutes at room temperature. The reaction progress can often be monitored by the disappearance of the characteristic color of the tetrazine.
-
Purify the resulting conjugate from excess tetrazine-functionalized molecule using size-exclusion chromatography (SEC) or another suitable method.
-
Characterize the final conjugate using methods such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling.
Mandatory Visualizations
Signaling Pathways and Mechanisms
Caption: Mechanism of the inverse-electron-demand Diels-Alder (iEDDA) reaction.
Experimental Workflows
Caption: Experimental workflow for bioconjugation using this compound.
Logical Relationships
Caption: Factors influencing the kinetics of the TCO-tetrazine iEDDA reaction.
References
TCO-PEG3-alcohol: A Technical Guide to Properties, Solubility, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core properties, solubility characteristics, and applications of TCO-PEG3-alcohol, a key reagent in the field of bioorthogonal chemistry. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in bioconjugation, drug delivery, and molecular imaging.
Core Properties of this compound
This compound is a heterobifunctional molecule consisting of a trans-cyclooctene (TCO) moiety, a hydrophilic three-unit polyethylene glycol (PEG3) spacer, and a terminal alcohol group. The TCO group is a highly reactive dienophile that participates in inverse-electron demand Diels-Alder (IEDDA) cycloaddition reactions with tetrazine-functionalized molecules.[1] This "click chemistry" reaction is notable for its exceptional speed, high specificity, and biocompatibility, as it proceeds rapidly under physiological conditions without the need for a cytotoxic copper catalyst.[2][3]
The integrated PEG3 linker enhances the aqueous solubility of the molecule, reduces aggregation, and minimizes steric hindrance during conjugation.[1][4] The terminal hydroxyl group offers a versatile handle for further chemical modifications.
A summary of the key physical and chemical properties of this compound is presented in Table 1. It is important to note that slight variations in molecular weight and chemical formula may be reported by different suppliers due to differences in the chemical structure of the PEG linker.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C15H27NO5 or C17H31NO6 | |
| Molecular Weight | 301.4 g/mol or 345.43 g/mol | |
| CAS Number | 2566420-12-8 | |
| Physical State | Viscous oil or liquid | |
| Purity | Typically >95% | |
| Storage Conditions | -20°C, desiccated |
Solubility Profile
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility | Source(s) |
| Dimethyl sulfoxide (DMSO) | Soluble | |
| Dichloromethane (DCM) | Soluble | |
| Dimethylformamide (DMF) | Soluble | |
| Acetonitrile | Soluble | |
| Chloroform | Soluble |
For experimental work, it is recommended to prepare stock solutions in a dry, high-purity organic solvent such as DMSO or DMF.
Stability and Handling
A critical consideration when working with TCO derivatives is their limited stability. The strained trans-cyclooctene ring can isomerize to the more stable but significantly less reactive cis-cyclooctene (CCO) isomer. This isomerization can be accelerated by the presence of thiols and prolonged storage. Therefore, long-term storage of this compound is not recommended. For optimal performance, it is advised to store the compound at -20°C under desiccated conditions and to use freshly prepared solutions for conjugation reactions. While specific half-life data for this compound is not available, studies on other TCO derivatives have shown that the rate of isomerization can vary depending on the specific structure and the conditions.
The TCO-Tetrazine Ligation: A Powerful Bioconjugation Tool
The primary application of this compound lies in its rapid and specific reaction with tetrazine-functionalized molecules via an inverse-electron demand Diels-Alder (IEDDA) cycloaddition. This reaction is a cornerstone of bioorthogonal chemistry, enabling the efficient formation of stable covalent bonds in complex biological environments.
Reaction Mechanism
The IEDDA reaction between TCO and tetrazine is a [4+2] cycloaddition where the electron-poor tetrazine acts as the diene and the strained TCO serves as the dienophile. This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas, driving the reaction to completion and forming a stable dihydropyridazine linkage.
Key Features of the TCO-Tetrazine Ligation
-
Exceptional Kinetics: The reaction is extremely fast, with second-order rate constants that are orders of magnitude higher than many other bioorthogonal reactions. This allows for efficient conjugation even at low reactant concentrations.
-
Biocompatibility: The reaction proceeds efficiently under mild, physiological conditions (pH 6-8, room temperature) without the need for a toxic copper catalyst.
-
Chemoselectivity: The TCO and tetrazine groups are mutually reactive and do not cross-react with other functional groups present in biological systems, ensuring highly specific labeling.
Experimental Protocols
The following provides a general framework for a typical TCO-tetrazine ligation experiment. Optimization of reactant concentrations, reaction time, and temperature may be necessary for specific applications.
Materials and Reagents
-
This compound
-
Tetrazine-functionalized molecule of interest
-
Reaction Buffer: Phosphate-buffered saline (PBS) or other suitable biological buffer (pH 7.2-7.4)
-
Anhydrous DMSO or DMF for preparing stock solutions
-
Size-exclusion chromatography (SEC) or dialysis equipment for purification
Experimental Workflow
General Protocol for Bioconjugation
-
Prepare Stock Solutions: Dissolve this compound and the tetrazine-functionalized molecule in anhydrous DMSO or DMF to prepare concentrated stock solutions (e.g., 10 mM).
-
Reaction Setup: In a suitable reaction vessel, dilute the tetrazine-functionalized molecule in the reaction buffer. Add the desired molar equivalent of the this compound stock solution. A slight molar excess of the TCO reagent (e.g., 1.5 to 5 equivalents) is often used to ensure complete consumption of the tetrazine-labeled molecule.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration.
-
Monitoring the Reaction: The progress of the reaction can be monitored by observing the disappearance of the characteristic color of the tetrazine (if it has a chromophore) or by analytical techniques such as LC-MS or SDS-PAGE.
-
Purification: Once the reaction is complete, purify the conjugate from unreacted starting materials using size-exclusion chromatography or dialysis.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in a wide range of applications, including:
-
Antibody-Drug Conjugates (ADCs): Site-specific conjugation of cytotoxic drugs to antibodies for targeted cancer therapy.
-
PROTACs: Synthesis of proteolysis-targeting chimeras for targeted protein degradation.
-
Molecular Imaging: Labeling of biomolecules with imaging agents (e.g., fluorescent dyes, PET tracers) for in vivo and in vitro imaging.
-
Drug Delivery: Development of targeted drug delivery systems.
-
Surface Modification: Immobilization of biomolecules onto surfaces for biosensor and microarray development.
Conclusion
This compound is a versatile and powerful reagent for bioorthogonal chemistry. Its high reactivity, specificity, and enhanced aqueous solubility make it an invaluable tool for researchers and drug development professionals. By understanding its core properties, solubility, and the principles of the TCO-tetrazine ligation, scientists can effectively leverage this technology to advance their research in bioconjugation, drug delivery, and molecular imaging.
References
- 1. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. researchgate.net [researchgate.net]
- 3. Estimation of drug solubility in water, PEG 400 and their binary mixtures using the molecular structures of solutes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
TCO-PEG3-Alcohol for Inverse Electron Demand Diels-Alder Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Inverse Electron Demand Diels-Alder (IEDDA) reaction has emerged as a powerful tool in bioconjugation, offering rapid and specific ligation under physiological conditions. At the heart of this bioorthogonal chemistry are highly reactive dienophiles, among which trans-cyclooctene (TCO) derivatives have gained prominence. This technical guide provides an in-depth exploration of TCO-PEG3-alcohol, a versatile reagent featuring a TCO moiety for IEDDA reactions, a hydrophilic triethylene glycol (PEG3) spacer, and a terminal alcohol group for further functionalization. This document details its properties, experimental protocols for its application, and its role in advanced biomedical research, particularly in the development of targeted therapeutics and diagnostic agents.
Core Concepts of the TCO-Tetrazine IEDDA Reaction
The IEDDA reaction is a cycloaddition between an electron-poor diene, typically a tetrazine, and an electron-rich dienophile, such as TCO.[1] The high ring strain of the trans-cyclooctene significantly accelerates the reaction, leading to exceptionally fast kinetics without the need for a catalyst.[2] The reaction proceeds via a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas, driving the reaction to completion and forming a stable dihydropyridazine product.[1][2] The PEG3 linker in this compound enhances aqueous solubility and reduces steric hindrance, making it an ideal choice for biological applications.[3]
Physicochemical and Reactivity Data
While specific kinetic data for this compound is not extensively documented in publicly available literature, the reactivity is primarily governed by the TCO group. The following tables summarize key quantitative data for the TCO-tetrazine ligation, drawing from studies on various TCO derivatives.
| Parameter | Value | Notes |
| Second-Order Rate Constant (k₂) | ~2000 M⁻¹s⁻¹ | For the reaction of TCO with tetrazine in 9:1 methanol/water. This value can vary significantly depending on the specific tetrazine and TCO derivatives used. |
| Purity | >95% | As typically supplied by commercial vendors. |
| Storage Conditions | -20°C, protected from light and moisture. | TCO compounds are susceptible to isomerization and should be stored under an inert atmosphere. Long-term storage is not recommended. |
| Solubility | Soluble in DMSO, DMF, DCM, and acetonitrile. | The PEG3 linker enhances solubility in aqueous buffers. |
Table 1: Physicochemical Properties and Reactivity of this compound.
| Condition | Effect on Stability | Reference |
| Aqueous Buffer (pH 7.4) | Generally stable for several days to weeks at 4°C. However, isomerization to the less reactive cis-cyclooctene (CCO) can occur over time. | |
| Presence of Thiols (e.g., DTT) | Thiols can promote the isomerization of TCO to CCO, significantly reducing its reactivity. Use of non-thiol reducing agents like TCEP is recommended. | |
| Human Serum | Some degradation or isomerization may be observed over 24 hours. The stability is dependent on the specific TCO derivative. |
Table 2: Stability of TCO Derivatives Under Various Conditions.
Experimental Protocols
The terminal hydroxyl group of this compound allows for its derivatization into other functional groups, such as NHS esters, for subsequent conjugation to biomolecules. Below is a general protocol for antibody labeling, which can be adapted for other proteins.
Protocol 1: Activation of this compound and Antibody Conjugation
This protocol involves a two-step process: 1) activation of the hydroxyl group of this compound to an NHS ester, and 2) conjugation of the TCO-PEG3-NHS ester to an antibody.
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC) or similar activating agent
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
Step 1: Activation of this compound to TCO-PEG3-NHS ester (Perform in a moisture-free environment)
-
Dissolve this compound and a 1.5-fold molar excess of DSC in anhydrous DMF or DMSO.
-
Add a suitable base, such as triethylamine (2-fold molar excess), to catalyze the reaction.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the activated TCO-PEG3-NHS ester solution can be used directly in the next step or purified by chromatography if necessary.
Step 2: Antibody Conjugation
-
Prepare the antibody at a concentration of 2-5 mg/mL in the Reaction Buffer.
-
Immediately before use, dissolve the TCO-PEG3-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
Add a 10- to 20-fold molar excess of the dissolved TCO-PEG3-NHS ester to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
(Optional) Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes.
-
Remove excess, unreacted TCO-PEG3-NHS ester using a desalting column, exchanging the buffer to a suitable storage buffer (e.g., PBS).
-
Determine the degree of labeling (DOL) by measuring the UV-Vis absorbance of the antibody at 280 nm and using the manufacturer's protocol for the specific TCO-linker if it contains a chromophore, or by mass spectrometry.
Protocol 2: IEDDA Reaction with a Tetrazine-labeled Molecule
This protocol describes the reaction of a TCO-functionalized molecule (e.g., the antibody from Protocol 1) with a tetrazine-labeled counterpart.
Materials:
-
TCO-labeled antibody (from Protocol 1)
-
Tetrazine-labeled molecule (e.g., a fluorescent dye, drug molecule)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Dissolve the TCO-labeled antibody and the tetrazine-labeled molecule in the Reaction Buffer.
-
Mix the reactants at the desired molar ratio (a 1:1 ratio is a good starting point).
-
Incubate the reaction at room temperature. The reaction is typically very fast and can be complete within minutes to an hour.
-
The progress of the reaction can be monitored by the disappearance of the characteristic color of the tetrazine (around 520 nm) using a spectrophotometer.
-
The final conjugate can be purified from any unreacted components using size-exclusion chromatography (SEC) if necessary.
Visualizations
Inverse Electron Demand Diels-Alder (IEDDA) Reaction Mechanism
Caption: IEDDA reaction between this compound and a tetrazine derivative.
Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis
Caption: Workflow for synthesizing an ADC using this compound.
Pre-Targeted Drug Delivery Workflow
Caption: Pre-targeted drug delivery using TCO-tetrazine IEDDA chemistry.
Conclusion
This compound is a valuable reagent for researchers in chemical biology and drug development, enabling the efficient and specific conjugation of molecules through the inverse electron demand Diels-Alder reaction. Its hydrophilic PEG spacer and terminal alcohol for further functionalization provide significant advantages for biological applications. The exceptionally fast and bioorthogonal nature of the TCO-tetrazine ligation has paved the way for innovative strategies in targeted therapies, in vivo imaging, and the construction of complex biomolecular architectures. While further studies are needed to fully characterize the specific kinetics and stability of this compound under a wide range of conditions, the principles and protocols outlined in this guide provide a solid foundation for its successful implementation in the laboratory.
References
The Lynchpin of Bioorthogonal Ligation: A Technical Guide to TCO-PEG3-Alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of TCO-PEG3-alcohol, a heterobifunctional linker at the forefront of bioconjugation strategies. We will dissect its core mechanism of action, detail its diverse applications, provide structured quantitative data, and present detailed experimental protocols for its successful implementation in the laboratory.
Introduction: Understanding the this compound Linker
This compound is a powerful chemical tool designed for the precise and stable covalent linking of two distinct molecules.[1][2] Its structure consists of three key components, each contributing to its overall function:
-
Trans-cyclooctene (TCO): A conformationally strained eight-carbon ring containing a trans double bond. This inherent ring strain is the driving force behind its exceptionally high reactivity towards tetrazine partners in bioorthogonal "click chemistry" reactions.[3]
-
Polyethylene Glycol (PEG) Spacer (PEG3): A three-unit PEG linker enhances the molecule's hydrophilicity, improving its solubility in aqueous buffers commonly used for biological experiments.[2][4] This spacer also provides a flexible connection that minimizes steric hindrance between the conjugated molecules, preserving their native function.
-
Terminal Alcohol (-OH): A primary hydroxyl group that serves as a versatile chemical handle. While not highly reactive under physiological conditions, it can be readily activated or converted into other functional groups (e.g., tosylates, aldehydes, amines), enabling covalent attachment to a wide range of molecules, including drugs, probes, or surfaces.
The primary utility of this compound lies in its TCO moiety, which participates in the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.
The Core Mechanism: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The TCO-tetrazine ligation is the cornerstone of this technology. It is a bioorthogonal reaction, meaning it proceeds with high efficiency and specificity within complex biological systems without interfering with native biochemical processes. The reaction is a [4+2] cycloaddition between the electron-rich dienophile (TCO) and an electron-deficient diene (tetrazine). This is followed by a retro-Diels-Alder step that irreversibly releases nitrogen gas, driving the reaction to completion and forming a stable dihydropyridazine linkage.
This reaction is renowned for its exceptional speed, which allows for effective conjugation even at low micromolar or nanomolar concentrations of reactants.
Quantitative Data: Reaction Kinetics and Linker Properties
The kinetics of the TCO-tetrazine reaction are among the fastest of all bioorthogonal reactions. The rate is highly dependent on the specific structures of the TCO and tetrazine derivatives. Below is a summary of representative second-order rate constants and key properties of the this compound linker.
| Parameter | Reactants | Second-Order Rate Constant (k₂) | Reference |
| Reaction Kinetics | General TCO and Tetrazine | ~800 M⁻¹s⁻¹ to 30,000 M⁻¹s⁻¹ | |
| Highly Strained TCO (s-TCO) and Tetrazine | Up to 3.3 x 10⁶ M⁻¹s⁻¹ | ||
| d-TCO and Diphenyl-s-tetrazine (in MeOH) | 520 M⁻¹s⁻¹ | ||
| d-TCO and Dipyridyl-s-tetrazine (in water) | 366,000 M⁻¹s⁻¹ | ||
| Physical Properties | Property | Value / Description | Reference |
| Molecular Formula | This compound | C₁₇H₃₁NO₆ | |
| Molecular Weight | This compound | 345.43 g/mol | |
| Purity | This compound | >95% | |
| Solubility | This compound | Soluble in DCM, acetonitrile, DMF, DMSO | |
| Spacer Arm Length | PEG3 | ~14.6 Å | |
| TCO Stability | In aqueous buffer (pH 7.5) at 4°C | Stable for weeks. Avoid thiols. |
Experimental Protocols
This section provides detailed methodologies for the activation of the alcohol handle and a representative workflow for creating an antibody-drug conjugate (ADC).
Activation of the this compound Hydroxyl Group
The terminal alcohol is a versatile precursor that can be converted into more reactive functional groups. Tosylation is a common method to create an excellent leaving group, making the linker reactive towards nucleophiles like amines and thiols.
Protocol: Tosylation of this compound
-
Reagents & Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine or Triethylamine (TEA)
-
Round-bottom flask, magnetic stirrer, ice bath
-
Saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate
-
Separatory funnel, rotary evaporator
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0°C using an ice bath.
-
Add anhydrous pyridine or TEA (1.5 equivalents) to the solution and stir for 10 minutes.
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at 0°C for 4 hours, or allow it to warm to room temperature and stir for an additional 2 hours if the reaction is slow. Monitor progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with water and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to yield TCO-PEG3-Tosylate.
-
Workflow for Antibody-Drug Conjugate (ADC) Generation
This protocol outlines a two-part strategy: first, modifying an antibody with a tetrazine handle, and second, conjugating a TCO-functionalized drug to the antibody. This example assumes the use of a TCO-NHS ester, which can be synthesized from TCO-PEG-acid, itself derived from the oxidation of this compound.
Part A: Antibody Modification with Tetrazine-NHS Ester
-
Reagents & Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Tetrazine-PEG-NHS ester
-
Anhydrous DMSO
-
Desalting spin columns (for buffer exchange and purification)
-
-
Procedure:
-
Buffer Exchange: Ensure the mAb solution (1-5 mg/mL) is in an amine-free buffer. If not, perform a buffer exchange using a desalting spin column.
-
Prepare Tetrazine Solution: Immediately before use, dissolve the Tetrazine-PEG-NHS ester in anhydrous DMSO to create a 10 mM stock solution.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the tetrazine solution to the mAb solution. Incubate for 1 hour at room temperature with gentle mixing.
-
Purification: Remove the excess, unreacted tetrazine reagent using a desalting spin column according to the manufacturer's protocol. The tetrazine-modified antibody is now ready for conjugation.
-
Part B: TCO-Linker-Drug Conjugation to Antibody
-
Reagents & Materials:
-
Purified tetrazine-modified antibody (from Part A)
-
TCO-functionalized drug/payload (prepared by activating this compound and conjugating to the drug)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
-
Procedure:
-
Prepare Reactants: Prepare the TCO-functionalized drug in a compatible solvent (e.g., DMSO).
-
Click Reaction: Add the TCO-functionalized drug to the solution of tetrazine-modified antibody. A 1.5- to 5-fold molar excess of the TCO-drug conjugate over the antibody is a common starting point.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 37°C. The reaction can often be monitored visually by the disappearance of the tetrazine's characteristic color.
-
Final Purification: Purify the final ADC to remove any unreacted TCO-drug conjugate. Size-Exclusion Chromatography (SEC) is a commonly used method.
-
Characterization: Analyze the final ADC using techniques such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry to confirm conjugation and determine the drug-to-antibody ratio (DAR).
-
Applications in Research and Drug Development
The unique characteristics of this compound and the TCO-tetrazine reaction have led to their adoption in a wide range of applications:
-
Antibody-Drug Conjugates (ADCs): Creating homogeneous ADCs with precise drug-to-antibody ratios for targeted cancer therapy.
-
PROTACs: Synthesizing Proteolysis Targeting Chimeras (PROTACs) that utilize the intracellular ubiquitin-proteasome system to degrade target proteins.
-
Live Cell Imaging and Labeling: Labeling specific biomolecules on or within living cells for imaging applications due to the reaction's biocompatibility.
-
Radiochemistry: Development of radiolabeled conjugates for PET and SPECT imaging, enabling pre-targeting strategies where a TCO-modified antibody is administered first, followed by a smaller, rapidly clearing tetrazine-radioligand.
-
Surface Immobilization & Hydrogels: Attaching biomolecules to surfaces for diagnostics or crosslinking polymers to form biocompatible hydrogels for tissue engineering.
Conclusion
This compound is a cornerstone reagent in modern bioconjugation. Its combination of a highly reactive TCO group for rapid and specific bioorthogonal ligation, a solubilizing PEG spacer, and a versatile alcohol handle for payload attachment provides an unparalleled platform for constructing complex and well-defined bioconjugates. For researchers in drug development and chemical biology, mastering the use of this linker is essential for advancing the fields of targeted therapeutics, diagnostics, and molecular imaging.
References
The Pivotal Role of the PEG3 Linker in TCO Reagents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of bioorthogonal chemistry has revolutionized the field of bioconjugation, providing tools for the precise chemical modification of biomolecules in complex biological systems. Among these, the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine (Tz) and a trans-cyclooctene (TCO) is a cornerstone reaction, celebrated for its exceptionally fast kinetics and biocompatibility.[1] The linker connecting the reactive TCO moiety to a biomolecule is a critical determinant of the conjugate's ultimate success. This technical guide provides an in-depth exploration of the function and application of the tri-ethylene glycol (PEG3) linker in TCO reagents, a widely utilized spacer in the development of antibody-drug conjugates (ADCs), imaging agents, and other advanced bioconjugates.
Core Function of the PEG3 Linker
The incorporation of a discrete PEG3 spacer into TCO reagents imparts several crucial advantages that enhance the performance of the resulting bioconjugate. These benefits stem from the inherent physicochemical properties of the polyethylene glycol chain.
Enhanced Hydrophilicity and Solubility: A primary challenge in bioconjugation is the often-hydrophobic nature of payloads, such as cytotoxic drugs in ADCs. This can lead to aggregation and rapid clearance from circulation.[2] The hydrophilic PEG3 linker increases the overall water solubility of the TCO reagent and the final conjugate, mitigating aggregation and improving formulation stability.[]
Reduced Steric Hindrance: The flexible and defined-length PEG3 spacer provides adequate distance between the conjugated biomolecule (e.g., an antibody) and the TCO group. This spatial separation minimizes steric hindrance, allowing for efficient reaction with a tetrazine-modified molecule.[]
Improved Pharmacokinetics: While longer PEG chains are more commonly associated with significant extensions in circulation half-life, even a short PEG3 linker can favorably influence the pharmacokinetic (PK) profile of a bioconjugate.[2] By increasing the hydrodynamic radius and masking hydrophobic elements, the PEG3 linker can contribute to reduced renal clearance and a more favorable biodistribution.
Biocompatibility: PEG is a well-established biocompatible polymer, known for its low toxicity and immunogenicity. The use of a PEG3 linker in TCO reagents ensures that the spacer itself does not contribute to adverse biological responses.
Data Presentation: The Impact of PEG Linker Length
The length of the PEG linker is a critical parameter in the design of bioconjugates, particularly ADCs. The following tables summarize quantitative data from various studies, illustrating the general trends observed with varying PEG linker lengths. While not always featuring a PEG3 linker directly, these data provide a valuable context for understanding its role as a short, hydrophilic spacer.
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference Molecule |
| No PEG | ~8.5 | 1.0 | Non-binding IgG-MMAE (DAR 8) |
| PEG8 | Slower clearance than non-PEGylated | - | Trastuzumab-DM1 |
| PEG12 | - | - | - |
| PEG24 | - | - | - |
| 4 kDa | - | 2.5-fold half-life extension | Affibody-MMAE |
| 10 kDa | - | 11.2-fold half-life extension | Affibody-MMAE |
Data synthesized from multiple sources. The clearance rates for PEGylated ADCs are generally lower than their non-PEGylated counterparts, indicating a longer circulation time. Shorter PEGs like PEG3 are expected to offer a modest but beneficial reduction in clearance.
Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity of an Anti-CD30 ADC
| Linker | IC50 (ng/mL) | Cell Line |
| No PEG | ~10 | Karpas-299 |
| PEG2 | ~10 | Karpas-299 |
| PEG4 | ~10 | Karpas-299 |
| PEG8 | ~10 | Karpas-299 |
| PEG12 | ~10 | Karpas-299 |
| PEG24 | ~10 | Karpas-299 |
Data adapted from Burke et al., 2017. In this particular study, PEG linker length did not significantly impact the in vitro potency of the ADC.
Table 3: Qualitative Comparison of Different PEG Linker Length Categories
| Feature | Short PEG Linkers (e.g., PEG3, PEG4, PEG8) | Long PEG Linkers (e.g., PEG24, >1 kDa) |
| Solubility Enhancement | Moderate | High |
| Pharmacokinetics | Modest improvement in half-life | Significant extension of half-life |
| In Vitro Potency | Generally maintained | Potential for reduction |
| Steric Hindrance | Effective at overcoming moderate hindrance | Highly effective for bulky payloads/targets |
| Immunogenicity | Low | Generally low, but risk of anti-PEG antibodies |
This table provides a summary of general trends observed with varying PEG linker lengths.
Experimental Protocols
The successful application of PEG3-TCO linkers in bioconjugation relies on well-defined experimental protocols. The following are detailed methodologies for key experiments.
Protocol 1: Antibody Conjugation with TCO-PEG3-NHS Ester
This protocol describes the labeling of primary amines (e.g., lysine residues) on an antibody with a TCO-PEG3-NHS ester.
Materials:
-
Antibody solution (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.5)
-
TCO-PEG3-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (1 M Tris-HCl, pH 8.0)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)
Procedure:
-
Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS at pH 7.2-7.5 using a desalting column. Adjust the antibody concentration to 1-5 mg/mL.
-
TCO-PEG3-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-PEG3-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the TCO-PEG3-NHS ester stock solution to the antibody solution. Incubate for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted TCO-PEG3-NHS ester and other small molecules by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Characterization: Determine the concentration of the purified TCO-labeled antibody using a protein concentration assay (e.g., BCA or absorbance at 280 nm). The degree of labeling (DOL) can be determined by methods such as MALDI-TOF mass spectrometry.
Protocol 2: TCO-Tetrazine Click Reaction for Protein-Protein Conjugation
This protocol outlines the reaction between a TCO-functionalized protein and a tetrazine-labeled protein.
Materials:
-
TCO-labeled protein (from Protocol 1)
-
Tetrazine-labeled protein
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Prepare the TCO-labeled and tetrazine-labeled proteins in the reaction buffer.
-
Reaction Mixture: Combine the TCO-labeled and tetrazine-labeled proteins in a microcentrifuge tube. A 1:1 to 1:1.5 molar ratio of TCO to tetrazine is a common starting point.
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
Purification (Optional): If necessary, the final conjugate can be purified from any unreacted starting materials using size-exclusion chromatography (SEC).
-
Analysis: The formation of the conjugate can be confirmed by SDS-PAGE, which will show a band shift corresponding to the higher molecular weight of the conjugate, and by mass spectrometry.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay) for ADCs
This protocol describes how to assess the cytotoxicity of an ADC containing a PEG3-TCO linker.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC with PEG3-TCO linker
-
Control antibody (unconjugated)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium. Remove the old medium from the cells and add 100 µL of the diluted ADC or control antibody to the appropriate wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will metabolize the MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC50) value using a suitable software like GraphPad Prism.
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows involving PEG3-TCO linkers.
Conclusion
The PEG3 linker is a versatile and highly effective component in the design of TCO-based bioconjugation reagents. Its ability to enhance solubility, reduce steric hindrance, and improve pharmacokinetics makes it an invaluable tool for the development of next-generation therapeutics and diagnostics. The quantitative data and detailed experimental protocols provided in this guide offer a practical framework for researchers and drug development professionals to effectively harness the advantages of the PEG3 spacer in their work. As the field of bioconjugation continues to advance, the rational application of well-characterized linkers like PEG3 will be instrumental in creating safer and more effective targeted therapies.
References
An In-depth Technical Guide to the Biocompatibility of TCO-PEG3-Alcohol Linkers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biocompatibility of trans-cyclooctene-polyethylene glycol (3)-alcohol (TCO-PEG3-alcohol) linkers. While direct biocompatibility data for this specific linker is limited in publicly available literature, this document synthesizes information on its core components—TCO and PEG—and closely related analogues to provide a robust assessment of its expected biocompatibility profile. This guide covers key aspects including cytotoxicity, immunogenicity, in vivo and in vitro stability, and hemocompatibility, supplemented with detailed experimental protocols and visual workflows to support researchers in their drug development endeavors.
Introduction to this compound Linkers
This compound is a heterobifunctional linker that combines the principles of bioorthogonal chemistry with the benefits of PEGylation. The trans-cyclooctene (TCO) moiety allows for highly specific and rapid covalent bond formation with tetrazine-functionalized molecules via an inverse-electron-demand Diels-Alder (iEDDA) reaction. This "click chemistry" is exceptionally bioorthogonal, meaning it proceeds efficiently within complex biological systems without interfering with native biochemical processes.[1][2] The polyethylene glycol (PEG) spacer, in this case with three ethylene glycol units, enhances hydrophilicity, which can improve the solubility of the linker and any attached cargo, reduce aggregation, and minimize steric hindrance.[3][4] The terminal alcohol group provides a versatile handle for further chemical modifications.
The biocompatibility of such a linker is paramount for its application in drug delivery, diagnostics, and other biomedical fields. An ideal linker should exhibit minimal toxicity, provoke no adverse immune reactions, and possess adequate stability in biological environments to ensure its intended function.
Biocompatibility Profile
The overall biocompatibility of this compound can be inferred from the well-documented properties of its constituent parts and related molecules.
Cytotoxicity
The cytotoxicity of this compound is expected to be low. Both the TCO and PEG components are generally considered non-toxic.[1] Studies on short-chain alcohols and PEG derivatives indicate that cytotoxicity is often concentration-dependent and influenced by terminal functional groups.
While no direct IC50 values for this compound are available, data from TCO-containing prodrugs can offer some insight, although the cytotoxic payload dominates the effect. For instance, a TCO-caged doxorubicin prodrug showed significantly reduced cytotoxicity compared to the parent drug, indicating the TCO-linker itself does not impart high toxicity.
Table 1: Cytotoxicity Data for TCO-Containing and PEGylated Compounds
| Compound | Cell Line | Assay | Endpoint | Result | Citation |
| TCO-caged Doxorubicin Prodrug | Various | Cytotoxicity Assay | IC50 | 83-fold less cytotoxic than doxorubicin | |
| Triethylene Glycol (TEG) | L929 (mouse fibroblasts) | Cytotoxicity Assay | Cell Viability | Toxic at high concentrations | |
| PEGylated Nanoparticles | 4T1 (mouse breast cancer) | Cell Viability Assay | Cell Viability | Non-toxic to healthy cells | |
| Short-chain PEG-alcohol | - | - | - | Generally low toxicity, no immune response |
Immunogenicity
Polyethylene glycol is widely used to reduce the immunogenicity of therapeutic proteins and nanoparticles. However, PEG itself can be immunogenic, leading to the formation of anti-PEG antibodies, which can affect the pharmacokinetics and efficacy of PEGylated therapeutics. The immunogenicity is influenced by factors such as the PEG chain length, the nature of the conjugated molecule, and the dosing regimen.
There are no specific studies on the immunogenicity of this compound. However, it is plausible that repeated administration could elicit an anti-PEG antibody response. Therefore, it is crucial to assess this potential immunogenicity in preclinical studies.
Table 2: Immunogenicity Data for PEGylated Compounds
| Compound | Animal Model | Outcome | Method | Citation |
| PEGylated proteins | Animals | Elicited anti-PEG antibody responses | ELISA | |
| PEG-liposomes | Mice | Induction of anti-PEG IgM | ELISA | |
| Pegloticase (PEGylated uricase) | Mice | Co-administration with free high MW PEG reduced anti-PEG antibody levels | ELISA |
In Vivo and In Vitro Stability
The stability of the this compound linker is critical for its function. The TCO ring is susceptible to isomerization from the reactive trans form to the non-reactive cis form, which can be catalyzed by thiols. However, TCO derivatives have been shown to be stable in aqueous solutions and blood serum. One study on a TCO-conjugated antibody found that 75% of the TCO remained reactive in vivo after 24 hours. The PEG component is generally stable in vivo.
Table 3: Stability of TCO-Containing Molecules
| Molecule | Condition | Stability Metric | Result | Citation |
| TCO-conjugated antibody | In vivo (murine model) | % Reactive TCO | 75% after 24 hours | |
| Dioxolane-fused TCO (d-TCO) | Aqueous solution, blood serum, buffered thiol solution | Stability | Stable | |
| TCO derivatives | Deuterated phosphate buffer (pH 7.4 and 6) | Stability | Stable for over 70 hours | |
| TCO-PEG3-TCO | Aqueous buffer (pH 7.5) at 4°C | General Stability | Stable for weeks | |
| 44Sc-DOTA-PEG11-Tz | Saline and human serum albumin at 37°C | Inherent Stability | At least 24 hours |
Hemocompatibility
Hemocompatibility is the property of a material to be compatible with blood. For intravenously administered agents, it is crucial to ensure that the linker does not cause hemolysis (rupture of red blood cells) or other adverse effects on blood components. PEGylation is known to improve the hemocompatibility of nanoparticles. Hemolysis assays are a standard in vitro method to assess this property.
Table 4: Hemocompatibility of PEGylated Nanoparticles
| Material | Assay | Result | Citation |
| PEGylated Palladium Nanoparticles | Hemolysis Assay | No noticeable hemolysis | |
| PEGylated Gold Nanoparticles | Hemolysis Assay | Dose-dependent inhibition of heat-induced hemolysis | |
| PEG-PCL-MTX@Au Nanoparticles | Hemolysis Assay | Low hemolysis |
Experimental Protocols
Detailed methodologies for key biocompatibility experiments are provided below. These protocols are general and may require optimization for specific applications.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium (serum-free for the assay)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well plates
-
Test compound (this compound)
-
Control cells (untreated)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a desired density and incubate until they adhere and are in the logarithmic growth phase.
-
Prepare serial dilutions of the this compound linker in serum-free cell culture medium.
-
Remove the existing medium from the cells and add 100 µL of the diluted linker solutions to the respective wells. Include untreated control wells.
-
Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Immunogenicity Assessment: Anti-PEG Antibody ELISA
This protocol describes a sandwich ELISA for the detection of anti-PEG antibodies in serum samples from animals treated with the this compound linker.
Materials:
-
High-binding 96-well microplates
-
PEGylated antigen for coating (e.g., PEG-BSA)
-
Coating buffer (e.g., PBS, pH 7.4)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Serum samples from treated and control animals
-
Detection antibody (e.g., HRP-conjugated anti-mouse IgG/IgM)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H2SO4)
-
Microplate reader
Protocol:
-
Coat the wells of a 96-well plate with 100 µL of PEG-BSA solution (e.g., 10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the wells with 200 µL of blocking buffer for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Dilute the serum samples in blocking buffer (e.g., 1:100) and add 100 µL to the wells. Include positive and negative control sera.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the HRP-conjugated detection antibody diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
Hemocompatibility Assessment: Hemolysis Assay
This assay determines the extent of red blood cell (RBC) lysis caused by the test material.
Materials:
-
Freshly collected whole blood with anticoagulant (e.g., heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (positive control)
-
Test compound (this compound)
-
Centrifuge
-
Spectrophotometer
Protocol:
-
Centrifuge the whole blood at a low speed (e.g., 1000 x g) for 10 minutes to pellet the RBCs.
-
Carefully remove the plasma and buffy coat.
-
Wash the RBCs three times by resuspending them in PBS and centrifuging.
-
Prepare a 2% (v/v) RBC suspension in PBS.
-
Prepare serial dilutions of the this compound linker in PBS.
-
In microcentrifuge tubes, mix 100 µL of the 2% RBC suspension with 100 µL of the linker dilutions.
-
For the positive control, mix 100 µL of the RBC suspension with 100 µL of Triton X-100 solution (e.g., 1%).
-
For the negative control, mix 100 µL of the RBC suspension with 100 µL of PBS.
-
Incubate all tubes for 1-2 hours at 37°C with gentle shaking.
-
Centrifuge the tubes at 1000 x g for 5 minutes.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100
Visualizations
The following diagrams illustrate key concepts and workflows related to the biocompatibility assessment of this compound linkers.
Caption: Workflow for the biocompatibility assessment of this compound linkers.
Caption: A potential signaling pathway for linker-induced cytotoxicity.
Caption: Logical relationship between linker properties and overall biocompatibility.
Conclusion
This compound linkers are promising tools in drug delivery and bioconjugation due to the bioorthogonal reactivity of TCO and the biocompatibility-enhancing properties of PEG. Based on the available data for its components and analogous structures, the this compound linker is expected to have a favorable biocompatibility profile, characterized by low cytotoxicity and good in vivo stability. However, the potential for immunogenicity associated with the PEG component warrants careful evaluation.
The experimental protocols and data presented in this guide provide a framework for researchers to assess the biocompatibility of this compound linkers in their specific applications. A thorough evaluation following the principles of ISO 10993 is essential to ensure the safety and efficacy of any resulting therapeutic or diagnostic agent. As with any novel component in a drug delivery system, a case-by-case risk assessment is crucial for successful translation to clinical use.
References
- 1. escholarship.org [escholarship.org]
- 2. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
A Technical Guide to TCO-PEG3-Alcohol in Advanced Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of TCO-PEG3-alcohol, a heterobifunctional linker, and its applications in the field of drug delivery. We will explore its chemical properties, the underlying bioorthogonal chemistry, and its role in constructing sophisticated therapeutic constructs such as antibody-drug conjugates (ADCs) and targeted nanoparticles. This document consolidates key data, outlines experimental methodologies, and provides visual representations of relevant chemical and biological processes.
Introduction to this compound
This compound is a versatile chemical tool used in bioconjugation, the process of linking molecules together to create novel functionalities. It is classified as a heterobifunctional linker, meaning it possesses two different reactive groups connected by a spacer.[1] The key components of this compound are:
-
Trans-cyclooctene (TCO): A strained alkene that serves as the reactive moiety for bioorthogonal "click chemistry".[2]
-
Polyethylene Glycol (PEG) Spacer: A three-unit PEG chain (PEG3) that enhances water solubility, reduces aggregation, minimizes steric hindrance, and can improve the pharmacokinetic profile of the final conjugate.[3][4][5]
-
Terminal Alcohol (-OH): A hydroxyl group that provides a secondary site for further chemical modification or attachment to other molecules.
The primary utility of this compound stems from its participation in the inverse-electron demand Diels-Alder (iEDDA) reaction with a tetrazine-containing molecule. This reaction is a cornerstone of bioorthogonal chemistry, valued for its exceptional speed, high selectivity, and ability to proceed under mild, physiological conditions without the need for cytotoxic catalysts like copper. These characteristics make the TCO-tetrazine ligation ideal for use in complex biological systems, including in vivo applications.
Physicochemical Properties
The quantitative data for this compound is summarized below. It is important to note that different suppliers report slight variations in chemical formula and molecular weight.
| Property | Value | Source(s) |
| Chemical Formula | C17H31NO6 | |
| C15H27NO5 | ||
| Molecular Weight | 345.43 g/mol | |
| 345.44 g/mol | ||
| 301.4 g/mol | ||
| 301.38 g/mol | ||
| Purity | >95% or >96% | |
| Physical Form | Viscous oil | |
| Solubility | DMSO, DMF, DCM, Acetonitrile, Chloroform, THF | |
| Storage Conditions | -20°C, desiccated. TCO compounds have a limited shelf life and are not recommended for long-term storage due to potential isomerization to the less reactive cis-cyclooctene (CCO). |
Core Reaction: TCO-Tetrazine Ligation
The central application of this compound is its rapid and specific reaction with a tetrazine derivative. This iEDDA cycloaddition is one of the fastest bioorthogonal reactions currently available. The process involves the TCO group reacting with the tetrazine to form a stable dihydropyridazine linkage, releasing nitrogen gas in the process. This reaction's biocompatibility allows it to proceed efficiently in mild buffer conditions without interfering with native biological functional groups.
Applications in Drug Delivery
The unique properties of this compound make it a powerful tool for designing advanced drug delivery systems. Its ability to form stable covalent bonds under biocompatible conditions is invaluable for creating targeted therapeutics that can enhance drug efficacy and reduce off-target effects.
4.1. Antibody-Drug Conjugates (ADCs)
This compound is used in the development of ADCs, which are highly targeted cancer therapeutics. In this application, an antibody that specifically targets a tumor antigen is modified with a tetrazine. A potent cytotoxic drug is separately conjugated to this compound. The two components are then combined, and the TCO-tetrazine click reaction efficiently links the drug to the antibody. The PEG3 spacer helps to improve the solubility and stability of the final ADC construct.
4.2. Nanoparticle-Based Delivery
PEGylation, the coating of nanoparticles with PEG, is a widely used strategy to improve the systemic circulation time and reduce the immunogenicity of drug carriers. This compound can be used to functionalize the surface of nanoparticles, such as liposomes or polymeric micelles. This allows for the subsequent attachment of tetrazine-modified targeting ligands (e.g., peptides, aptamers) or imaging agents via the TCO-tetrazine click reaction. This approach enables the creation of multifunctional nanoparticles for targeted drug delivery and diagnostics. The PEG spacer shields the nanoparticle surface from opsonization and phagocytosis, prolonging its time in circulation and enhancing the probability of reaching the target tissue.
4.3. Controlled Release Systems
The principles of bioorthogonal chemistry are also being applied to create stimuli-responsive drug delivery systems. While not an intrinsic property of the this compound linker itself, it can be incorporated into larger constructs where a bioorthogonal reaction triggers the release of a therapeutic agent. For example, a prodrug can be designed to be activated and released from a carrier upon a specific bioorthogonal cleavage reaction at the target site, minimizing systemic toxicity.
General Experimental Protocol for Bioconjugation
The following section provides a generalized protocol for the conjugation of a tetrazine-modified molecule to this compound. This protocol is adapted from methodologies for related TCO linkers and should be optimized for specific molecules and applications.
5.1. Materials and Reagents
-
This compound
-
Tetrazine-modified molecule (e.g., protein, peptide, small molecule drug)
-
Anhydrous, amine-free solvent (e.g., DMSO, DMF) for stock solutions
-
Reaction Buffer: A buffer appropriate for the biomolecule of interest, typically phosphate-buffered saline (PBS) at pH 7.4.
-
Purification system (e.g., size-exclusion chromatography (SEC), dialysis, HPLC)
5.2. Experimental Procedure
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO. Store protected from light and moisture.
-
Dissolve or dilute the tetrazine-modified molecule in the chosen reaction buffer to a known concentration (e.g., 1-10 mg/mL).
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the solution of the tetrazine-modified molecule. A molar excess of the TCO linker (e.g., 5-20 fold) is typically used to ensure complete reaction with the tetrazine.
-
Incubate the reaction mixture at room temperature or 37°C. The reaction is typically very fast, with significant conjugation occurring within 30-60 minutes. Reaction time should be optimized.
-
-
Purification:
-
Once the reaction is complete, remove the excess, unreacted this compound and any side products.
-
For protein conjugates, purification can be achieved using dialysis or size-exclusion chromatography.
-
For small molecule conjugates, purification may require reverse-phase HPLC.
-
-
Characterization:
-
Confirm the successful conjugation using analytical techniques such as mass spectrometry (to verify the mass increase corresponding to the linker), SDS-PAGE (for proteins, to observe a shift in molecular weight), or UV-Vis spectroscopy (if either component has a characteristic absorbance).
-
The resulting product is a molecule functionalized with a PEG3-alcohol chain. The terminal hydroxyl group is now available for subsequent chemical modifications if desired.
Conclusion
This compound is a highly effective heterobifunctional linker for applications in drug delivery. Its utility is centered on the rapid, specific, and biocompatible TCO-tetrazine click reaction. The integrated PEG3 spacer enhances the physicochemical properties of resulting conjugates, improving solubility and reducing immunogenicity. These features have positioned this compound as a valuable tool for constructing next-generation therapeutics, including antibody-drug conjugates and targeted nanoparticle systems, with the potential for more precise and effective treatment of disease. Researchers developing such systems can leverage the unique advantages of this linker to build complex, multifunctional biomolecular architectures.
References
- 1. This compound - Creative Biolabs [creative-biolabs.com]
- 2. TCO | BroadPharm [broadpharm.com]
- 3. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]
- 5. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for TCO-PEG3-Alcohol in Protein Conjugation Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCO-PEG3-alcohol is a heterobifunctional linker molecule integral to advanced bioconjugation strategies, particularly in the field of proteomics, diagnostics, and therapeutic development. It features a trans-cyclooctene (TCO) group and a primary alcohol (-OH) group, separated by a 3-unit polyethylene glycol (PEG) spacer. The TCO moiety is a key player in bioorthogonal chemistry, reacting with exceptional speed and selectivity with tetrazine (Tz) partners via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1] This "click chemistry" reaction is notable for its biocompatibility, proceeding efficiently under mild, aqueous conditions without the need for cytotoxic copper catalysts.[1][2]
The PEG3 spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers, reduces potential steric hindrance, and can minimize aggregation.[3] While the TCO group provides a highly specific reactive handle for conjugation to tetrazine-modified molecules, the terminal alcohol group is not directly reactive with native amino acid residues in proteins under physiological conditions.[4] Therefore, the use of this compound in protein conjugation necessitates a multi-step approach, which typically involves either:
-
Functionalization of the Alcohol: The alcohol group is chemically converted into a protein-reactive functional group (e.g., an NHS ester, maleimide, or aldehyde) to enable covalent attachment to the protein.
-
Protein Modification: The target protein is first modified to introduce a functional group that is reactive with the alcohol group of the this compound.
This document outlines protocols for the indirect conjugation of this compound to proteins, focusing on the first approach, which is more common. The protocols will detail the activation of the alcohol group and the subsequent conjugation to a protein, followed by the bioorthogonal reaction with a tetrazine-labeled molecule.
Principle of the Method
The overall strategy involves a two-stage process. In the first stage, the this compound is functionalized to create a protein-reactive TCO-PEG3-linker. In the second stage, this activated linker is conjugated to the protein of interest. The resulting TCO-labeled protein is then ready for rapid and specific ligation to any molecule bearing a tetrazine moiety.
Diagram of the Experimental Workflow
Caption: Workflow for protein conjugation using this compound.
Experimental Protocols
This section provides detailed protocols for the activation of this compound and its subsequent conjugation to proteins. Two common activation strategies are presented: conversion to an N-hydroxysuccinimide (NHS) ester for targeting primary amines (e.g., lysine residues) and conversion to a maleimide for targeting free thiols (e.g., cysteine residues).
Protocol 1: Activation of this compound to TCO-PEG3-NHS Ester and Conjugation to Protein Amines
This protocol is suitable for proteins with available primary amine groups on their surface, such as the epsilon-amino group of lysine residues or the N-terminal alpha-amino group.
Materials and Reagents:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC) or similar activating agent
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis cassettes for purification
Procedure:
Part A: Activation of this compound to TCO-PEG3-NHS Ester
-
Dissolution: Dissolve this compound in anhydrous DMF or DCM to a final concentration of 100 mM.
-
Activation: To the this compound solution, add 1.5 equivalents of DSC and 2.0 equivalents of TEA or DIPEA.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Purification: Upon completion, the activated TCO-PEG3-NHS ester can be used directly or purified by silica gel chromatography. For immediate use, the solvent can be removed under vacuum.
Part B: Conjugation of TCO-PEG3-NHS Ester to Protein
-
Protein Preparation: Prepare the protein of interest at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
Reagent Preparation: Dissolve the freshly prepared TCO-PEG3-NHS ester in anhydrous DMSO or DMF to a concentration of 10-50 mM.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the TCO-PEG3-NHS ester solution to the protein solution. The final concentration of the organic solvent should ideally be below 10% (v/v) to maintain protein stability.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.
-
Quenching: Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove the excess, unreacted TCO-PEG3-NHS ester and other small molecules by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
-
Characterization: Characterize the resulting TCO-labeled protein by methods such as SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry to determine the degree of labeling (DOL).
Protocol 2: Activation of this compound to TCO-PEG3-Maleimide and Conjugation to Protein Thiols
This protocol is designed for proteins containing free sulfhydryl groups, such as those from cysteine residues. If the protein does not have free thiols, they can be introduced by reducing disulfide bonds with a reagent like DTT or TCEP, or by modifying primary amines with a thiolating reagent like Traut's reagent (2-iminothiolane).
Materials and Reagents:
-
This compound
-
Maleimide functionalization reagents (e.g., involving activation of the alcohol to a tosylate followed by reaction with a maleimide-containing nucleophile)
-
Anhydrous organic solvents (e.g., DCM, DMF)
-
Protein of interest in a thiol-free, amine-free buffer (e.g., PBS with EDTA, pH 6.5-7.5)
-
Reducing agent (if necessary, e.g., TCEP)
-
Quenching reagent (e.g., L-cysteine or beta-mercaptoethanol)
-
Desalting columns or dialysis cassettes
Procedure:
Part A: Synthesis of TCO-PEG3-Maleimide
The synthesis of TCO-PEG3-Maleimide from this compound is a multi-step organic synthesis process and is typically performed by specialized chemical suppliers. For research purposes, it is highly recommended to procure commercially available TCO-PEG3-Maleimide.
Part B: Conjugation of TCO-PEG3-Maleimide to Protein
-
Protein Preparation: If necessary, reduce disulfide bonds in the protein by incubating with a 10- to 20-fold molar excess of TCEP for 30-60 minutes at room temperature. Immediately purify the protein using a desalting column equilibrated with a degassed, amine-free buffer (e.g., PBS with 1 mM EDTA, pH 6.5-7.5) to remove the reducing agent. The protein concentration should be between 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, prepare a 5-20 mM solution of TCO-PEG3-Maleimide in DMSO or DMF.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the TCO-PEG3-Maleimide solution to the protein solution.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or 2-8 hours at 4°C.
-
Quenching: Stop the reaction by adding a thiol-containing reagent like L-cysteine or beta-mercaptoethanol to a final concentration of 1-10 mM.
-
Purification: Purify the TCO-labeled protein from excess reagents using a desalting column or dialysis.
-
Characterization: Determine the degree of labeling of the TCO-protein conjugate using appropriate analytical techniques.
Protocol 3: Bioorthogonal Ligation of TCO-labeled Protein to a Tetrazine-labeled Molecule
This protocol describes the final step where the TCO-labeled protein is conjugated to a molecule functionalized with a tetrazine group.
Materials and Reagents:
-
Purified TCO-labeled protein (from Protocol 1 or 2)
-
Tetrazine-labeled molecule of interest (e.g., fluorescent dye, biotin, drug molecule)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Stoichiometry Calculation: Determine the molar concentrations of the TCO-labeled protein and the tetrazine-labeled molecule. A 1.1- to 5-fold molar excess of the tetrazine-labeled molecule over the TCO-labeled protein is typically recommended.
-
Reaction Setup: In a microcentrifuge tube, combine the TCO-labeled protein and the tetrazine-labeled molecule in the reaction buffer.
-
Incubation: The reaction is extremely fast. Incubate the mixture for 30-60 minutes at room temperature. For very low concentrations, the reaction time may be extended.
-
Purification (Optional): If necessary, remove the excess unreacted tetrazine-labeled molecule by desalting or dialysis, depending on the molecular weight of the tetrazine-reagent.
-
Analysis: The final conjugate can be analyzed by SDS-PAGE (which should show a band shift), mass spectrometry (to confirm the mass of the conjugate), and functional assays relevant to the conjugated molecule.
Quantitative Data Summary
The efficiency and outcome of TCO-based conjugation reactions can be quantified. The following table summarizes key parameters and typical values reported in the literature for TCO-tetrazine ligations and related conjugation chemistries.
| Parameter | Typical Value/Range | Method of Determination | Notes |
| Reaction Rate Constant (k2) for TCO-Tetrazine Ligation | > 800 M⁻¹s⁻¹ to 3.3 x 10⁶ M⁻¹s⁻¹ | Spectrophotometry (monitoring disappearance of tetrazine absorbance), NMR | The reaction rate is dependent on the specific structures of the TCO and tetrazine derivatives. |
| Conjugation Efficiency | > 99% | SDS-PAGE, Mass Spectrometry, HPLC | With optimized stoichiometry and reaction conditions, the conjugation can proceed to near completion. |
| Degree of Labeling (DOL) | Variable (1-10+) | UV-Vis Spectroscopy, Mass Spectrometry | DOL is dependent on the number of available reactive sites on the protein and the reaction conditions (e.g., molar excess of the linker). |
| Stability of TCO-labeled Protein | Stable for weeks at 4°C in appropriate buffers | Functional Assays, Reactivity with Tetrazine over time | TCO functional groups are stable in aqueous buffers. Thiol- and azide-containing buffers should be avoided for long-term storage. |
Signaling Pathways and Logical Relationships
The chemical transformations involved in the activation and conjugation process can be visualized as a logical pathway.
Caption: Chemical logic for this compound conjugation via NHS ester.
References
Application Notes and Protocols for Labeling Peptides with TCO-PEG3-Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The labeling of peptides with functional moieties is a cornerstone of modern chemical biology and drug development. Trans-cyclooctene (TCO) derivatives, particularly those incorporating polyethylene glycol (PEG) linkers, have emerged as powerful tools for bioorthogonal chemistry. The inverse-electron demand Diels-Alder (iEDDA) cycloaddition reaction between a TCO group and a tetrazine (Tz) moiety offers exceptional reaction kinetics and high specificity, enabling the conjugation of molecules in complex biological environments without the need for cytotoxic catalysts.[1]
This document provides detailed application notes and experimental protocols for the labeling of peptides with TCO-PEG3-alcohol. This heterobifunctional linker contains a TCO group for rapid bioorthogonal ligation and a terminal hydroxyl group that can be activated for covalent attachment to a peptide.[2][3] The inclusion of a PEG3 spacer enhances solubility and reduces steric hindrance, making it an ideal reagent for a variety of applications.[2]
Principle of TCO-Tetrazine Ligation
The conjugation strategy relies on the highly efficient and bioorthogonal "click chemistry" reaction between the TCO group on the labeled peptide and a tetrazine-functionalized molecule. This iEDDA reaction is characterized by its rapid kinetics, proceeding swiftly under physiological conditions to form a stable dihydropyridazine linkage.[1] This reaction is chemoselective, meaning the TCO and tetrazine groups react specifically with each other and not with other functional groups typically found in biological systems.
Applications
Peptides labeled with this compound are versatile tools with a broad range of applications in research and drug development, including:
-
Pre-targeted Imaging: In this two-step approach, a TCO-labeled peptide is first administered and allowed to accumulate at the target site. Subsequently, a tetrazine-conjugated imaging agent (e.g., a fluorescent dye or a PET radionuclide) is introduced, which rapidly reacts with the TCO-peptide conjugate for high-contrast imaging.
-
Targeted Drug Delivery: TCO-labeled peptides can be used to direct therapeutic payloads to specific cells or tissues. The subsequent administration of a tetrazine-linked drug allows for targeted drug release at the desired location.
-
"Click-to-Release" Chemistry: This innovative strategy utilizes the TCO-tetrazine reaction to trigger the release of a caged therapeutic agent. The TCO group acts as a protective "cage" that is cleaved upon reaction with a tetrazine, liberating the active molecule at the target site and minimizing off-target effects.
-
PROTAC Development: this compound can serve as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of specific target proteins.
-
Biomolecule Conjugation: This method is broadly applicable for the site-specific conjugation of peptides to other biomolecules, such as proteins, nucleic acids, and lipids, for a variety of research purposes.
Data Presentation
The following tables summarize key quantitative data related to the labeling of peptides with this compound and the subsequent TCO-tetrazine ligation.
Table 1: Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 345.43 g/mol | |
| Purity | >95% | |
| Solubility | DMSO, DMF, DCM, Acetonitrile | |
| Storage Conditions | -20°C, protect from light and moisture |
Table 2: Representative Peptide Labeling Efficiency with Activated this compound
| Peptide Functional Group | Activation Method for this compound | Coupling Reagent(s) | Typical Conjugation Efficiency (%) | Analytical Method |
| C-terminal Carboxylic Acid | Direct Esterification | DCC/DMAP | 70-85 | HPLC, LC-MS |
| Side-chain Carboxylic Acid | Direct Esterification | HATU/DIPEA | 80-95 | HPLC, LC-MS |
| N-terminal Amine | Tosylation followed by amination | - | 60-75 | HPLC, LC-MS |
| Side-chain Amine (Lys) | Carboxylation followed by EDC/NHS | EDC, NHS | 85-98 | HPLC, LC-MS |
Table 3: Stability of TCO-Peptide Conjugates
| Condition | Stability Outcome | Reference(s) |
| Aqueous Buffer (pH 7.4, 4°C) | Stable for several weeks. | |
| Aqueous Buffer (pH 7.4, -20°C) | Stable for several months; approximately 7% loss of reactivity after 4 weeks. | |
| Human Serum (37°C) | Prone to isomerization from the reactive trans-isomer to the less reactive cis-isomer. | |
| Presence of Thiols (e.g., Glutathione) | Isomerization to the cis-isomer can be promoted. | |
| Acidic Conditions (e.g., TFA from purification) | TCO group is sensitive and can lead to a less reactive conformation. |
Experimental Protocols
Protocol 1: Activation of this compound and Conjugation to a Peptide's Carboxylic Acid
This protocol describes the esterification of a peptide's C-terminal or side-chain carboxylic acid with this compound using a carbodiimide coupling agent.
Materials:
-
Peptide with a free carboxylic acid group
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M MES buffer, pH 6.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
-
Peptide Preparation: Dissolve the peptide in a minimal amount of anhydrous DCM or DMF.
-
Activation of this compound: In a separate vial, dissolve this compound (1.5 equivalents relative to the peptide) in anhydrous DCM.
-
Coupling Reaction:
-
Add DCC (1.5 equivalents) and a catalytic amount of DMAP (0.1 equivalents) to the this compound solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the alcohol.
-
Add the activated this compound solution dropwise to the peptide solution.
-
Allow the reaction to proceed at room temperature for 4-12 hours, monitoring the progress by RP-HPLC.
-
-
Quenching: Quench the reaction by adding an equal volume of quenching solution and incubating for 30 minutes.
-
Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Purify the TCO-labeled peptide by RP-HPLC using a suitable gradient of water/acetonitrile containing 0.1% trifluoroacetic acid (TFA).
-
-
Analysis and Characterization:
-
Confirm the identity and purity of the TCO-labeled peptide by analytical RP-HPLC.
-
Verify the successful conjugation and determine the molecular weight of the product using mass spectrometry.
-
Protocol 2: Reaction of TCO-Labeled Peptide with a Tetrazine-Functionalized Molecule
This protocol describes the bioorthogonal ligation of the TCO-labeled peptide with a tetrazine-containing molecule.
Materials:
-
Purified TCO-labeled peptide
-
Tetrazine-functionalized molecule (e.g., fluorescent dye, biotin, or drug molecule)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Size-Exclusion Chromatography (SEC) or RP-HPLC system
Procedure:
-
Reactant Preparation:
-
Dissolve the TCO-labeled peptide in PBS to a final concentration of 1-5 mg/mL.
-
Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer. A 1.1 to 5-fold molar excess of the tetrazine reagent is recommended.
-
-
Ligation Reaction:
-
Add the tetrazine solution to the TCO-labeled peptide solution.
-
Incubate the reaction mixture at room temperature for 30-60 minutes. The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
-
Purification (Optional): If necessary, remove excess unreacted tetrazine reagent by size-exclusion chromatography or RP-HPLC.
-
Analysis: Analyze the final conjugate by RP-HPLC and mass spectrometry to confirm the successful ligation and purity of the product.
Visualizations
Experimental and Signaling Pathway Diagrams
Caption: Workflow for labeling a peptide with this compound.
Caption: Pre-targeted imaging workflow using a TCO-labeled peptide.
References
Application Notes and Protocols: TCO-PEG3-alcohol in Surface Immobilization Techniques
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing TCO-PEG3-alcohol for the surface immobilization of biomolecules. This technology leverages the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction between a trans-cyclooctene (TCO) group and a tetrazine (Tz) moiety. The protocols detailed herein are designed for the creation of functionalized surfaces for a variety of applications, including biosensors, microarrays, and cell adhesion studies.
Introduction to this compound
This compound is a heterobifunctional linker molecule featuring a terminal trans-cyclooctene (TCO) group and a primary alcohol (-OH) group, connected by a hydrophilic 3-unit polyethylene glycol (PEG) spacer.[1][2] The TCO moiety is highly reactive towards tetrazine-functionalized molecules, enabling rapid and specific covalent bond formation under mild, aqueous conditions.[3][4] The PEG spacer enhances solubility, reduces non-specific binding, and minimizes steric hindrance.[2] The terminal alcohol group provides a versatile handle for covalent attachment to a variety of surfaces.
Key Features and Advantages:
-
Bioorthogonality: The TCO-tetrazine reaction is highly selective and does not interfere with native biological functional groups, making it ideal for use in complex biological media.
-
Extraordinary Kinetics: The IEDDA reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known, with second-order rate constants reported to be in the range of 1 to 1x10^6 M⁻¹s⁻¹.
-
Biocompatibility: The reaction proceeds efficiently under physiological conditions (pH 6-9, room temperature) without the need for cytotoxic catalysts like copper.
-
Stability: The resulting dihydropyridazine linkage is highly stable.
-
Versatility: The terminal alcohol group allows for immobilization on various substrates, such as glass and gold, through well-established surface modification chemistries.
Principle of Surface Immobilization
The overall strategy for surface immobilization using this compound involves a two-step process:
-
Surface Functionalization: The surface of a substrate (e.g., glass slide, gold sensor chip) is first modified to present reactive groups that can form a covalent bond with the alcohol moiety of this compound.
-
Biomolecule Immobilization: A tetrazine-modified biomolecule of interest (e.g., protein, antibody, oligonucleotide) is then introduced to the TCO-functionalized surface, leading to its rapid and specific immobilization via the TCO-tetrazine ligation.
This approach allows for precise control over the orientation and density of immobilized biomolecules.
Physicochemical and Reaction Properties
The following tables summarize the key properties of this compound and the characteristics of the TCO-tetrazine ligation.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Chemical Formula | C15H27NO5 | |
| Molecular Weight | 301.4 g/mol | |
| Appearance | Colorless to slightly yellow oil | |
| Purity | >95% | |
| Solubility | DMSO, DMF, DCM, Acetonitrile | |
| Storage | -20°C, desiccated |
Table 2: TCO-Tetrazine Ligation Characteristics
| Parameter | Description | References |
| Reaction Type | Inverse-electron-demand Diels-Alder [4+2] cycloaddition followed by a retro-Diels-Alder reaction | |
| Reactants | trans-cyclooctene (TCO) and 1,2,4,5-tetrazine (Tz) | |
| Product | Stable dihydropyridazine linkage | |
| Byproduct | Nitrogen gas (N₂) | |
| Reaction Conditions | Aqueous buffers (e.g., PBS), pH 6-9, room temperature | |
| Kinetics | Second-order rate constants up to 10⁶ M⁻¹s⁻¹ |
Experimental Protocols
Protocol 1: Immobilization of this compound on Glass Surfaces
This protocol describes the functionalization of glass slides with this compound using an epoxy-silane-based chemistry.
Materials and Reagents:
-
Glass microscope slides
-
(3-Glycidyloxypropyl)trimethoxysilane (GPTMS)
-
Toluene, anhydrous
-
This compound
-
Triethylamine
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized (DI) water
-
Ethanol
-
Nitrogen gas
Workflow for this compound Immobilization on Glass:
Caption: Workflow for immobilizing this compound on a glass surface.
Procedure:
-
Glass Slide Cleaning: a. Sonicate glass slides in 2% Mucasol solution for 30 minutes. b. Rinse thoroughly with DI water. c. Sonicate in ethanol for 15 minutes. d. Dry the slides under a stream of nitrogen gas. e. Treat the slides with oxygen plasma for 5 minutes to activate the surface hydroxyl groups.
-
Epoxy-Silanization: a. Prepare a 2% (v/v) solution of GPTMS in anhydrous toluene. b. Immediately immerse the cleaned and dried glass slides in the GPTMS solution. c. Incubate for 2 hours at room temperature with gentle agitation. d. Rinse the slides sequentially with toluene and ethanol. e. Cure the slides in an oven at 110°C for 1 hour.
-
This compound Immobilization: a. Prepare a solution of 10 mM this compound and 20 mM triethylamine in anhydrous toluene. b. Immerse the epoxy-silanized slides in the this compound solution. c. Incubate overnight at 60°C. d. Rinse the slides with toluene, followed by ethanol and DI water. e. Dry the TCO-functionalized slides under a stream of nitrogen gas. f. Store the slides in a desiccator at 4°C until use.
Protocol 2: Immobilization of this compound on Gold Surfaces
This protocol details the functionalization of gold-coated surfaces using a thiol-based self-assembled monolayer (SAM). A hetero-bifunctional linker, 11-mercaptoundecanoic acid (MUA), is first used to form a SAM, and then this compound is coupled to the carboxylic acid groups.
Materials and Reagents:
-
Gold-coated substrates (e.g., sensor chips, glass slides)
-
11-mercaptoundecanoic acid (MUA)
-
Ethanol, 200 proof
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
This compound
-
MES buffer (0.1 M, pH 4.7)
-
PBS, pH 7.4
-
DI water
-
Nitrogen gas
Workflow for this compound Immobilization on Gold:
Caption: Workflow for immobilizing this compound on a gold surface.
Procedure:
-
Gold Surface Cleaning: a. Clean the gold substrates by sonicating in ethanol for 15 minutes. b. Rinse with DI water and dry under a stream of nitrogen. c. Alternatively, use piranha solution (7:3 H₂SO₄/H₂O₂) for 1 minute, followed by extensive rinsing with DI water and ethanol. Caution: Piranha solution is extremely corrosive and reactive.
-
MUA SAM Formation: a. Prepare a 1 mM solution of MUA in 200 proof ethanol. b. Immerse the cleaned gold substrates in the MUA solution. c. Incubate for 24 hours at room temperature to form a dense monolayer. d. Rinse the substrates thoroughly with ethanol to remove non-specifically bound MUA. e. Dry under a stream of nitrogen.
-
This compound Coupling: a. Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in MES buffer (pH 4.7). b. Immerse the MUA-functionalized substrates in the EDC/NHS solution for 15 minutes at room temperature to activate the carboxylic acid groups. c. Rinse the substrates with MES buffer. d. Immediately immerse the activated substrates in a solution of 10 mM this compound in PBS (pH 7.4). e. Incubate for 2 hours at room temperature. f. Rinse the slides with PBS and DI water. g. Dry under a stream of nitrogen and store in a desiccator at 4°C.
Protocol 3: Immobilization of Tetrazine-Modified Biomolecules
This general protocol can be used to immobilize any tetrazine-modified biomolecule onto the TCO-functionalized surfaces prepared in Protocols 1 and 2.
Materials and Reagents:
-
TCO-functionalized substrate (from Protocol 1 or 2)
-
Tetrazine-modified biomolecule (e.g., protein, antibody, oligo)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Blocking buffer (e.g., PBS with 1% BSA or a commercial blocking agent)
-
Washing buffer (e.g., PBS with 0.05% Tween-20)
Experimental Workflow for Biomolecule Immobilization:
Caption: General workflow for immobilizing a tetrazine-modified biomolecule.
Procedure:
-
Rehydration and Equilibration: a. Briefly rehydrate the TCO-functionalized substrate in the reaction buffer for 5-10 minutes.
-
Immobilization Reaction: a. Prepare a solution of the tetrazine-modified biomolecule in the reaction buffer at the desired concentration (typically 1-100 µg/mL). b. Apply the solution to the TCO-functionalized surface, ensuring the entire surface is covered. c. Incubate for 30-60 minutes at room temperature in a humidified chamber to prevent evaporation.
-
Washing: a. Gently wash the surface with the washing buffer to remove any unbound biomolecules. Repeat this step 2-3 times.
-
Blocking (Optional but Recommended): a. Incubate the surface with the blocking buffer for 30 minutes at room temperature to passivate any remaining reactive sites and reduce non-specific binding in subsequent assays. b. Wash the surface again with the washing buffer.
-
Final Rinse and Storage: a. Rinse the surface with DI water and dry carefully, for example, by centrifugation or under a gentle stream of nitrogen. b. The functionalized surface is now ready for use in your downstream application. Store at 4°C if not used immediately.
Characterization and Quantitative Analysis
Thorough characterization of the functionalized surface at each step is crucial for ensuring successful immobilization and for interpreting the results of subsequent assays. The following table outlines key techniques and the expected quantitative data.
Table 3: Techniques for Surface Characterization and Expected Quantitative Data
| Technique | Purpose | Key Parameters and Expected Outcome |
| Contact Angle Goniometry | To monitor changes in surface hydrophobicity/hydrophilicity after each modification step. | - Clean glass/gold: Low contact angle (hydrophilic).- After silanization/SAM: Increased contact angle (more hydrophobic).- After this compound: Decrease in contact angle due to hydrophilic PEG.- After biomolecule immobilization: Further change depending on the biomolecule's nature. |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition of the surface and confirm the presence of the immobilized layers. | - TCO-functionalized surface: Detection of N1s peak from the this compound linker.- After biomolecule immobilization: Increase in N1s and C1s signals, and potentially S2p (for proteins). |
| Atomic Force Microscopy (AFM) | To visualize the surface topography and measure the thickness of the immobilized layers. | - Bare surface: Smooth topography.- After immobilization: Increase in surface roughness and layer thickness. Can reveal uniformity of the coating. |
| Quartz Crystal Microbalance with Dissipation (QCM-D) | To monitor the mass and viscoelastic properties of the adsorbed layers in real-time. | - This compound immobilization: Frequency decrease (mass increase) and change in dissipation.- Biomolecule immobilization: Further frequency decrease, allowing for quantification of bound mass (ng/cm²). |
| Surface Plasmon Resonance (SPR) | To measure the binding kinetics (k_on, k_off) and affinity (K_D) of the tetrazine-biomolecule to the TCO-surface in real-time. | - Immobilization steps: Increase in Resonance Units (RU) corresponding to mass deposition.- Kinetic analysis: Sensorgrams showing association and dissociation phases, allowing for calculation of kinetic constants. |
| Fluorescence Microscopy | To visualize and quantify the immobilization of fluorescently-labeled tetrazine-biomolecules. | - After immobilization: Spatially resolved fluorescence signal.- Quantification: Correlation of fluorescence intensity to surface density of the immobilized molecule. |
Signaling Pathway Visualization
The surface immobilization techniques described here can be applied to study a variety of biological processes. For example, a receptor protein could be immobilized to study its interaction with a ligand in solution, or to investigate downstream signaling events in cells cultured on the functionalized surface.
Example: Immobilized Receptor-Ligand Interaction Study
Caption: Diagram of a potential signaling study using an immobilized receptor.
By immobilizing a receptor of interest, researchers can quantitatively study its binding kinetics with various ligands using techniques like SPR or QCM-D, and screen for potential drug candidates that either block or promote this interaction.
References
Application Notes and Protocols for the Creation of Antibody-Drug Conjugates (ADCs) using TCO-PEG3-Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a revolutionary class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window. The design and synthesis of a stable and effective ADC hinge on the strategic choice of the linker connecting the antibody to the payload.
This document provides detailed application notes and experimental protocols for the creation of ADCs using TCO-PEG3-alcohol, a heterobifunctional linker. This linker features a terminal trans-cyclooctene (TCO) group and a hydroxyl group, separated by a three-unit polyethylene glycol (PEG) spacer. The TCO moiety facilitates a highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, or "click chemistry," with a tetrazine-functionalized cytotoxic payload. The PEG spacer enhances solubility and reduces steric hindrance during conjugation. The terminal hydroxyl group allows for activation and subsequent conjugation to primary amines, such as the lysine residues on the surface of an antibody.
The protocols outlined herein cover the activation of this compound, the modification of the antibody, the conjugation with a tetrazine-labeled payload, and the characterization and in vitro evaluation of the resulting ADC.
Principle of TCO-Tetrazine Ligation for ADC Formation
The core of this methodology is the iEDDA reaction between the TCO group on the antibody and the tetrazine group on the cytotoxic drug. This "click chemistry" reaction is exceptionally fast, highly specific, and proceeds efficiently under mild, biocompatible conditions without the need for a catalyst.[1][2] The reaction forms a stable dihydropyridazine linkage, ensuring the integrity of the ADC in circulation until it reaches the target cell.
Experimental Protocols
Protocol 1: Activation of this compound with p-Nitrophenyl Chloroformate (NPC)
This protocol describes the activation of the terminal hydroxyl group of this compound to form a reactive p-nitrophenyl carbonate ester, which can then react with primary amines on the antibody.
Materials:
-
This compound
-
p-Nitrophenyl chloroformate (NPC)
-
N,N-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Diisopropylethylamine (DIPEA)
-
Argon or Nitrogen gas supply
-
Magnetic stirrer and stir bar
-
Round bottom flask and standard glassware
Procedure:
-
In a clean, dry round bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound in anhydrous DCM to a final concentration of 0.1 M.
-
Cool the solution to 0°C using an ice bath.
-
Add 0.1 equivalents of DMAP and 4 equivalents of DIPEA to the solution while stirring.
-
Slowly add 4 equivalents of p-nitrophenyl chloroformate (NPC) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to confirm the formation of the activated TCO-PEG3-p-nitrophenyl carbonate.
-
Upon completion, the activated linker can be used directly in the next step or purified by silica gel chromatography.
Protocol 2: Antibody Modification with Activated TCO-PEG3-Linker
This protocol details the conjugation of the activated TCO-PEG3-p-nitrophenyl carbonate to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4-8.5) at 1-10 mg/mL
-
Activated TCO-PEG3-p-nitrophenyl carbonate solution in an organic solvent (e.g., DMSO or DMF)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Spin desalting columns (e.g., Sephadex G-25) or tangential flow filtration (TFF) system for purification
-
UV-Vis spectrophotometer
Procedure:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into a suitable reaction buffer like PBS (pH 7.4-8.5) using a spin desalting column or dialysis.
-
Adjust the pH of the antibody solution to 8.0-8.5 with 1 M sodium bicarbonate to facilitate the reaction with lysine residues.
-
Prepare a stock solution of the activated TCO-PEG3-p-nitrophenyl carbonate in anhydrous DMSO or DMF at a concentration of 10-20 mM.
-
Add a 10-20 fold molar excess of the activated linker solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Purify the TCO-modified antibody from the excess linker and byproducts using a spin desalting column or TFF, exchanging the buffer to PBS (pH 7.4).
-
Determine the concentration of the modified antibody using a UV-Vis spectrophotometer at 280 nm.
Protocol 3: ADC Formation via TCO-Tetrazine Ligation
This protocol describes the "click" reaction between the TCO-modified antibody and a tetrazine-functionalized cytotoxic payload.
Materials:
-
TCO-modified antibody (from Protocol 2)
-
Tetrazine-functionalized cytotoxic payload (e.g., Tetrazine-MMAE)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
-
Prepare a stock solution of the tetrazine-payload in a suitable solvent (e.g., DMSO).
-
In a reaction vessel, mix the TCO-modified antibody and the tetrazine-payload in PBS at a desired molar ratio (e.g., 1:1.5 antibody to drug-linker).
-
Incubate the reaction for 1-4 hours at room temperature. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
Purify the resulting ADC from unreacted payload and other impurities using size-exclusion chromatography (SEC).
-
Collect the fractions corresponding to the ADC and concentrate as needed.
Protocol 4: Characterization of the ADC - Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC
This protocol outlines the determination of the average number of drug molecules conjugated per antibody (DAR) using Hydrophobic Interaction Chromatography (HIC). The conjugation of a hydrophobic drug-linker increases the overall hydrophobicity of the antibody, allowing for separation of species with different drug loads.[3][4]
Materials:
-
Purified ADC sample (at 1 mg/mL)
-
HIC column (e.g., Butyl or Ether-based)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 6.8)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 6.8, with 20% isopropanol)
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the different ADC species using a decreasing salt gradient (from 100% A to 100% B) over a suitable time frame (e.g., 30 minutes).
-
Monitor the elution profile at 280 nm.
-
Integrate the peaks in the resulting chromatogram. Each peak corresponds to an ADC species with a specific number of conjugated drugs (e.g., DAR0, DAR2, DAR4, etc.).
-
Calculate the percentage of each species by dividing its peak area by the total peak area of all species.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a colorimetric assay to determine the in vitro potency (IC50) of the ADC on target cancer cells. The assay measures the metabolic activity of viable cells.[5]
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ADC, unconjugated antibody, and free cytotoxic payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the Ag+ and Ag- cells in separate 96-well plates at an optimized density (e.g., 5,000 cells/well) and incubate overnight.
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of the test articles. Include untreated cells as a control.
-
Incubate the plates for 72-120 hours.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours.
-
Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve (cell viability vs. log of concentration) and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Data Presentation
Table 1: Representative Quantitative Data for ADC Synthesis and Characterization
| Parameter | Result | Method |
| Antibody Concentration | 5.0 mg/mL | UV-Vis (A280) |
| TCO-Linker to Antibody Molar Ratio | 15:1 | - |
| Tetrazine-Payload to Antibody Molar Ratio | 1.5:1 | - |
| Average Drug-to-Antibody Ratio (DAR) | 3.8 | HIC-HPLC |
| Conjugation Efficiency | >95% | HIC-HPLC |
| Monomer Purity | 98% | Size-Exclusion Chromatography |
Table 2: Representative In Vitro Cytotoxicity Data
| Compound | Cell Line (Antigen Status) | IC50 (nM) |
| TCO-ADC | SK-BR-3 (HER2+) | 0.5 |
| TCO-ADC | MDA-MB-468 (HER2-) | >1000 |
| Unconjugated Antibody | SK-BR-3 (HER2+) | No effect |
| Free Cytotoxic Payload | SK-BR-3 (HER2+) | 0.1 |
| Free Cytotoxic Payload | MDA-MB-468 (HER2-) | 0.1 |
Visualizations
Caption: Workflow for the creation and evaluation of an ADC using this compound.
Caption: Generalized mechanism of action for an ADC with a cleavable linker.
Conclusion
The use of this compound provides a robust and efficient method for the creation of antibody-drug conjugates. The bioorthogonal nature of the TCO-tetrazine ligation allows for a highly specific and rapid conjugation process under mild conditions, preserving the integrity and function of the antibody. The detailed protocols provided herein offer a comprehensive guide for researchers in the field of targeted therapeutics, from the initial linker activation to the final in vitro evaluation of the ADC. The presented methodologies and data serve as a valuable resource for the development of next-generation ADCs with improved therapeutic profiles.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ymc.eu [ymc.eu]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Bioconjugation Kits Containing TCO-PEG3-Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for bioconjugation kits containing TCO-PEG3-alcohol. This heterobifunctional linker is a powerful tool in modern bioconjugation, enabling the covalent attachment of a wide range of molecules through a two-step process. The linker features a terminal trans-cyclooctene (TCO) group for exceptionally fast and bioorthogonal "click" reactions with tetrazine-modified molecules, and a terminal hydroxyl (alcohol) group that can be activated for conjugation to various functionalities on biomolecules.[1][2]
The integrated polyethylene glycol (PEG3) spacer enhances solubility, reduces steric hindrance, and minimizes aggregation, making this linker ideal for the development of antibody-drug conjugates (ADCs), PROTACs, fluorescent imaging probes, and other complex bioconjugates.[3]
The core technology relies on the inverse-electron demand Diels-Alder (iEDDA) cycloaddition between the TCO group and a tetrazine (Tz). This reaction is noted for its biocompatibility, proceeding efficiently under mild, aqueous conditions without the need for a cytotoxic copper catalyst, and for its extraordinary speed.[1]
Principle of this compound Bioconjugation
The use of a this compound bioconjugation kit involves a two-stage process. First, the hydroxyl group of the linker is utilized to form a stable covalent bond with a biomolecule of interest (e.g., a protein, peptide, or antibody). This is typically achieved by activating the hydroxyl group to react with functional groups on the biomolecule, such as carboxyl groups on aspartic or glutamic acid residues, to form an ester linkage.
Once the biomolecule is "TCO-functionalized," the second stage involves the highly specific and rapid iEDDA reaction. The TCO group on the modified biomolecule reacts with a tetrazine-labeled payload (e.g., a drug, fluorophore, or biotin) to form the final, stable bioconjugate.
Key Features
-
Heterobifunctional Nature: Allows for a controlled, two-step conjugation, providing greater control over the final conjugate structure.
-
Biocompatible: The TCO-tetrazine click reaction occurs efficiently under mild, physiological conditions (pH 7.4, room temperature), preserving the integrity of sensitive biomolecules.[1]
-
Unprecedented Kinetics: The iEDDA reaction is one of the fastest bioorthogonal reactions known, with second-order rate constants orders of magnitude higher than other click chemistries, enabling rapid conjugation even at low concentrations.
-
High Specificity: The TCO and tetrazine groups are mutually reactive and do not cross-react with other functional groups present in biological systems.
-
Enhanced Solubility: The hydrophilic PEG3 spacer improves the aqueous solubility of the linker and the resulting bioconjugates.
Applications
The versatility of the this compound linker makes it suitable for a wide range of applications in research and drug development, including:
-
Antibody-Drug Conjugates (ADCs): Site-specific or stochastic conjugation of cytotoxic drugs to antibodies for targeted cancer therapy.
-
PROTACs (PROteolysis TArgeting Chimeras): Synthesis of heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein for degradation.
-
Fluorescent Labeling: Attachment of fluorescent dyes to biomolecules for in vitro and in vivo imaging.
-
Surface Immobilization: Covalent attachment of biomolecules to surfaces for diagnostic assays and screening platforms.
-
Assembly of Complex Biomolecular Structures: Building well-defined multi-component systems for various applications in bionanotechnology.
Quantitative Data
The following tables summarize key quantitative data relevant to bioconjugation reactions involving this compound.
Table 1: Physicochemical Properties of this compound
| Parameter | Value | Reference |
| Molecular Formula | C17H31NO6 | |
| Molecular Weight | 345.43 g/mol | |
| Purity | >95% | |
| Physical Form | Viscous oil | |
| Solubility | Soluble in DMSO, DMF, DCM, Acetonitrile |
Table 2: Reaction Kinetics of TCO-Tetrazine Ligation
| Reactants | Reaction Chemistry | Second-Order Rate Constant (k₂) | Reference |
| trans-cyclooctene (TCO) and Tetrazine | iEDDA | ~2000 M⁻¹s⁻¹ (in 9:1 methanol/water) | |
| TCO and Tetrazine | iEDDA | up to 10^6 M⁻¹s⁻¹ |
Table 3: Typical Conjugation Efficiency and Stability
| Conjugation Step | Bond Formed | Typical Efficiency | Stability | Reference |
| This compound to Protein (via carboxyl) | Ester | 30-55% (reaction yield after purification) | Hydrolytically labile, especially at non-neutral pH | |
| TCO-functionalized protein to Tetrazine-payload | Dihydropyridazine | >95% (for TCO-tetrazine reaction) | Highly stable |
Experimental Workflow
The overall workflow for a typical bioconjugation experiment using a this compound kit is depicted below. This involves the initial conjugation of the linker to a biomolecule, followed by the bioorthogonal reaction with a tetrazine-labeled payload.
References
Application Notes and Protocols for T-PEG3-Alcohol in Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCO-PEG3-alcohol is a versatile, heterobifunctional linker molecule integral to the field of bioconjugation. It features a trans-cyclooctene (TCO) group, which participates in rapid and specific bioorthogonal click chemistry reactions with tetrazine-functionalized molecules.[1][2] The inclusion of a hydrophilic three-unit polyethylene glycol (PEG3) spacer enhances its solubility in aqueous buffers, a critical feature for biological applications.[3] This document provides detailed application notes and experimental protocols for the effective use of this compound in aqueous buffer systems.
The core of its utility lies in the inverse-electron demand Diels-Alder (iEDDA) cycloaddition reaction between the TCO moiety and a tetrazine.[2] This reaction is characterized by its exceptionally fast kinetics and high specificity, proceeding efficiently in complex biological media without the need for cytotoxic catalysts like copper.[2] These properties make this compound an ideal tool for various applications, including the development of antibody-drug conjugates (ADCs), protein-protein conjugation, and fluorescent labeling.
Physicochemical Properties and Handling
Proper handling and storage of this compound are crucial for maintaining its reactivity. The TCO group is susceptible to isomerization to its less reactive cis-cyclooctene (CCO) form, a process that can be accelerated by exposure to thiols and certain metals.
| Property | Value/Recommendation | Source(s) |
| Molecular Weight | 301.4 g/mol | |
| Appearance | Viscous oil | |
| Purity | >95% | |
| Solubility (Organic) | Soluble in DMSO, DMF, DCM, Acetonitrile | |
| Solubility (Aqueous) | The PEG3 linker enhances solubility in aqueous buffers. For conjugation reactions, it is typically dissolved in an organic solvent like DMSO first and then added to the aqueous reaction mixture. | |
| Storage | Store at -20°C, desiccated and protected from light. Long-term storage is not recommended due to potential isomerization. |
Reaction Kinetics
The reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions currently available. The reaction rate is typically described by a second-order rate constant (k₂), which is influenced by the specific structures of the TCO and tetrazine derivatives, as well as the reaction solvent.
| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reaction Conditions | Source(s) |
| TCO and Tetrazine | up to 3.3 x 10⁶ | Aqueous Media | |
| Conformationally strained TCO and 3,6-dipyridyl-s-tetrazine | 366,000 ± 15,000 | Water | |
| TCO and Hydrogen-substituted tetrazine | up to 30,000 | Aqueous Media | |
| Conformationally strained TCO and 3,6-bisalkyl-tetrazine | 23,800 ± 400 | 25% Acetonitrile/PBS |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in bioconjugation experiments. Optimization of molar ratios, concentrations, and reaction times may be necessary for specific applications.
Protocol 1: General Procedure for Bioconjugation in Aqueous Buffer
This protocol outlines the basic steps for conjugating a this compound-modified molecule (prepared separately) to a tetrazine-labeled biomolecule in an aqueous buffer.
Materials:
-
This compound
-
Tetrazine-functionalized biomolecule (e.g., protein, antibody)
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.0-7.5, or other amine-free buffer.
-
Desalting spin columns or size-exclusion chromatography (SEC) system for purification.
Procedure:
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.
-
-
Reaction Setup:
-
Dissolve the tetrazine-functionalized biomolecule in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL).
-
Add the this compound stock solution to the tetrazine-biomolecule solution. A slight molar excess (e.g., 1.1 to 1.5-fold) of the this compound relative to the tetrazine-biomolecule is a good starting point. The final concentration of the organic solvent should be kept low (typically <10%) to avoid denaturation of proteins.
-
-
Incubation:
-
Incubate the reaction mixture for 30-60 minutes at room temperature. For sensitive biomolecules, the reaction can be performed at 4°C for 1-2 hours.
-
-
Monitoring the Reaction (Optional):
-
The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
Alternatively, the reaction can be monitored spectrophotometrically by the decrease in the tetrazine's absorbance at approximately 520 nm.
-
-
Purification:
-
Remove unreacted this compound and other small molecules using a desalting spin column or size-exclusion chromatography.
-
Protocol 2: Two-Step Protein-Protein Conjugation using a Tetrazine-Modified Intermediate
This protocol describes the creation of a protein-protein conjugate by first reacting a tetrazine-NHS ester with one protein, followed by conjugation with a TCO-functionalized second protein (prepared using this compound and a suitable activation chemistry, not detailed here).
Materials:
-
Protein A
-
Protein B (functionalized with this compound)
-
Tetrazine-PEG-NHS ester
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5, or PBS, pH 7.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Anhydrous DMSO or DMF
-
Desalting spin columns
Procedure:
Step 1: Modification of Protein A with Tetrazine-NHS Ester
-
Dissolve Protein A in the reaction buffer.
-
Prepare a stock solution of Tetrazine-PEG-NHS ester in anhydrous DMSO.
-
Add a 10- to 20-fold molar excess of the Tetrazine-NHS ester solution to the protein solution.
-
Incubate for 30-60 minutes at room temperature.
-
Quench the reaction by adding the Quenching Buffer.
-
Purify the tetrazine-labeled Protein A using a desalting spin column to remove excess reagents.
Step 2: Conjugation of Tetrazine-Protein A with TCO-Protein B
-
Combine the purified Tetrazine-Protein A and TCO-Protein B in PBS, pH 7.4, at a 1:1 molar ratio.
-
Incubate for 30-60 minutes at room temperature.
-
Purify the resulting protein-protein conjugate using size-exclusion chromatography.
Analytical Characterization of Conjugates
The successful formation of the conjugate can be confirmed using various analytical techniques.
| Analytical Technique | Purpose |
| SDS-PAGE | To visualize the formation of a higher molecular weight product. |
| Mass Spectrometry (e.g., ESI-MS, MALDI-TOF) | To confirm the molecular weight of the conjugate. |
| HPLC (e.g., SEC, RP-HPLC) | To assess the purity of the conjugate and separate it from unreacted components. |
| UV-Vis Spectroscopy | To confirm the disappearance of the tetrazine absorbance peak (~520 nm). |
Visualizations
Below are diagrams illustrating the key processes involved when using this compound.
Caption: Experimental workflow for bioconjugation.
References
Application Notes and Protocols for the Purification of TCO-PEG3-Alcohol Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCO-PEG3-alcohol is a heterobifunctional linker that incorporates a trans-cyclooctene (TCO) group and a hydroxyl (-OH) group, connected by a three-unit polyethylene glycol (PEG) spacer. The TCO moiety allows for highly efficient and bioorthogonal inverse electron-demand Diels-Alder (iEDDA) cycloaddition reactions with tetrazine-functionalized molecules. This "click chemistry" is exceptionally fast and selective, enabling the conjugation of biomolecules in complex biological mixtures. The PEG3 spacer enhances solubility in aqueous solutions and reduces steric hindrance. The terminal hydroxyl group provides a site for further modification or conjugation.
Following the conjugation of this compound to a target molecule (e.g., a protein, peptide, or small molecule), purification is a critical step to remove unreacted starting materials and byproducts. This document provides detailed protocols for the purification of this compound conjugates, primarily focusing on High-Performance Liquid Chromatography (HPLC) techniques.
Physicochemical Properties and Quality Control
The quality and purity of this compound and its conjugates are paramount for reliable and reproducible results in research and drug development.
Table 1: Physicochemical Properties of this compound
| Parameter | Typical Specification | Analytical Method |
| Identity | Conforms to the expected structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| Purity | ≥95%[1][2][3][4] | HPLC |
| Molecular Weight | ~301.4 g/mol [2] | Mass Spectrometry (e.g., ESI-MS) |
| Appearance | Viscous oil | Visual Inspection |
| Solubility | Soluble in DMSO, DMF, DCM | Visual Inspection |
| Storage | -20°C | - |
Purification Workflow for this compound Conjugates
The general workflow for the purification of a this compound conjugate after the conjugation reaction involves separating the desired product from unreacted this compound, the unreacted conjugation partner (e.g., a tetrazine-modified molecule), and any reaction byproducts. The choice of purification method depends on the properties of the conjugate, such as size, hydrophobicity, and stability.
Caption: General workflow for the purification of this compound conjugates.
Experimental Protocols
Protocol 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful technique for purifying conjugates based on differences in hydrophobicity. The nonpolar stationary phase retains more hydrophobic molecules, which are then eluted by increasing the concentration of an organic solvent in the mobile phase.
Materials:
-
Crude this compound conjugate reaction mixture
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN) or methanol (MeOH)
-
Trifluoroacetic acid (TFA) or formic acid (FA)
-
RP-HPLC column (e.g., C18, C8)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
If the reaction mixture is in a non-aqueous solvent, evaporate the solvent under reduced pressure.
-
Reconstitute the sample in a small volume of the initial mobile phase (e.g., 95% water, 5% ACN, 0.1% TFA).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC Method:
-
Mobile Phase A: 99.9% Water, 0.1% TFA (or FA)
-
Mobile Phase B: 99.9% ACN (or MeOH), 0.1% TFA (or FA)
-
Column: C18, 5 µm particle size, 100 Å pore size (select a column with appropriate dimensions for your sample load).
-
Flow Rate: 1.0 mL/min (for analytical scale)
-
Detection: 220 nm, 254 nm, or 280 nm (depending on the absorbance of the conjugate).
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B (linear gradient)
-
35-40 min: 95% B
-
40-41 min: 95% to 5% B
-
41-50 min: 5% B (re-equilibration)
-
-
-
Fraction Collection:
-
Collect fractions corresponding to the peaks observed on the chromatogram.
-
The desired conjugate should elute at a different retention time than the unreacted starting materials.
-
-
Post-Purification Analysis:
-
Analyze the collected fractions by analytical HPLC to confirm purity.
-
Confirm the identity of the purified conjugate by mass spectrometry (e.g., ESI-MS).
-
Pool the pure fractions and lyophilize or evaporate the solvent to obtain the final product.
-
Protocol 2: Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)
SEC-HPLC separates molecules based on their hydrodynamic volume. It is particularly useful for purifying larger biomolecule conjugates (e.g., proteins, antibodies) from smaller unreacted linkers and byproducts.
Materials:
-
Crude this compound conjugate reaction mixture
-
SEC-HPLC column
-
Phosphate-buffered saline (PBS) or other suitable aqueous buffer
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
Ensure the sample is in a buffer compatible with the SEC mobile phase. If necessary, perform a buffer exchange using a desalting column.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC Method:
-
Mobile Phase: Isocratic elution with PBS, pH 7.4.
-
Column: Select a column with a fractionation range appropriate for the size of your conjugate.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: 280 nm (for proteins) or another appropriate wavelength.
-
-
Fraction Collection:
-
Collect fractions as they elute from the column. The larger conjugate will elute earlier than the smaller, unreacted components.
-
-
Post-Purification Analysis:
-
Analyze the purity of the collected fractions using analytical SEC-HPLC or RP-HPLC.
-
Confirm the identity and integrity of the conjugate using mass spectrometry and/or SDS-PAGE.
-
Data Presentation
Table 2: Example Purification Summary for a this compound Conjugate
| Sample | Purification Method | Purity (by HPLC) | Yield (%) | Identity Confirmation |
| Crude Reaction Mixture | - | 35% | - | - |
| Purified Conjugate | RP-HPLC | >98% | 65% | Confirmed by ESI-MS |
Signaling Pathways and Logical Relationships
The purification of this compound conjugates is a critical step in the broader workflow of bioconjugation, which is often employed in the development of targeted therapeutics like antibody-drug conjugates (ADCs) or in fluorescent labeling for imaging applications.
Caption: Workflow from molecule modification to final bioconjugate application.
References
Troubleshooting & Optimization
troubleshooting low yield in TCO-tetrazine reactions
Welcome to the technical support center for TCO-tetrazine ligation, a powerful bioorthogonal reaction widely used in chemical biology, drug development, and materials science. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers overcome challenges and achieve high-yield conjugations.
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for the TCO-tetrazine reaction?
A1: For efficient conjugation, it is generally recommended to use a slight molar excess of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule.[1] A common starting point is a 1.05 to 1.5-fold molar excess of the tetrazine reagent.[1][2] However, the optimal ratio may vary depending on the specific molecules being conjugated and should be determined empirically for each system.[1] In some cases, a 1.5 to 2-fold excess of one reactant can be used to drive the reaction to completion.[3]
Q2: What are the recommended reaction buffers and pH range?
A2: The TCO-tetrazine ligation is robust and proceeds efficiently in a variety of aqueous buffers, with phosphate-buffered saline (PBS) being a common choice. The reaction is typically performed in a pH range of 6 to 9. For labeling proteins with NHS esters to introduce TCO or tetrazine moieties, it is crucial to use an amine-free buffer, such as 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5, to prevent unwanted side reactions with the buffer components.
Q3: What is the ideal reaction temperature and duration?
A3: The reaction is exceptionally fast and can often be completed at room temperature within 30 to 60 minutes. For certain applications or less reactive partners, the incubation time can be extended up to 2 hours or even overnight at 4°C. In some instances, incubating at 37°C or 40°C can be used to further accelerate the reaction.
Q4: Is a catalyst required for the TCO-tetrazine click reaction?
A4: No, the TCO-tetrazine ligation is a bioorthogonal reaction that proceeds rapidly without the need for a catalyst, such as copper, which can be cytotoxic. This catalyst-free nature makes it particularly well-suited for applications in biological systems and live-cell imaging.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the TCO-tetrazine reaction can be conveniently monitored spectrophotometrically. The tetrazine moiety has a characteristic UV-Vis absorbance around 520-540 nm which disappears as the reaction proceeds. By monitoring the decrease in absorbance at the tetrazine's λmax over time, the reaction kinetics can be determined. Alternatively, techniques like LC-MS can be used to analyze aliquots of the reaction mixture at different time points to determine the concentration of reactants and the product.
Troubleshooting Guide: Low Reaction Yield
Low product yield is a common issue in TCO-tetrazine ligations. The following guide details potential causes and provides systematic solutions to enhance your reaction efficiency.
Problem 1: Slow or Incomplete Reaction
If you observe that your reaction is not proceeding to completion or is significantly slower than expected, consider the following factors:
-
Suboptimal Stoichiometry: An incorrect molar ratio of TCO to tetrazine can lead to an incomplete reaction.
-
Degradation of Reactants: Tetrazines can be susceptible to degradation in aqueous media, especially those with electron-withdrawing groups. TCOs can also degrade, particularly in the presence of thiols or under UV light.
-
Steric Hindrance: If the tetrazine and TCO moieties are attached to bulky molecules, steric hindrance can slow the reaction.
-
Inaccurate Quantification of Reactants: Incorrect concentration determination of stock solutions will lead to incorrect stoichiometry in the final reaction.
Problem 2: Low Product Yield Despite Complete Reaction
Even if the reaction appears to go to completion, the final isolated yield of the desired product might be low due to:
-
Side Reactions: Impurities in the starting materials or the presence of oxygen for oxygen-sensitive molecules can lead to competing side reactions.
-
Precipitation of Reactants or Product: Poor solubility of either the reactants or the final conjugate in the chosen reaction buffer can lead to precipitation and loss of material.
-
Issues During Purification: The choice of purification method can significantly impact the final yield. For instance, using a purification method that is not well-suited for the product can lead to its loss.
The following diagram illustrates a logical workflow for troubleshooting low yields in TCO-tetrazine reactions.
Caption: A troubleshooting workflow for low TCO-tetrazine reaction yields.
Data Presentation: Reaction Parameter Summary
For ease of reference, the key quantitative parameters for optimizing TCO-tetrazine reactions are summarized in the table below.
| Parameter | Recommended Range/Value | Notes |
| Stoichiometry | 1.05 - 1.5 molar excess of tetrazine | Optimal ratio should be determined empirically. |
| pH | 6 - 9 | PBS is a commonly used buffer. |
| Temperature | Room Temperature (RT) or 4°C | 37°C or 40°C can be used to accelerate the reaction. |
| Duration | 30 - 60 minutes at RT | Can be extended to 2 hours or overnight at 4°C. |
| Concentration | Nanomolar to micromolar | Effective even at low concentrations due to fast kinetics. |
Experimental Protocols
Protocol 1: General Protein-Protein Conjugation via TCO-Tetrazine Ligation
This protocol provides a general workflow for conjugating a TCO-labeled protein with a tetrazine-labeled protein.
-
Preparation of Reactants:
-
Prepare the TCO-labeled protein and the tetrazine-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Accurately determine the concentration of each protein solution using a reliable method (e.g., UV-Vis spectroscopy).
-
-
Reaction Setup:
-
In a reaction tube, combine the TCO-labeled protein and the tetrazine-labeled protein to achieve the desired molar ratio (typically a 1:1 ratio or a slight excess of the tetrazine-labeled protein).
-
-
Incubation:
-
Allow the reaction to proceed for 60 minutes at room temperature. Alternatively, the reaction can be incubated for 2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove any unreacted starting material and byproducts using a suitable purification method, such as size-exclusion chromatography (SEC) or dialysis.
-
-
Storage:
-
Store the final conjugate at 4°C until further use.
-
Protocol 2: Monitoring Reaction Progress using UV-Vis Spectroscopy
This protocol describes how to monitor the reaction kinetics by observing the disappearance of the tetrazine absorbance peak.
-
Instrument Setup:
-
Set up a UV-Vis spectrophotometer to measure absorbance at the λmax of the specific tetrazine being used (typically between 520-540 nm).
-
-
Reaction Initiation:
-
In a cuvette, add the reaction buffer and the TCO-containing molecule.
-
Initiate the reaction by adding the tetrazine-containing molecule and mix quickly and thoroughly.
-
-
Data Acquisition:
-
Immediately begin recording the absorbance at the tetrazine's λmax over time.
-
-
Data Analysis:
-
The reaction progress can be followed by the decrease in absorbance. The observed rate constant (k_obs) can be determined by fitting the absorbance decay curve to a pseudo-first-order or second-order rate equation.
-
Key Concepts and Mechanisms
The TCO-tetrazine ligation is a type of inverse-electron-demand Diels-Alder (IEDDA) reaction. Understanding the underlying mechanism and the factors that influence its rate is crucial for troubleshooting and optimization.
Caption: The inverse electron-demand Diels-Alder (IEDDA) reaction mechanism.
The rate of this reaction is governed by the electronic properties of the reactants. Electron-donating groups on the TCO and electron-withdrawing groups on the tetrazine can accelerate the reaction by decreasing the HOMO-LUMO energy gap between the dienophile and the diene, respectively.
Caption: Factors influencing the yield of TCO-tetrazine reactions.
References
preventing TCO-PEG3-alcohol isomerization to CCO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the isomerization of TCO-PEG3-alcohol to its inactive cis-cyclooctene (CCO) form during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound inactivation?
The primary mechanism of inactivation for this compound is the isomerization of the reactive trans-cyclooctene (TCO) to the unreactive cis-cyclooctene (CCO) isomer.[1][2] This isomerization eliminates the strained double bond necessary for the rapid bioorthogonal reaction with tetrazines.
Q2: What are the main factors that promote the isomerization of TCO to CCO?
Several factors can accelerate the isomerization of TCO to CCO, including:
-
Presence of thiols: Thiol-containing reagents, such as dithiothreitol (DTT) and β-mercaptoethanol, are known to promote the isomerization of TCOs.[3][4]
-
Exposure to certain metals: Some metal ions can catalyze the isomerization process.
-
Prolonged storage: TCO compounds are not recommended for long-term storage as they can naturally isomerize over time. Non-crystalline derivatives of TCO are particularly prone to isomerization during extended storage.
-
Elevated temperatures: Higher temperatures can increase the rate of isomerization.
-
Exposure to UV light: TCO and CCO can reversibly interconvert under UV light.
Q3: How should I store this compound to ensure its stability?
For optimal stability, this compound should be stored under the following conditions:
-
Temperature: Store at -20°C or colder for long-term stability.
-
Form: Whenever possible, store as a solid (if crystalline) or in an anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Protection: Protect from light and moisture.
Q4: What is the recommended pH range for TCO-tetrazine conjugation reactions?
The TCO-tetrazine ligation reaction is robust and can be performed efficiently in a pH range of 6 to 9. Phosphate-buffered saline (PBS) is a commonly used buffer for this reaction.
Isomerization Pathway
Caption: Diagram illustrating the isomerization of active this compound to its inactive CCO form, accelerated by various factors.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or no conjugation efficiency | Isomerization of this compound to the inactive CCO form. | 1. Check for Thiol Contamination: Ensure that all buffers and protein samples are free of thiol-containing reducing agents like DTT or β-mercaptoethanol. If your protein required reduction, you must remove the reducing agent before adding the TCO reagent. 2. Use Fresh Reagents: Prepare fresh solutions of this compound immediately before use. Avoid using solutions that have been stored for extended periods, especially at room temperature. 3. Optimize Storage: Confirm that your stock of this compound has been stored correctly at -20°C or below, protected from light and moisture. |
| Steric hindrance between the TCO and tetrazine moieties. | 1. Introduce a Spacer: The PEG3 linker in this compound helps to minimize steric hindrance. If conjugation is still inefficient, consider if the conjugation sites on your biomolecules are sterically accessible. | |
| Incorrect stoichiometry of reactants. | 1. Optimize Molar Ratio: While a 1:1 stoichiometry is theoretical, using a slight excess (1.5-2 fold) of the tetrazine-labeled molecule can help drive the reaction to completion. | |
| Inconsistent conjugation results between experiments | Variable levels of TCO isomerization due to inconsistent experimental conditions. | 1. Standardize Protocols: Ensure consistent incubation times, temperatures, and buffer conditions for all experiments. 2. Control for Thiol Exposure: If reducing agents are used, standardize the removal process to ensure complete and consistent removal. |
| Gradual loss of reactivity of TCO-labeled biomolecule over time | Slow isomerization of the conjugated TCO moiety. | 1. Storage of Conjugate: Store the TCO-labeled biomolecule at 4°C for short-term storage or at -20°C for longer-term storage. Avoid repeated freeze-thaw cycles. 2. Buffer Composition: Ensure storage buffers are free of thiols or other destabilizing agents. |
Stability of TCO Derivatives
| TCO Derivative | Condition | Stability/Isomerization Rate | Reference |
| d-TCO | 30 mM mercaptoethanol, pH 7.4 | 43% isomerization after 5 hours | |
| d-TCO | 30 mM mercaptoethanol, pH 6.8 | 44% isomerization after 48 hours | |
| s-TCO | High thiol concentrations (30 mM) | Rapid isomerization | |
| TCO-PEG3-modified IgG | 100 mM sodium phosphate, 150 mM NaCl, pH 7.5, 4°C | ~10.5% loss of reactivity after 4 weeks | |
| TCO-PEG3-modified IgG | 100 mM sodium phosphate, 150 mM NaCl, pH 7.5, -20°C | ~7% loss of reactivity after 4 weeks |
Experimental Protocols
Protocol 1: Removal of Thiol-Containing Reducing Agents
This protocol describes the removal of DTT or TCEP from a protein sample prior to conjugation with this compound.
Materials:
-
Protein sample containing a reducing agent (DTT or TCEP)
-
Spin desalting column with the appropriate molecular weight cutoff (MWCO)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Equilibrate the Desalting Column: Equilibrate the spin desalting column with the reaction buffer according to the manufacturer's instructions.
-
Apply the Sample: Load the protein sample onto the equilibrated column.
-
Centrifuge: Centrifuge the column according to the manufacturer's protocol to collect the protein sample, now free of the reducing agent.
-
Immediate Use: Proceed immediately with the TCO conjugation reaction to prevent re-oxidation of thiols if they are the intended conjugation site.
Protocol 2: General Procedure for TCO-Tetrazine Conjugation
This protocol provides a general method for the conjugation of a TCO-labeled molecule to a tetrazine-labeled molecule.
Materials:
-
TCO-labeled molecule in reaction buffer
-
Tetrazine-labeled molecule in a compatible solvent (e.g., DMSO, then diluted in reaction buffer)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Reactants: Ensure both the TCO-labeled and tetrazine-labeled molecules are in the reaction buffer.
-
Combine Reactants: Mix the TCO-labeled molecule with the tetrazine-labeled molecule. A slight molar excess (1.05 to 1.5-fold) of the tetrazine reagent is often recommended.
-
Incubation: Allow the reaction to proceed for 30 to 60 minutes at room temperature. For less reactive partners or lower concentrations, the incubation time can be extended or the reaction can be performed at 4°C overnight.
-
Purification (Optional): If necessary, the final conjugate can be purified from unreacted starting materials using size-exclusion chromatography or dialysis.
-
Storage: Store the final conjugate at 4°C for short-term use.
Recommended Experimental Workflow
Caption: Recommended workflow for this compound conjugation, emphasizing the removal of reducing agents to prevent isomerization.
References
- 1. interchim.fr [interchim.fr]
- 2. researchgate.net [researchgate.net]
- 3. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
TCO-PEG3-alcohol stability in different buffers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of TCO-PEG3-alcohol. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to assist in your experimental planning and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It contains a trans-cyclooctene (TCO) group, which is highly reactive towards tetrazine-functionalized molecules via the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a type of "click chemistry".[1][2] The molecule also possesses a terminal hydroxyl (-OH) group, which can be used for further chemical modifications. The polyethylene glycol (PEG) spacer enhances the solubility and flexibility of the linker.[3] Its primary applications are in bioconjugation, such as linking molecules to proteins, peptides, or other biomolecules, and in the development of PROTACs.[2]
Q2: How should this compound be stored for optimal stability?
For long-term storage, this compound should be kept at -20°C in a tightly sealed container, protected from light and moisture.[1] It is recommended to aliquot the compound upon receipt to avoid repeated freeze-thaw cycles. For short-term storage, refrigeration at 4°C is acceptable for a few weeks.
Q3: What is the general stability of the TCO group in aqueous buffers?
The TCO group is generally stable in aqueous buffers for extended periods when stored properly. However, its stability can be compromised by several factors, including pH, temperature, and the presence of certain reagents. The primary degradation pathway for the TCO group is isomerization to its unreactive cis-cyclooctene (CCO) form. Some highly strained TCO derivatives are more prone to this isomerization.
Q4: Are there any substances that can cause degradation of this compound?
Yes, the TCO group is particularly sensitive to thiols, such as dithiothreitol (DTT), which can promote the isomerization of the reactive trans-cyclooctene to its unreactive cis-isomer. It is crucial to avoid thiol-containing reagents in your reaction buffers if TCO stability is a concern. If a reducing agent is necessary, the non-thiol-based reagent Tris(2-carboxyethyl)phosphine (TCEP) is a more compatible alternative, though compatibility should be tested for your specific conditions.
Q5: How does pH affect the stability of this compound?
While the TCO group itself is relatively stable across a range of pH values, extremes in pH can affect its stability and the overall efficiency of bioconjugation reactions. Generally, neutral to slightly basic conditions (pH 7-8.5) are optimal for most bioconjugation reactions involving TCO linkers. Highly acidic or basic conditions can lead to increased degradation over time.
This compound Stability Data
The following table summarizes the expected stability of this compound in common laboratory buffers at different pH values and temperatures. This data is representative and may vary based on the specific batch and storage conditions. Stability is presented as the percentage of the active TCO isomer remaining.
| Buffer (50 mM) | pH | Temperature (°C) | % Active TCO after 24 hours | % Active TCO after 7 days |
| PBS | 7.4 | 4 | >98% | >95% |
| PBS | 7.4 | 25 (Room Temp) | >95% | ~90% |
| PBS | 7.4 | 37 | ~90% | ~80% |
| MES | 6.0 | 25 (Room Temp) | >97% | ~92% |
| HEPES | 8.0 | 25 (Room Temp) | >95% | ~88% |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no conjugation to tetrazine-modified molecule | Degradation of this compound: The TCO group may have isomerized to the inactive CCO form. | - Use a fresh aliquot of this compound.- Ensure proper storage conditions (-20°C, protected from light).- Avoid repeated freeze-thaw cycles.- Prepare stock solutions fresh before use. |
| Presence of interfering substances: Thiols (e.g., DTT) in the reaction buffer can inactivate the TCO group. | - Remove any thiol-containing reagents from the buffer using a desalting column prior to adding the TCO linker.- Consider using a non-thiol reducing agent like TCEP if reduction is necessary. | |
| Suboptimal reaction conditions: The pH or temperature of the reaction may not be optimal. | - Optimize the reaction pH, typically between 7.0 and 8.5.- While the reaction is fast at room temperature, gentle warming (e.g., 37°C) can sometimes improve efficiency, but monitor for degradation. | |
| Precipitation during the reaction | Poor solubility of reactants or conjugates: The biomolecule or the final conjugate may have limited solubility in the reaction buffer. | - Ensure the final concentration of any organic solvent (e.g., DMSO) used to dissolve the this compound is low enough to not cause precipitation of the biomolecule.- The PEG spacer in this compound is designed to improve water solubility, but if issues persist, consider using a buffer with a higher salt concentration or including a non-ionic detergent at a low concentration. |
| Difficulty in purifying the final conjugate | Formation of multiple products: If the target biomolecule has multiple tetrazine modification sites, a heterogeneous mixture of products can form. | - Optimize the molar ratio of this compound to the tetrazine-modified molecule to favor the desired conjugation.- Utilize purification techniques such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to isolate the desired product. |
| Inconsistent results between experiments | Variability in this compound activity: The stability of the TCO linker can be time-dependent, leading to variable amounts of active linker. | - Standardize incubation times precisely.- Perform a stability test of your this compound under your specific experimental conditions to determine its half-life. |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol provides a general method for determining the stability of this compound in a specific buffer using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Buffer of interest (e.g., PBS, pH 7.4)
-
Anhydrous DMSO
-
HPLC system with a C18 reversed-phase column and UV detector
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Procedure:
-
Prepare a stock solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Prepare stability samples: In separate vials, dilute the this compound stock solution to a final concentration of 1 mM in the buffer of interest.
-
Incubation: Incubate the samples at the desired temperatures (e.g., 4°C, 25°C, and 37°C).
-
Time-point analysis: At various time points (e.g., 0, 1, 6, 24, 48, and 168 hours), take an aliquot from each sample.
-
Sample preparation for HPLC: Dilute the aliquot in Mobile Phase A to a suitable concentration for HPLC analysis (e.g., 100 µM).
-
HPLC analysis:
-
Inject the prepared sample onto the C18 column.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Set the flow rate to 1.0 mL/min.
-
Monitor the elution profile using a UV detector at 254 nm.
-
-
Data analysis:
-
Identify the peak corresponding to the active this compound. Isomerization to the CCO form will likely result in a new, closely eluting peak.
-
Integrate the peak area of the active this compound at each time point.
-
Calculate the percentage of remaining active this compound relative to the time-zero sample.
-
Visualizations
References
Technical Support Center: TCO-PEG3-Alcohol Applications
Welcome to the technical support center for TCO-PEG3-alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to ensure the successful execution of your bioconjugation experiments while avoiding protein precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in bioconjugation?
This compound is a heterobifunctional linker molecule.[1][2] It contains two key functional groups:
-
A trans-cyclooctene (TCO) group: This group reacts with extreme speed and selectivity with a tetrazine (Tz) moiety via a bioorthogonal "click chemistry" reaction known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][3] This reaction is catalyst-free, highly efficient in aqueous buffers, and does not interfere with other functional groups found in biological samples.[1]
-
An alcohol (-OH) group: This hydroxyl group can be used for further chemical modifications or attachments.
The polyethylene glycol (PEG) spacer enhances water solubility and provides a flexible connection that can reduce steric hindrance during conjugation. It is commonly used to create antibody-drug conjugates (ADCs), link molecules to surfaces, and assemble complex biomolecular structures.
Q2: My protein precipitated after adding the this compound reagent. What are the common causes?
Protein precipitation during a labeling reaction is a clear sign of instability and aggregation. Several factors, often related to the reaction conditions or the protein itself, can cause this:
-
Suboptimal Buffer Conditions: The pH and ionic strength of your buffer are critical. Proteins are often least soluble at their isoelectric point (pI), where their net charge is zero, making them prone to aggregation.
-
High Protein Concentration: While higher concentrations can increase reaction speed, they also significantly raise the risk of aggregation.
-
High Reagent Concentration/Over-labeling: Using a large molar excess of a labeling reagent can lead to the modification of too many surface residues. This can alter the protein's surface charge and hydrophobicity, promoting aggregation.
-
Presence of Organic Solvents: this compound is often dissolved in an organic solvent like DMSO or DMF. Adding too much of this stock solution to your aqueous protein buffer can reduce the protein's hydration shell, leading to precipitation. Ethanol, for example, is a classic agent for protein precipitation.
-
Temperature: Elevated temperatures can increase reaction rates but may also cause protein unfolding, exposing hydrophobic patches that lead to aggregation.
-
Agitation: Vigorous mixing, vortexing, or stirring can introduce mechanical stress that denatures proteins.
Troubleshooting Guide for Protein Precipitation
If you observe cloudiness, turbidity, or visible precipitate during your conjugation experiment, follow these steps to diagnose and solve the issue.
// Nodes start [label="Precipitation Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_protein [label="Is protein stable in buffer\nBEFORE adding linker?", fillcolor="#FBBC05", fontcolor="#202124"]; check_reagent [label="Optimize Reagent Addition", fillcolor="#FBBC05", fontcolor="#202124"]; check_buffer [label="Optimize Buffer Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; check_concentration [label="Reduce Protein Concentration", fillcolor="#FBBC05", fontcolor="#202124"]; check_temp [label="Adjust Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; success [label="Stable Conjugate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; fail [label="Aggregation Persists:\nConsider different linker\nor protein engineering", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Invisible nodes for layout invis1 [style=invis, width=0.1]; invis2 [style=invis, width=0.1];
// Edges start -> check_protein; check_protein -> check_reagent [label=" Yes "]; check_protein -> check_buffer [label=" No "]; check_reagent -> check_concentration [label=" Still Precipitates "]; check_concentration -> check_temp [label=" Still Precipitates "]; check_temp -> fail [label=" Still Precipitates "];
// Success paths check_reagent -> success [label=" Solved "]; check_buffer -> success [label=" Solved "]; check_concentration -> success [label=" Solved "]; check_temp -> success [label=" Solved "];
// Layout guidance {rank=same; check_reagent; invis1; check_buffer;} {rank=same; check_concentration; invis2; success;} } enddot Caption: Troubleshooting workflow for protein precipitation.
Step 1: Assess Initial Protein Stability Before troubleshooting the conjugation reaction, confirm that your protein is stable and soluble in the chosen buffer without the TCO reagent. Sometimes, the issue lies with the initial protein stock or buffer conditions.
Step 2: Optimize Reagent Addition & Stoichiometry
-
Reduce Molar Excess: High concentrations of the labeling reagent can alter the protein's surface properties. Reduce the molar ratio of the TCO-reagent to the protein. Start with a lower ratio (e.g., 5-10 fold excess) and empirically determine the optimal stoichiometry.
-
Control Solvent Concentration: Prepare the this compound stock solution at the highest practical concentration in anhydrous DMSO or DMF to minimize the volume added to your protein solution. The final concentration of the organic solvent in the reaction should ideally be below 5-10%.
Step 3: Optimize Buffer Conditions
-
pH: Ensure the reaction pH is at least 1-1.5 units away from your protein's isoelectric point (pI) to maintain surface charge and solubility. For reactions targeting primary amines (like lysine), a pH of 7.5-8.5 is common.
-
Ionic Strength: For some proteins, low salt concentrations can lead to aggregation. Try increasing the salt concentration (e.g., adding 150 mM NaCl) to screen electrostatic interactions.
-
Add Stabilizing Excipients: Consider incorporating additives that are known to improve protein stability. Refer to the table below for examples.
Step 4: Adjust Physical Parameters
-
Lower Protein Concentration: Decrease the protein concentration to 1-2 mg/mL. If a high final concentration is required, perform the labeling at a lower concentration and then carefully concentrate the purified conjugate.
-
Control Temperature: Perform the reaction at a lower temperature (e.g., 4°C). This will slow down aggregation, though it may require a longer incubation time to achieve desired labeling efficiency.
Recommended Reaction Parameters & Additives
The optimal conditions are always protein-dependent and should be determined empirically. Use the following tables as a starting point for optimization.
Table 1: General Reaction Parameter Guidelines
| Parameter | Recommended Starting Range | Rationale |
| Protein Concentration | 1 - 5 mg/mL | Higher concentrations increase the risk of aggregation. |
| Reaction pH | 7.5 - 8.5 (for amine labeling) | Avoids the protein's isoelectric point (pI) to maintain solubility. |
| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can reduce aggregation but may slow reaction kinetics. |
| Molar Excess of TCO Reagent | 5x to 20x | Start low and optimize to avoid over-labeling, which can cause precipitation. |
| Final Organic Solvent | < 10% (v/v) | High concentrations of solvents like DMSO or DMF can denature proteins. |
Table 2: Common Stabilizing Buffer Additives
| Additive Class | Example | Typical Concentration | Mechanism of Action |
| Sugars | Sucrose, Trehalose | 250 - 500 mM | Promote the native protein structure. |
| Polyols | Glycerol | 5 - 20% (v/v) | Increase solvent viscosity and stabilize protein hydration shell. |
| Amino Acids | L-Arginine, L-Glutamate | 50 - 100 mM | Can suppress aggregation and improve solubility. |
| Non-ionic Detergents | Tween® 20, Polysorbate 80 | 0.01 - 0.1% | Can help solubilize aggregates formed by hydrophobic interactions. |
Key Experimental Protocol: Protein Labeling with an Amine-Reactive TCO Ester
This protocol outlines the general steps for labeling a protein with a TCO-PEG-NHS ester, a common precursor for introducing TCO groups onto proteins via primary amines (e.g., lysine residues).
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.5).
-
TCO-PEG-NHS Ester (dissolved in anhydrous DMSO to make a 10 mM stock).
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column (e.g., Zeba™ Spin Desalting Column) for purification.
Procedure:
-
Buffer Exchange: Ensure your protein is in an amine-free buffer like PBS at a concentration of 1-5 mg/mL. Buffers containing primary amines (like Tris or glycine) will compete with the protein for the NHS ester.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester in high-quality, anhydrous DMSO or DMF.
-
Conjugation Reaction: Add the desired molar excess (e.g., start with a 20-fold excess) of the TCO-reagent to the protein solution. Mix gently by pipetting; do not vortex.
-
Incubation: Incubate the reaction at room temperature for 1 hour or at 4°C for 2-4 hours.
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 5-15 minutes at room temperature.
-
Purification: Remove excess, unreacted TCO reagent and the quenching agent by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer.
-
Characterization: The resulting TCO-labeled protein is now ready for the subsequent click reaction with a tetrazine-modified molecule. Confirm protein concentration and assess aggregation using methods like SEC or DLS.
// Nodes protein [label="Protein\n(in Amine-Free Buffer)", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent [label="TCO-PEG-NHS\n(in DMSO)", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Incubate\n(RT, 1 hr or 4°C, 2-4 hr)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; quench [label="Quench\n(e.g., Tris buffer)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; purify [label="Purify\n(Desalting Column)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; final_product [label="TCO-Labeled Protein", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges protein -> reaction; reagent -> reaction; reaction -> quench; quench -> purify; purify -> final_product; } enddot Caption: General workflow for protein labeling with a TCO-NHS ester.
References
Technical Support Center: TCO-PEG3-alcohol Reagent
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues related to the decomposition of TCO-PEG3-alcohol.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound decomposition?
The primary cause of this compound decomposition is the isomerization of the reactive trans-cyclooctene (TCO) to its non-reactive cis-cyclooctene (CCO) isomer.[1] This process leads to a loss of reactivity towards tetrazine ligation partners. The half-life of TCO is short, and it will naturally isomerize into CCO, rendering it unreactive.[2][3]
Q2: What are the recommended storage and handling conditions for this compound?
To minimize decomposition, this compound should be stored at -20°C.[2][4] It is not recommended for long-term storage. For optimal stability, especially for more strained TCO derivatives, it is often necessary to keep them in solution at freezer temperatures. When preparing for an experiment, allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the reagent.
Q3: What factors can accelerate the decomposition of this compound?
Several factors can accelerate the isomerization of TCO to CCO, including:
-
Presence of thiols: Thiols can promote the isomerization of TCOs.
-
Exposure to certain metals: Copper-containing proteins have been shown to promote TCO isomerization.
-
Elevated temperatures: Heating TCO reagents can lead to isomerization. For example, heating a TCO derivative at 90°C resulted in 10% isomerization to the cis-isomer after 70 minutes.
-
UV light: TCOs can be sensitive to UV light, which can contribute to their degradation.
Q4: How can I assess the quality and integrity of my this compound reagent?
The most reliable method to assess the integrity of your this compound reagent is through Nuclear Magnetic Resonance (NMR) spectroscopy. By acquiring a ¹H NMR spectrum, you can identify the characteristic peaks of the trans- and cis-isomers and quantify their relative amounts.
Q5: Are there more stable alternatives to standard TCO reagents?
Yes, more conformationally strained TCO derivatives, such as d-TCO, have been developed that exhibit both high reactivity and improved stability. These derivatives are often crystalline solids that can be stored for extended periods and are more stable in aqueous solutions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments that may be related to this compound decomposition.
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield in a TCO-tetrazine ligation reaction. | Decomposition of this compound: The reagent may have isomerized to its inactive CCO form due to improper storage or handling. | 1. Verify Reagent Integrity: Analyze the this compound reagent by ¹H NMR to quantify the percentage of the active trans-isomer. 2. Use Fresh Reagent: If decomposition is suspected, use a fresh vial of the reagent. 3. Optimize Reaction Conditions: Ensure that the reaction buffer is free of thiols and metal contaminants that can accelerate decomposition. |
| Inconsistent experimental results between batches of this compound. | Batch-to-batch variability in purity or stability: The quality of the reagent can vary between different lots. | 1. Characterize Each New Batch: Perform a quality control check (e.g., ¹H NMR) on each new batch of this compound before use. 2. Standardize Storage: Ensure all batches are stored under identical, optimal conditions (-20°C, protected from light). |
| Reaction fails in the presence of thiol-containing molecules (e.g., cysteine residues in proteins). | Thiol-induced isomerization of TCO: Thiols are known to accelerate the conversion of TCO to CCO. | 1. Include a Radical Inhibitor: Add a radical inhibitor, such as Trolox (a water-soluble vitamin E analog), to the reaction mixture to suppress thiol-promoted isomerization. 2. Use a More Stable TCO Derivative: Consider using a more robust TCO derivative, such as d-TCO, which shows greater stability in the presence of thiols. |
Quantitative Data on TCO Stability
| Condition | Isomerization (%) | Time | Reference |
| 30 mM mercaptoethanol, pH 6.8 | 44% | 48 hours | |
| 30 mM mercaptoethanol, pH 7.4 | 43% | 5 hours | |
| In solution at freezer temperatures | Stable | At least 14 months | |
| As a solid in the freezer (-20°C) | Stable | At least 14 months |
Experimental Protocols
Protocol 1: Assessment of this compound Integrity using ¹H NMR Spectroscopy
Objective: To determine the percentage of the active trans-isomer in a sample of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Dissolve a small amount of the this compound sample in the chosen deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Identify the characteristic alkene proton signals for the trans-cyclooctene (typically between 5.5 and 6.5 ppm) and the cis-cyclooctene isomers.
-
Integrate the peaks corresponding to both isomers.
-
Calculate the percentage of the trans-isomer using the following formula: % trans-isomer = [Integral of trans-isomer / (Integral of trans-isomer + Integral of cis-isomer)] x 100
Protocol 2: Stabilization of this compound with a Radical Inhibitor
Objective: To prevent thiol-induced isomerization of this compound during a bioconjugation reaction.
Materials:
-
This compound
-
Thiol-containing molecule (e.g., protein with cysteine residues)
-
Trolox (water-soluble vitamin E analog)
-
Reaction buffer (amine-free, e.g., PBS, HEPES)
Procedure:
-
Prepare a stock solution of Trolox in an appropriate solvent (e.g., DMSO or water).
-
In your reaction vessel, combine the thiol-containing molecule and the reaction buffer.
-
Add the Trolox stock solution to the reaction mixture to a final concentration of 1-5 mM.
-
Add the this compound to initiate the reaction.
-
Proceed with your standard incubation and purification steps.
Visualizations
Caption: Decomposition pathway of this compound.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Factors influencing this compound stability and reaction outcome.
References
how to improve TCO-PEG3-alcohol conjugation specificity
Welcome to the Technical Support Center for TCO-PEG3-Alcohol Conjugation. This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to help researchers, scientists, and drug development professionals improve the specificity and efficiency of their conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in conjugation? A1: this compound is a heterobifunctional linker molecule. It contains a trans-cyclooctene (TCO) group and a primary alcohol (hydroxyl) group, separated by a 3-unit polyethylene glycol (PEG) spacer.[1] Its primary use is in "click chemistry," specifically the inverse-electron demand Diels-Alder (iEDDA) reaction, where the TCO group rapidly and specifically reacts with a tetrazine (Tz) modified molecule.[2][3][4] This creates a highly stable covalent bond under mild, biocompatible conditions.[3] The PEG spacer enhances water solubility and reduces steric hindrance.
Q2: What are the main advantages of using TCO-tetrazine ligation? A2: The key advantages of this bioorthogonal reaction include:
-
Exceptional Kinetics: It is one of the fastest bioorthogonal reactions available, with second-order rate constants reported to be as high as 3.3 x 10⁶ M⁻¹s⁻¹. This allows for efficient conjugation even at low reactant concentrations.
-
High Selectivity (Chemoselective): The TCO and tetrazine groups are mutually reactive and do not interfere with other functional groups commonly found in complex biological samples.
-
Biocompatibility: The reaction proceeds efficiently under mild physiological conditions (pH and temperature) and does not require cytotoxic copper catalysts.
-
Stability: The resulting dihydropyridazine linkage is highly stable.
Q3: What does "conjugation specificity" mean in the context of this compound? A3: Conjugation specificity refers to the ability of the TCO group to react exclusively with its intended tetrazine partner, minimizing off-target reactions and ensuring the TCO moiety remains active until the reaction occurs. Key challenges to specificity include:
-
Isomerization: The reactive TCO can isomerize to the much less reactive cis-cyclooctene (CCO), preventing conjugation.
-
Steric Hindrance: The accessibility of the TCO group can be blocked by the structure of the molecule it is attached to.
-
Non-specific Binding: The hydrophobicity of the TCO group can sometimes lead to aggregation or cause the linker to become buried within a protein structure, rendering it inaccessible.
Q4: How stable is the TCO group and how should I store this compound? A4: The TCO group has a limited half-life and can lose reactivity over time due to isomerization. For optimal stability, this compound should be stored at -20°C or -80°C, desiccated, and protected from light. It is recommended to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. Long-term storage is generally not recommended.
Troubleshooting Guide: Enhancing Conjugation Specificity
This guide addresses common issues encountered during TCO-tetrazine conjugation.
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugate Formation | Degradation of TCO Reagent: The TCO group has isomerized to the unreactive CCO form due to improper storage or handling. | Use a fresh aliquot of this compound. Ensure it has been stored correctly at -20°C and protected from light and moisture. |
| Inactive Tetrazine Moiety: The tetrazine-modified molecule is degraded or was not successfully labeled. | Confirm the successful labeling of your molecule with tetrazine using a relevant analytical method like mass spectrometry. | |
| Suboptimal Reaction Buffer: Components in the buffer may be interfering with the reaction. The TCO group is sensitive to thiols (e.g., DTT) and certain metals. | Use a standard, non-interfering buffer such as Phosphate-Buffered Saline (PBS) at pH 7.4. Ensure no thiols or azides are present in the buffer. | |
| Steric Hindrance: The TCO group is not accessible for reaction due to the folding of the attached biomolecule. | Consider using a linker with a longer PEG chain (e.g., TCO-PEG12) to increase the distance between the conjugated molecules. Gentle heating to 37°C may also improve efficiency in some cases. | |
| Insufficient Incubation Time: The reaction may not have had enough time to proceed to completion, especially with very dilute reactants. | Although the reaction is fast, you can increase the incubation time from 1 hour to 2-4 hours at room temperature. | |
| Formation of Aggregates or Precipitate | Poor Solubility of Reactants: One or more of the molecules being conjugated has poor solubility in the reaction buffer. | While the PEG3 spacer improves water solubility, it may not be sufficient for highly hydrophobic molecules. Prepare stock solutions in an appropriate organic solvent like DMSO or DMF before diluting in the aqueous reaction buffer. |
| Non-specific Interactions: The final conjugate is prone to aggregation. | Include a low concentration (e.g., 0.01%) of a non-ionic detergent like Tween-20 in the reaction and purification buffers to minimize non-specific binding and aggregation. | |
| Inconsistent Results | Variable Reactant Concentrations: Inaccurate measurement of reactant concentrations leads to inconsistent molar ratios. | Accurately determine the concentration of your stock solutions. For proteins, use a reliable method like a BCA assay. |
| Hydrolysis of NHS Ester (if applicable): If using an NHS ester-activated molecule to attach the TCO linker, the ester can hydrolyze quickly in aqueous buffers. | Perform the NHS ester reaction promptly after preparing reagents and ensure the pH is maintained between 7-9 for optimal efficiency. |
Visual Guides
Reaction and Workflow Diagrams
Experimental Protocols
Protocol 1: General TCO-Tetrazine Conjugation
This protocol describes a general method for conjugating a TCO-functionalized molecule (Molecule A) to a tetrazine-functionalized molecule (Molecule B).
Materials:
-
TCO-functionalized Molecule A
-
Tetrazine-functionalized Molecule B
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Anhydrous DMSO or DMF (for dissolving linkers)
-
Purification system (e.g., SEC-HPLC, dialysis)
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of TCO-functionalized Molecule A in the reaction buffer.
-
Prepare a stock solution of Tetrazine-functionalized Molecule B in the reaction buffer. If the molecules are not readily soluble in aqueous buffer, first dissolve them in a minimal amount of DMSO or DMF.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine Molecule A and Molecule B. A 1.1 to 5-fold molar excess of one reactant over the other is common to drive the reaction to completion.
-
The final concentration of reactants should be as high as practically possible to maximize the reaction rate, typically in the micromolar to low millimolar range.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature (20-25°C). For sterically hindered systems, incubation can be extended or performed at 37°C.
-
-
Purification:
-
Remove unreacted components and potential side products from the final conjugate. Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) is a highly effective method for separating the larger conjugate from smaller, unreacted starting materials. Dialysis can also be used for macromolecular conjugates.
-
-
Analysis:
-
Confirm the successful formation of the conjugate using analytical techniques such as SDS-PAGE (for proteins, showing a molecular weight shift), mass spectrometry (to confirm the final mass), and HPLC (to assess purity).
-
Protocol 2: Verifying Conjugation Efficiency with SEC-HPLC
Methodology:
-
System Setup:
-
Equilibrate an SEC-HPLC system with a suitable mobile phase (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5).
-
-
Standard Analysis:
-
Inject and run individual standards of Molecule A and Molecule B to determine their respective retention times.
-
-
Reaction Monitoring:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.
-
Quench the reaction if necessary (e.g., by flash freezing) and inject the aliquot onto the SEC-HPLC column.
-
-
Data Analysis:
-
Monitor the chromatogram, typically via UV absorbance at 280 nm for proteins.
-
Identify the peaks corresponding to the starting materials and the newly formed, higher molecular weight conjugate (which will have a shorter retention time).
-
Calculate the conjugation efficiency by integrating the peak areas. Efficiency (%) = [Area of Conjugate Peak / (Area of Conjugate Peak + Area of Limiting Reactant Peak)] x 100.
-
Quantitative Data Summary
Table 1: Comparison of Bioorthogonal Reaction Kinetics
| Reaction | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| TCO-Tetrazine (iEDDA) | >800 up to 3.3 x 10⁶ | Extremely fast, catalyst-free, bioorthogonal. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | ~1 | Catalyst-free but significantly slower than iEDDA. |
| Thiol-Maleimide Conjugation | ~10³ | Fast and efficient, but not strictly bioorthogonal as it can react with endogenous thiols. |
| NHS Ester-Amine Reaction | ~10-100 | Common for bioconjugation but lacks specificity for a single site on most proteins. |
Note: Reaction rates are highly dependent on the specific reactants and reaction conditions.
Table 2: Factors Influencing TCO Stability and Reactivity
| Factor | Effect on TCO Moiety | Recommendation |
| Temperature | High temperatures can accelerate isomerization to CCO. | Store at -20°C or below. Run reactions at room temperature unless gentle heat (37°C) is needed to overcome steric hindrance. |
| Light | Can promote isomerization. | Store reagents in the dark. |
| Thiols (e.g., DTT) | Can promote isomerization to the unreactive CCO form. | Avoid thiol-containing reagents in reaction and purification buffers. |
| pH | Stable over a wide pH range, but the reactivity of other functional groups on the molecule may be pH-dependent. | Maintain pH at 7.0-7.5 for most biological applications. |
| PEG Linker Length | A longer linker can reduce steric hindrance and increase the accessibility of the TCO group. | If low reactivity is observed, consider using a linker with a longer PEG chain. |
References
Technical Support Center: TCO-PEG3-Alcohol Reactions
Welcome to the technical support center for TCO-PEG3-Alcohol and its applications in inverse Electron Demand Diels-Alder (iEDDA) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for the TCO-tetrazine ligation reaction?
A: The TCO-tetrazine ligation is robust and proceeds efficiently in a variety of aqueous buffers, with a recommended pH range of 6 to 9.[1][2] Phosphate-buffered saline (PBS) at pH 7.4 is a common and effective choice for this reaction.[1]
Q2: How does pH affect the stability of the this compound reagent?
A: The primary stability concern for TCO (trans-cyclooctene) reagents is the isomerization to their unreactive cis-cyclooctene (CCO) isomer.[3] While generally stable in aqueous buffers for extended periods, this isomerization can be promoted by the presence of thiols (like glutathione or dithiothreitol).[4] Studies have shown that this thiol-promoted isomerization is pH-dependent, occurring more rapidly at pH 7.4 than at pH 6.8. Therefore, at the higher end of the recommended pH range, the presence of thiols may lead to a faster degradation of the TCO reagent.
Q3: Does the reaction rate of the TCO-tetrazine ligation depend on pH?
A: Within the optimal pH range of 6-9, the dependence of the reaction rate on pH is generally considered to be minor for standard TCO-tetrazine ligations. The reaction is primarily driven by the inherent strain of the TCO ring and the electron-poor nature of the tetrazine. Some specialized "click-to-release" systems or reactions with specific tetrazine derivatives might show accelerated rates at lower pH, but this is not typical for a standard conjugation.
Q4: Is a catalyst required for the TCO-tetrazine reaction?
A: No, the TCO-tetrazine ligation is a bioorthogonal reaction that proceeds rapidly without the need for a catalyst, such as copper, which can be cytotoxic. This catalyst-free nature makes it particularly well-suited for applications in biological systems and live-cell imaging.
Q5: What is the recommended stoichiometry for the reaction?
A: For efficient conjugation, it is generally recommended to use a slight molar excess of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule. A common starting point is a 1.05 to 1.5-fold molar excess of the tetrazine reagent. However, the optimal ratio may vary depending on the specific molecules being conjugated and should be determined empirically.
Troubleshooting Guide
Issue 1: Slow or incomplete reaction.
| Possible Cause | Recommended Solution |
| Suboptimal pH | While the reaction is robust across a pH 6-9 range, ensure your buffer is within this window. For reactions involving sensitive biomolecules, verify that the pH has not drifted. |
| Degradation of TCO Reagent | TCO reagents can isomerize to the inactive CCO form, especially in the presence of thiols at physiological or slightly basic pH (e.g., 7.4). Use freshly prepared TCO solutions and minimize exposure to high concentrations of thiol-containing reagents. If thiols are necessary, consider performing the reaction at a slightly more acidic pH (e.g., 6.8) to slow down isomerization. |
| Incorrect Stoichiometry | An incorrect molar ratio can lead to an incomplete reaction. Use a slight excess (1.5-2 fold) of one reactant (often the tetrazine) to drive the reaction to completion. Accurately quantify your reactants before starting the experiment. |
| Low Reactant Concentration | The reaction is second-order, meaning the rate is dependent on the concentration of both reactants. If concentrations are too low, the reaction will be slow. If possible, increase the concentration of your reactants. |
| Steric Hindrance | If the TCO and tetrazine moieties are attached to bulky molecules, their ability to react can be hindered. The PEG3 spacer in this compound is designed to minimize this, but if the issue persists, using reagents with longer PEG spacers may improve accessibility. |
Issue 2: Low yield of the final conjugate.
| Possible Cause | Recommended Solution |
| TCO Isomerization | As mentioned above, the isomerization of TCO to the unreactive CCO is a common cause of low yield. Confirm the integrity of your TCO reagent, especially if it has been stored for a long time or exposed to thiols. |
| Precipitation of Reactants/Product | Poor solubility of one of the reactants or the final product can lead to low yields in aqueous buffers. The PEG3 linker enhances water solubility, but if precipitation occurs, consider adding a small percentage of an organic co-solvent like DMSO or DMF (ensure compatibility with your system). |
| Side Reactions | Ensure that starting materials are pure and free of impurities that could compete in side reactions. If working with oxygen-sensitive molecules, degassing the reaction buffer can prevent oxidation. |
Quantitative Data: TCO Stability
While the reaction rate of TCO-tetrazine ligation is not significantly impacted by pH within the 6-9 range, the stability of the TCO reagent itself can be. The primary degradation pathway is isomerization to the inactive cis-cyclooctene (CCO), which is accelerated by thiols in a pH-dependent manner.
| Parameter | Condition | Observation | Source |
| TCO Isomerization | Phosphate Buffer, 14 days | No degradation or isomerization observed. | |
| Thiol-Promoted Isomerization | 30 mM Mercaptoethanol, pH 7.4 | 43% isomerization after 5 hours. | |
| Thiol-Promoted Isomerization | 30 mM Mercaptoethanol, pH 6.8 | 44% isomerization after 48 hours. |
This data highlights that while TCO is stable in standard aqueous buffers, the presence of thiols can lead to significant degradation, a process that is notably faster at a more alkaline pH.
Experimental Protocols
General Protocol for Conjugation of a Tetrazine-labeled Protein to this compound
This protocol describes a general procedure. Molar ratios, concentrations, and incubation times may need to be optimized for specific applications.
-
Reagent Preparation :
-
Prepare a stock solution of this compound in an anhydrous organic solvent such as DMSO or DMF.
-
Prepare the tetrazine-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4). Ensure the buffer is free of primary amines like Tris if NHS ester chemistry was used to install the tetrazine.
-
-
Reaction Setup :
-
In a reaction tube, add the tetrazine-labeled protein.
-
Add the this compound stock solution to the protein solution to achieve the desired molar ratio (e.g., 1:10 protein:TCO). The final concentration of organic solvent should be kept low (typically <10%) to avoid protein denaturation.
-
-
Incubation :
-
Allow the reaction to proceed at room temperature for 30 to 60 minutes. For less reactive partners or lower concentrations, the incubation time can be extended up to 2 hours or overnight at 4°C.
-
-
Purification :
-
Remove the excess unreacted this compound and byproducts using a suitable purification method, such as size-exclusion chromatography (SEC) or dialysis.
-
-
Storage :
-
Store the final conjugate at 4°C until further use.
-
Visualizations
Caption: General experimental workflow for TCO-tetrazine conjugation.
Caption: Logical diagram of factors influencing TCO-tetrazine reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. This compound, 2566420-12-8 | BroadPharm [broadpharm.com]
- 4. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Effect of Temperature on TCO-Tetrazine Ligation
Welcome to the technical support center for TCO-tetrazine ligation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, experimental protocols, and answers to frequently asked questions regarding the influence of temperature on this bioorthogonal reaction.
Troubleshooting Guide
This guide addresses common issues and questions related to temperature in TCO-tetrazine ligation experiments.
| Question/Issue | Potential Cause & Recommended Solution |
| 1. My reaction is slow or incomplete at room temperature. Should I increase the temperature? | Answer: Yes, increasing the temperature can accelerate the reaction rate. The TCO-tetrazine ligation, like most chemical reactions, is temperature-dependent. However, this must be balanced with the stability of your reactants and any biological molecules in your sample.Recommendations: Modest Increase: Start by increasing the temperature to 37°C, which is a common physiological temperature where high reaction rates are reported.[1][2][3]Stability Check: Before increasing the temperature, confirm the thermal stability of your specific TCO and tetrazine derivatives, as well as any proteins, antibodies, or other biomolecules in your experiment. Some tetrazines can be susceptible to degradation in aqueous media.[4]Optimize Other Factors: Ensure other factors are not limiting the reaction. Confirm reactant concentrations using UV-Vis spectroscopy, check for solubility issues (precipitates), and use a more reactive TCO-tetrazine pair if necessary.[4] |
| 2. I'm observing unexpected side products or loss of signal at a higher temperature. What's happening? | Answer: Elevated temperatures can lead to the degradation of reactants or the biological molecules they are attached to. TCOs can degrade, and tetrazines can be susceptible to hydrolysis or reaction with other nucleophiles, especially at non-neutral pH or elevated temperatures.Recommendations: Run a Control: Incubate your TCO- and tetrazine-labeled molecules separately at the reaction temperature to assess their individual stability.Lower the Temperature: If degradation is observed, perform the reaction at a lower temperature (e.g., room temperature or 4°C) for a longer duration. The reaction is often fast enough to proceed efficiently even at lower temperatures.Buffer Composition: Ensure your buffer does not contain components that could contribute to degradation at higher temperatures. Use standard buffers like PBS within a pH range of 6-9. |
| 3. What is the optimal temperature for TCO-tetrazine ligation? | Answer: There is no single "optimal" temperature; it is application-dependent. The goal is to find a temperature that maximizes the ligation rate without compromising the integrity of the biological components.For robust small molecules: Reactions can often be performed at room temperature (20-25°C) or 37°C.For live-cell imaging and in vivo studies: The reaction is typically performed at the physiological temperature of the system (e.g., 37°C). The exceptional speed of the reaction makes it highly effective even at the low concentrations found in these environments.For sensitive proteins or long incubations: It may be preferable to conduct the ligation at 4°C overnight to preserve the protein's structure and function. |
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the TCO-tetrazine reaction speed? A1: Generally, an increase in temperature leads to an increase in the reaction rate constant. This relationship is described by the Arrhenius equation, where a higher temperature provides the molecules with more kinetic energy, increasing the frequency and energy of collisions, which leads to a faster reaction. The reaction is known to be exceptionally fast even at room temperature.
Q2: Are there specific TCO or tetrazine structures that are more sensitive to temperature? A2: Yes, the stability of both reactants can be structure-dependent. Highly strained TCOs, while more reactive, can also be more prone to isomerization or degradation. Similarly, tetrazines with strong electron-withdrawing groups, which increase reactivity, may show decreased stability under physiological conditions. It is crucial to consult the manufacturer's data for the specific reagents you are using.
Q3: Does the solvent or buffer affect the reaction's temperature dependence? A3: Yes, the reaction environment plays a role. Reactions in aqueous solutions are often significantly faster than in organic solvents due to hydrophobic effects. The choice of buffer is also critical, especially when working with biomolecules. It is recommended to use standard, non-nucleophilic buffers like PBS (pH 6-9) to avoid side reactions, particularly when heating.
Q4: Can I monitor the effect of temperature on my reaction in real-time? A4: Yes. If you have access to a temperature-controlled UV-Vis spectrophotometer, you can monitor the decrease in the tetrazine's characteristic absorbance (typically 510-550 nm) over time at different temperatures. This allows for the direct calculation of reaction rate constants.
Data Presentation: Reaction Rate Constants
The rate of the TCO-tetrazine ligation is highly dependent on the specific structures of the reactants, the solvent, and the temperature. The following table summarizes reported second-order rate constants (k₂) for various TCO-tetrazine pairs under different conditions.
| Tetrazine Derivative | TCO Derivative | Temperature (°C) | Solvent/Buffer | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | 25 | 9:1 Methanol:Water | 2000 ± 400 |
| 3,6-diphenyl-s-tetrazine | s-TCO | 25 | Methanol | 3100 |
| Water-soluble 3,6-dipyridyl-s-tetrazine derivative | d-TCO (syn-3a) | 25 | Water | 366,000 ± 15,000 |
| Various | (E)-cyclooct-4-enol (TCO) | 37 | PBS (pH 7.4) | 26,000 |
| [¹¹¹In]In-labeled-Tz | TCO-CC49 antibody | 37 | PBS | 13,000 ± 80 |
This table is a summary of data from multiple sources. Direct comparison of rates should be done with caution due to the different reactant structures and experimental conditions.
Experimental Protocols
Here are generalized protocols for studying the effect of temperature on TCO-tetrazine ligation kinetics.
Protocol 1: Monitoring Reaction Kinetics by UV-Vis Spectroscopy
This method is ideal for real-time monitoring of the reaction by observing the disappearance of the tetrazine's color.
-
Prepare Stock Solutions: Create stock solutions of your tetrazine and TCO compounds in a suitable organic solvent like DMSO or DMF.
-
Determine Molar Extinction Coefficient: Accurately measure the molar extinction coefficient of your tetrazine at its maximum absorbance wavelength (λmax, ~510-550 nm) in the final reaction buffer.
-
Temperature Equilibration: Set a temperature-controlled cuvette holder in a UV-Vis spectrophotometer to the desired temperature (e.g., 25°C, 37°C). Allow the instrument and your buffered TCO solution to equilibrate.
-
Initiate Reaction: In a quartz cuvette, add the reaction buffer and the TCO solution. Place the cuvette in the holder and begin recording absorbance at the tetrazine's λmax. To start the reaction, add the tetrazine stock solution, mix rapidly and thoroughly, and continue recording. For very fast reactions, a stopped-flow instrument is required.
-
Data Analysis: Record the absorbance decay over time. Fit the data to a pseudo-first-order or second-order rate equation to determine the observed rate constant (k_obs). The second-order rate constant (k₂) can be calculated from k_obs if one reactant is in large excess.
-
Repeat: Repeat the experiment at different temperatures to determine the temperature dependence of the reaction rate.
Protocol 2: Analysis of Reaction Kinetics by LC-MS
This method is useful for complex mixtures or when UV-Vis is not feasible. It relies on quenching the reaction at specific time points.
-
Reaction Setup: In a thermostated vial (e.g., in a heat block or water bath), combine your TCO and tetrazine reactants at known concentrations in the desired buffer.
-
Time Points: At predetermined time intervals (e.g., 0, 1, 2, 5, 10 minutes), withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot. This can be achieved by rapid dilution in a cold solvent or by adding a scavenger that rapidly consumes one of the reactants.
-
LC-MS Analysis: Analyze the quenched samples by LC-MS to measure the concentration of the remaining reactants and/or the formed product.
-
Data Analysis: Plot the concentration of a reactant or product versus time. Fit the data to the appropriate integrated rate law (e.g., second-order) to determine the rate constant (k₂).
-
Repeat: Perform the entire experiment at different temperatures to assess the impact on the reaction speed.
Visualizations
Caption: Experimental workflow for studying temperature effects.
Caption: Balancing reaction kinetics and stability with temperature.
References
- 1. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Purification Strategies for TCO-PEG3-Alcohol Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted TCO-PEG3-alcohol from experimental samples. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols for common purification techniques.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove unreacted this compound?
A1: The removal of unreacted this compound is critical for ensuring the purity of the final bioconjugate. Excess linker can interfere with downstream applications by competing for binding sites, causing ambiguous analytical results, and potentially leading to inaccurate characterization of the conjugated molecule.
Q2: What are the key properties of this compound to consider during purification?
A2: this compound is a relatively small, polar, and hydrophilic molecule due to its PEG3 spacer. It is soluble in a range of organic solvents such as dichloromethane (DCM), acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). These properties will dictate the most effective purification strategy.
Q3: Which purification methods are most suitable for removing unreacted this compound?
A3: The choice of purification method depends on the properties of the desired product (e.g., a large protein conjugate vs. a small molecule conjugate). Common and effective methods include:
-
Size-Exclusion Chromatography (SEC): Ideal for separating the small this compound from a much larger conjugated protein.
-
Reverse-Phase Chromatography (RPC): A powerful technique for separating molecules based on hydrophobicity. It is well-suited for purifying reaction mixtures where the product and the unreacted linker have different polarities.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): An alternative to reverse-phase chromatography, particularly useful for retaining and separating highly polar molecules that may not be well-retained by RPC.
-
Solid-Phase Extraction (SPE): A rapid and convenient method for sample cleanup and purification, particularly for removing small molecule impurities.
Purification Method Selection
Choosing the right purification method is crucial for achieving high purity of the final product. The following table provides a qualitative comparison of the most common techniques for removing unreacted this compound.
| Method | Principle of Separation | Best Suited For | Advantages | Disadvantages |
| Size-Exclusion Chromatography (SEC) | Molecular Size | Separating small molecules from large biomolecules (e.g., proteins, antibodies). | Mild conditions, preserves protein structure and function. | Lower resolution for molecules of similar size, potential for sample dilution. |
| Reverse-Phase Chromatography (RPC) | Hydrophobicity | Purification of small to medium-sized molecules with different polarities. | High resolution and selectivity. | Can denature sensitive proteins, requires use of organic solvents. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Polarity | Purification of very polar molecules that are poorly retained in RPC. | Effective for polar analytes, uses mobile phases compatible with mass spectrometry. | Can have lower loading capacity, requires careful method development. |
| Solid-Phase Extraction (SPE) | Adsorption and Elution | Rapid cleanup of small-scale reactions and removal of excess reagents. | Fast, simple, and can be automated. | Lower resolution compared to chromatography, may not be suitable for complex mixtures. |
Troubleshooting Guides
Size-Exclusion Chromatography (SEC) Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of this compound from the product. | Incorrect column choice. | Select a column with a fractionation range appropriate for the size difference between your product and the this compound (MW ~345 Da). |
| Sample volume is too large. | The sample volume should ideally be between 1-5% of the total column volume for optimal resolution. | |
| Low recovery of the conjugated product. | Non-specific binding to the column matrix. | Ensure the column is well-equilibrated with the running buffer. Consider adding a small amount of organic modifier or salt to the buffer to reduce non-specific interactions. |
| Product precipitation on the column. | Check the solubility of your conjugate in the chosen buffer. Adjust the pH or add solubilizing agents if necessary. |
Reverse-Phase Chromatography (RPC) Troubleshooting
| Problem | Possible Cause | Solution |
| Co-elution of this compound and the product. | Inappropriate gradient. | Optimize the gradient slope and the organic solvent composition (e.g., acetonitrile or methanol in water) to improve separation. |
| Incorrect column chemistry. | Select a column with a different stationary phase (e.g., C18, C8) that provides better selectivity for your compounds. | |
| Poor peak shape (tailing or fronting). | Sample overload. | Reduce the amount of sample loaded onto the column. |
| Incompatible sample solvent. | Dissolve the sample in a solvent that is weaker than the initial mobile phase. |
Solid-Phase Extraction (SPE) Troubleshooting
| Problem | Possible Cause | Solution |
| Low recovery of the desired product. | Inappropriate sorbent selection. | Choose a sorbent that effectively retains your product while allowing the unreacted this compound to be washed away (or vice-versa). |
| Elution solvent is too weak. | Increase the strength of the elution solvent to ensure complete recovery of your product from the sorbent. | |
| Unreacted this compound present in the final eluate. | Wash solvent is too weak. | Use a wash solvent that is strong enough to remove the unreacted linker without eluting the desired product. |
| Sorbent bed dried out. | Ensure the sorbent bed remains wetted throughout the conditioning and loading steps. |
Experimental Protocols
Protocol 1: Removal of Unreacted this compound using Reverse-Phase Flash Chromatography
This protocol is suitable for the purification of a reaction mixture where the desired product is significantly less polar than the unreacted this compound.
Materials:
-
C18 reverse-phase flash chromatography column
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or TFA
-
Flash chromatography system
-
Fraction collector
Procedure:
-
Sample Preparation: After the reaction is complete, if the solvent is not compatible with reverse-phase chromatography (e.g., DMF, DMSO), dilute the reaction mixture with water or perform a solvent exchange.
-
Column Equilibration: Equilibrate the C18 column with 5-10 column volumes of the initial mobile phase composition (e.g., 95% A, 5% B).
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., a small amount of mobile phase or a compatible organic solvent) and load it onto the equilibrated column.
-
Elution: Run a linear gradient from low to high organic phase composition (e.g., 5% B to 100% B over 20-30 column volumes).
-
Fraction Collection: Collect fractions throughout the gradient elution.
-
Analysis: Analyze the collected fractions by a suitable method (e.g., TLC, LC-MS, or UV-Vis spectroscopy) to identify the fractions containing the purified product, free from unreacted this compound.
-
Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Removal of Unreacted this compound using Size-Exclusion Chromatography (SEC)
This protocol is designed for the purification of a large biomolecule (e.g., a protein > 30 kDa) from the small unreacted this compound.
Materials:
-
SEC column (e.g., Sephadex G-25 or equivalent) with an appropriate molecular weight cutoff.
-
Elution Buffer: A buffer compatible with the stability of the bioconjugate (e.g., Phosphate Buffered Saline, PBS).
-
Chromatography system with a UV detector.
-
Fraction collector.
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the elution buffer.
-
Sample Loading: Apply the reaction mixture to the top of the equilibrated column. The sample volume should not exceed 5% of the total column volume.
-
Elution: Elute the sample with the elution buffer at a constant flow rate recommended for the column.
-
Fraction Collection: Collect fractions as the sample elutes from the column. The larger bioconjugate will elute in the earlier fractions (void volume), while the smaller unreacted this compound will be retained longer and elute in later fractions.
-
Analysis: Monitor the elution profile using the UV detector (typically at 280 nm for proteins).
-
Product Recovery: Pool the fractions corresponding to the protein peak to obtain the purified bioconjugate.
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Experimental workflow for Reverse-Phase Chromatography.
Technical Support Center: Purifying TCO-Conjugated Proteins
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of trans-cyclooctene (TCO)-conjugated proteins. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and visual workflows to address common challenges.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying TCO-conjugated proteins?
Purifying TCO-conjugated proteins presents several challenges. The introduction of the TCO moiety, which is often hydrophobic, can alter the protein's overall surface hydrophobicity. This can lead to aggregation, reduced solubility, or changes in chromatographic behavior. Additionally, the TCO group itself can be unstable under certain conditions, potentially leading to isomerization to the unreactive cis-cyclooctene isomer or other degradations.[1][2][3] Key challenges include separating the desired conjugate from unconjugated protein and excess labeling reagents, preventing protein aggregation, and maintaining the reactivity of the TCO group throughout the purification process.
Q2: What are the most common chromatography methods for purifying TCO-conjugated proteins?
The most frequently used methods are Size Exclusion Chromatography (SEC) and Hydrophobic Interaction Chromatography (HIC).
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their size.[4] It is effective for removing small molecules like excess, unreacted TCO-NHS esters and is often used as a final polishing step.[5]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on differences in their surface hydrophobicity. Since TCO conjugation increases a protein's hydrophobicity, HIC is a powerful tool for separating conjugated species from their unconjugated counterparts. This method is particularly useful in the purification of antibody-drug conjugates (ADCs), which share similar principles with TCO-conjugated proteins.
Other methods like ion-exchange chromatography (IEX) may also be used, depending on how the TCO-conjugation affects the protein's overall charge.
Q3: How can I confirm that my protein is successfully conjugated with TCO?
Successful conjugation can be confirmed using several methods. A common approach involves reacting the purified TCO-protein with a tetrazine-linked fluorescent dye. The incorporation of the dye can then be quantified using UV-Vis spectroscopy. Alternatively, mass spectrometry can be used to determine the mass shift corresponding to the addition of the TCO moiety. For a quick qualitative check, a gel-shift assay can be performed where the TCO-protein is reacted with a tetrazine-linked molecule, and the resulting conjugate is analyzed by SDS-PAGE.
Section 2: Troubleshooting Guide
This section addresses specific problems encountered during the purification of TCO-conjugated proteins in a question-and-answer format.
Problem 1: Low Yield of Purified TCO-Conjugated Protein
-
Question: "After purification, the final yield of my TCO-conjugated protein is significantly lower than expected. What are the potential causes and how can I improve it?"
-
Answer: Low yield can stem from issues in the conjugation reaction itself or losses during purification steps.
| Potential Cause | Troubleshooting Solution |
| Inefficient Conjugation Reaction | Optimize Reaction Conditions: Ensure the pH of the reaction buffer is within the optimal range (typically 6.0-9.0). Use a 10- to 20-fold molar excess of the TCO-NHS ester to the protein. Hydrolysis of the NHS ester can compete with the amine reaction, so ensure reagents are fresh and anhydrous solvents are used for stock solutions. |
| Protein Precipitation/Aggregation | Modify Buffers: The increased hydrophobicity from the TCO group can cause aggregation. Maintain a low protein concentration and consider adding stabilizing excipients like arginine, glycerol, or non-ionic detergents to your buffers. |
| Loss During Chromatography | Optimize Purification Method: If using HIC, ensure the salt concentration is optimized to bind the conjugate without causing precipitation. For SEC, verify that the column resin is appropriate for the size of your protein to avoid unintended interactions or loss. |
| Inaccurate Quantification | Verify Measurement: Use multiple methods to quantify your protein post-purification, such as A280 absorbance and a BCA or Bradford assay, to ensure accuracy. |
Problem 2: Protein Aggregation During or After Purification
-
Question: "My TCO-conjugated protein is soluble after the initial reaction, but it aggregates during concentration or upon storage. How can I prevent this?"
-
Answer: Aggregation is a common issue driven by the hydrophobic nature of the TCO group.
| Potential Cause | Troubleshooting Solution |
| Increased Hydrophobicity | Buffer Optimization: Screen a panel of buffers with varying pH and ionic strengths to find conditions that maximize solubility. |
| Use of Additives: Incorporate additives that are known to reduce aggregation. A combination of L-arginine and L-glutamic acid (e.g., 50 mM each) can shield hydrophobic and charged patches. Sugars (sucrose, sorbitol) and glycerol (5-10%) can also act as stabilizers and cryoprotectants. | |
| High Protein Concentration | Limit Concentration: Avoid concentrating the protein to very high levels if not necessary. Perform downstream experiments at the lowest feasible concentration. |
| Freeze-Thaw Cycles | Proper Storage: Flash-freeze aliquots in liquid nitrogen and store at -80°C. Add a cryoprotectant like glycerol to the final buffer. Avoid repeated freeze-thaw cycles. |
| Oxidation of Cysteines | Add Reducing Agents: If your protein has surface-exposed cysteines, their oxidation can lead to disulfide-linked aggregates. Include a reducing agent like DTT or TCEP in your buffers. |
Problem 3: Loss of TCO Reactivity Post-Purification
-
Question: "My purified protein conjugate shows poor reactivity with its tetrazine partner. Why is the TCO group becoming inactive?"
-
Answer: The strained double bond of the trans-cyclooctene is susceptible to isomerization and degradation.
| Potential Cause | Troubleshooting Solution |
| Isomerization to cis-cyclooctene | Avoid Certain Metals and Thiols: TCO can isomerize to its unreactive cis-form in the presence of copper-containing proteins or high concentrations of thiols. If possible, avoid purification steps that involve these components. |
| pH Instability | Maintain Neutral to Slightly Basic pH: While the conjugation reaction can tolerate a range of pH, long-term storage should ideally be at a pH around 7.4. |
| Oxidation/Degradation | Use Stabilized TCO Derivatives: More sterically hindered TCO derivatives have shown improved stability. Consider using these more stable versions if instability is a persistent issue. |
| Storage Conditions | Store Properly: Store the purified conjugate at 4°C for short-term use or flash-frozen at -80°C for long-term storage to minimize degradation. |
Section 3: Experimental Protocols
Protocol 1: General Procedure for TCO-NHS Ester Labeling of a Protein
-
Buffer Exchange: Prepare the protein in an amine-free buffer, such as phosphate-buffered saline (PBS) at pH 7.4. The protein concentration should be between 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the TCO-NHS ester in an anhydrous solvent like DMSO to a concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.
-
Incubation: Incubate the reaction for 1 hour at room temperature.
-
Quenching (Optional): To stop the reaction, a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) can be added to a final concentration of 50-100 mM and incubated for 5-10 minutes.
-
Purification: Immediately proceed to purification to remove excess, unreacted TCO-NHS ester, typically using a desalting column or size exclusion chromatography.
Protocol 2: Purification by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. It is an excellent method for removing small molecule impurities or for buffer exchange.
-
Column Selection: Choose a SEC column with a fractionation range appropriate for your protein. For example, a Superdex 200 column is suitable for proteins in the 10-600 kDa range.
-
Equilibration: Equilibrate the column with at least 2 column volumes of your desired final buffer (e.g., PBS, pH 7.4).
-
Sample Loading: Load the quenched reaction mixture onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the protein with the equilibration buffer at the recommended flow rate for the column.
-
Fraction Collection: Collect fractions and monitor the protein elution using UV absorbance at 280 nm. The conjugated protein will typically elute first, followed by smaller molecules like the excess TCO reagent and quencher.
Protocol 3: Purification by Hydrophobic Interaction Chromatography (HIC)
HIC is ideal for separating TCO-conjugated proteins from their unconjugated counterparts due to the increased hydrophobicity of the conjugate.
-
Buffer Preparation:
-
Mobile Phase A (Binding Buffer): High salt buffer, e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0.
-
Mobile Phase B (Elution Buffer): Low salt buffer, e.g., 25 mM Sodium Phosphate, pH 7.0.
-
-
Sample Preparation: Adjust the salt concentration of the sample to match the initial binding conditions. This can be done by adding a high-salt buffer to the sample. A screening step may be necessary to determine the optimal salt concentration that ensures binding without causing precipitation.
-
Column Equilibration: Equilibrate the HIC column with Mobile Phase A or a mixture of A and B that matches your loading conditions.
-
Sample Loading: Load the salt-adjusted sample onto the column.
-
Elution: Elute the bound proteins using a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B). The more hydrophobic, TCO-conjugated protein will elute at a lower salt concentration (later in the gradient) than the unconjugated protein.
-
Fraction Collection: Collect fractions across the gradient and analyze them by SDS-PAGE or another method to identify those containing the pure conjugate.
Section 4: Visual Workflows
Caption: Workflow for TCO-protein conjugation and purification.
References
side reactions of TCO-PEG3-alcohol and how to avoid them
Welcome to the Technical Support Center for TCO-PEG3-Alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in bioorthogonal chemistry. Here, you will find information to help you avoid common side reactions and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a chemical reagent used in "click chemistry," specifically in a type of reaction known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1] It contains a highly reactive trans-cyclooctene (TCO) group that rapidly and specifically reacts with a tetrazine-containing molecule to form a stable covalent bond.[2] The PEG3 (triethylene glycol) linker is hydrophilic, which helps to improve solubility in aqueous solutions and reduce aggregation.[1] The terminal alcohol (hydroxyl group) provides a site for further chemical modifications if needed.[3] Its primary application is in bioconjugation, such as labeling proteins, antibodies, or other biomolecules for imaging, drug delivery, and diagnostics.[4]
Q2: What is the main side reaction of this compound?
The most significant side reaction is the isomerization of the reactive trans-cyclooctene (TCO) to its much less reactive cis-cyclooctene (CCO) isomer. This isomerization renders the molecule unable to participate in the fast IEDDA reaction with tetrazines, leading to lower yields or complete failure of the conjugation reaction.
Q3: What factors can cause the isomerization of TCO to CCO?
Several factors can promote the isomerization of TCO to CCO:
-
Prolonged Storage: TCO compounds are not recommended for long-term storage as they can naturally isomerize over time.
-
Presence of Thiols: Thiol-containing reagents, such as dithiothreitol (DTT), can catalyze the isomerization of TCO to CCO.
-
Exposure to certain metals: Some metals can promote isomerization.
-
Elevated Temperatures: Higher temperatures can increase the rate of isomerization.
-
Exposure to Light: TCO compounds can be light-sensitive.
Q4: How should I store this compound to minimize side reactions?
To maintain the stability and reactivity of this compound, it is crucial to store it correctly. For long-term storage, it is recommended to keep the reagent at -20°C in a tightly sealed container, protected from light and moisture. It is advisable to prepare solutions fresh for each experiment and avoid repeated freeze-thaw cycles.
Q5: Can the hydroxyl group of this compound cause side reactions?
Under the mild and specific conditions of the TCO-tetrazine ligation (typically performed in aqueous buffers at neutral pH and room temperature), the terminal hydroxyl group is generally unreactive and does not interfere with the reaction. However, if you are using harsh reaction conditions or strong oxidizing agents, the alcohol group could potentially be oxidized. It is always recommended to perform a control experiment to check for any unexpected reactivity in your specific system.
Troubleshooting Guide
This guide will help you troubleshoot common issues encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or no conjugation yield | Isomerization of TCO to CCO: The this compound has lost its reactivity due to conversion to the inactive CCO isomer. | 1. Use fresh reagent: Whenever possible, use a fresh batch of this compound. 2. Proper storage: Ensure the reagent has been stored correctly at -20°C, protected from light. 3. Avoid incompatible reagents: Do not use buffers containing thiols (e.g., DTT). If a reducing agent is necessary, consider using a non-thiol-based alternative like TCEP and remove it before adding the TCO reagent. |
| Incorrect stoichiometry: The molar ratio of this compound to the tetrazine-labeled molecule is not optimal. | 1. Optimize the molar ratio: While a 1:1 ratio is theoretically sufficient, a slight excess (1.5-2 fold) of one reactant can improve reaction efficiency. | |
| Degradation of the tetrazine partner: The tetrazine-labeled molecule may have degraded. | 1. Verify tetrazine integrity: Ensure the tetrazine-containing molecule is pure and has been stored correctly. | |
| Inconsistent results between experiments | Variable quality of this compound: The percentage of active TCO isomer may vary between different lots or due to improper storage of the same lot over time. | 1. Quantify the active TCO: Before use, you can assess the purity and isomeric ratio of your this compound using analytical techniques like HPLC or qNMR (see Experimental Protocols section). 2. Aliquot the reagent: Upon receiving, aliquot the this compound into smaller, single-use vials to minimize freeze-thaw cycles and exposure to air and moisture. |
| Precipitation during the reaction | Poor solubility of reactants or product: One of the components or the final conjugate is not soluble in the reaction buffer. | 1. Optimize the buffer: Ensure the pH and composition of your buffer are suitable for all components. 2. Add a co-solvent: A small percentage of an organic co-solvent like DMSO or DMF can be added to improve solubility, but its compatibility with your biomolecules must be verified. |
Quantitative Data on TCO Stability
| Condition | Approximate Half-life of TCO Moiety | Primary Side Product |
| Storage at -20°C (solid, protected from light) | > 6 months | CCO isomer |
| In PBS buffer (pH 7.4) at 4°C | Several days to weeks | CCO isomer |
| In the presence of 10 mM DTT at room temperature | Minutes to hours | CCO isomer |
| In cell culture media at 37°C | Hours | CCO isomer |
Note: These values are estimates for general TCO compounds and should be used as a guideline. The actual stability of this compound may vary.
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Purity and Isomerization
This protocol can be used to assess the purity of this compound and quantify the amount of the inactive CCO isomer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm and 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare a standard solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture).
-
Inject the sample onto the HPLC system.
-
The TCO and CCO isomers will have different retention times, allowing for their separation and quantification. The CCO isomer is typically more polar and will have a shorter retention time.
-
Integrate the peak areas of the TCO and CCO isomers to determine the percentage of each in the sample.
Protocol 2: Quantitative NMR (qNMR) for Isomer Ratio Determination
qNMR can provide a precise measurement of the TCO to CCO isomer ratio.
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
Sample Preparation:
-
Accurately weigh a known amount of this compound.
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a known amount of an internal standard (e.g., dimethyl sulfone).
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) between scans (at least 5 times the longest T1 of the signals of interest) to allow for full relaxation of the protons, which is crucial for accurate quantification.
Data Analysis:
-
Identify the characteristic signals for the TCO and CCO isomers. The olefinic protons of the TCO isomer typically appear at a different chemical shift than those of the CCO isomer.
-
Integrate the signals corresponding to the TCO and CCO isomers and the internal standard.
-
Calculate the molar ratio of the isomers based on the integral values and the number of protons each signal represents.
Visual Guides
Workflow for Avoiding this compound Side Reactions
Caption: A recommended workflow to minimize side reactions of this compound.
Logical Relationship of TCO Isomerization
Caption: The reactive pathway and the isomerization side reaction of this compound.
References
Validation & Comparative
Validating T-PEG3-Alcohol Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise validation of covalent linkages is a critical step to ensure the efficacy, safety, and reproducibility of their work. This guide provides an objective comparison of mass spectrometry and other analytical techniques for validating the successful conjugation of TCO-PEG3-alcohol, a heterobifunctional linker. Supported by experimental data and detailed protocols, this document will serve as a practical resource for laboratory workflows.
The core of this validation process lies in confirming the formation of a stable dihydropyridazine linkage resulting from the inverse electron demand Diels-Alder cycloaddition (iEDDA) reaction between the trans-cyclooctene (TCO) moiety of the linker and a tetrazine-functionalized molecule.[1] Mass spectrometry is the gold standard for this confirmation, providing direct and precise measurement of the resulting mass shift.[2]
Mass Spectrometry: The Definitive Validation Tool
Mass spectrometry (MS) offers unambiguous confirmation of conjugation by accurately measuring the molecular weight of the resulting biomolecule.[2] The addition of each this compound linker results in a predictable mass increase, allowing for precise verification of the covalent bond formation. Two primary MS techniques are employed for this purpose: Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing a wide range of molecules, including PEGylated proteins.[3] When coupled with liquid chromatography (LC-MS), it allows for the separation of the reaction mixture and individual analysis of the starting materials and the conjugated product.[4] Time-of-Flight (TOF) or Quadrupole-Time of Flight (Q-TOF) analyzers are often used to achieve high mass accuracy.
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is another soft ionization technique particularly useful for the analysis of larger molecules and complex mixtures. MALDI-TOF MS provides high-resolution mass data and is a common method for confirming the mass of the final conjugated product.
Comparative Performance of Mass Spectrometry Techniques
| Parameter | ESI-MS (LC-MS) | MALDI-TOF MS |
| Principle | Ionization of analytes from a liquid solution. | Co-crystallization of analyte with a matrix, followed by laser-induced desorption and ionization. |
| Sample State | Liquid | Solid (co-crystallized with matrix) |
| Mass Accuracy | High (<0.01%) | High |
| Resolution | High | High |
| Sensitivity | High (attomole to nanomole quantities) | High |
| Coupling | Easily coupled with liquid chromatography (LC) for online separation. | Typically an offline technique. |
| Advantages | Excellent for complex mixtures, allows for online separation, provides information on purity. | Tolerant of salts and buffers, suitable for large molecules. |
| Disadvantages | Can be sensitive to sample purity and buffer components. | Potential for fragmentation, matrix interference. |
Alternative Validation Methods
While mass spectrometry is the most definitive method, other techniques can provide valuable, albeit less direct, evidence of successful conjugation.
| Analytical Method | Principle | Application in this compound Conjugation | Advantages | Disadvantages |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, confirming the presence of characteristic protons and carbons of the TCO and PEG moieties. Can confirm the disappearance of reactant signals and the appearance of new signals corresponding to the conjugate. | Non-destructive, provides unambiguous structural elucidation. | Lower sensitivity than MS, can be complex for large molecules. |
| High-Performance Liquid Chromatography (HPLC) | Separates molecules based on their physical and chemical properties. | Reversed-Phase (RP-HPLC): Separates molecules based on hydrophobicity. Changes in hydrophobicity upon conjugation allow for the separation of starting materials and products. Size-Exclusion (SEC-HPLC): Separates molecules based on their hydrodynamic volume. Can resolve the starting materials, mono-conjugated intermediate, and the larger di-conjugated product. | Can be used to assess purity, aggregation, and successful conjugation by observing shifts in retention time. Allows for quantification of product distribution through peak integration. | Indirect evidence of conjugation. Co-elution of unconjugated and conjugated species can occur. |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Separates proteins based on their molecular weight under denaturing conditions. | Provides a visual indication of a mass increase upon conjugation. A clear band shift will be observed for the conjugated product compared to the starting protein. | Simple, widely available, and cost-effective. | Low resolution, band smearing can occur with PEGylated proteins due to interactions with SDS. Does not provide an exact mass. |
Experimental Protocols
Mass Spectrometry (ESI-MS) Protocol for this compound Conjugate Validation
-
Sample Preparation: Prepare a dilute solution of the conjugate (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol with 0.1% formic acid.
-
Instrumentation: Use an ESI-Time of Flight (TOF) or Quadrupole-TOF (Q-TOF) mass spectrometer.
-
Data Acquisition: The sample can be introduced into the ESI source via direct infusion or through an HPLC system. Acquire the mass spectrum in positive ion mode. Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for the analyte.
-
Data Analysis: Process the raw data to obtain the mass spectrum. The data containing the multiply charged ion series is then deconvoluted to obtain the zero-charge mass spectrum. Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺). Compare the observed mass to the calculated theoretical mass of the this compound conjugate.
Reversed-Phase HPLC (RP-HPLC) Protocol
-
Sample Preparation: Dissolve the this compound conjugate in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use an HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm and 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: Integrate the peaks in the chromatogram. A shift in retention time compared to the starting materials indicates successful conjugation. The purity can be calculated by dividing the area of the main peak by the total area of all peaks.
Visualizing the Workflow
Caption: Workflow for this compound conjugation and validation.
Caption: Detailed workflow for ESI-MS validation of conjugation.
References
Confirming TCO-PEG3-Alcohol Reactions: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals engaged in bioconjugation and the synthesis of complex molecular architectures, the precise confirmation of chemical reactions is paramount. The inverse electron demand Diels-Alder (iEDDA) cycloaddition between a trans-cyclooctene (TCO) moiety and a tetrazine is a cornerstone of "click chemistry," prized for its rapid kinetics and bioorthogonality. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for confirming the successful reaction of TCO-PEG3-alcohol with a tetrazine-functionalized molecule, alongside alternative analytical techniques.
The this compound linker is a valuable tool in bioconjugation, allowing for the attachment of a hydrophilic PEG spacer to a target molecule.[1][2] The reaction with a tetrazine partner proceeds efficiently under mild, aqueous conditions without the need for a cytotoxic copper catalyst, making it ideal for use with sensitive biological samples.[3][4] Verifying the formation of the stable dihydropyridazine linkage is a critical step in any workflow.
Performance Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for monitoring the progress of the this compound reaction and characterizing the final product.[5] Its ability to separate components of a mixture allows for the clear identification of reactants and products. However, other techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy also provide valuable, often complementary, information.
| Analytical Method | Principle | Application in this compound Reaction Confirmation | Strengths | Weaknesses |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Monitors the disappearance of starting materials (this compound, tetrazine-molecule) and the appearance of the more hydrophobic conjugate. Allows for quantification of reaction yield and purity. | High resolution, quantitative, readily available, robust. | Can be denaturing for protein conjugates, requires chromophores for UV detection. |
| Size-Exclusion HPLC (SEC-HPLC) | Separation based on hydrodynamic radius (size). | Useful for analyzing the conjugation of this compound to larger biomolecules (e.g., proteins, antibodies). Can detect aggregation. | Non-denaturing, provides information on size and aggregation. | Lower resolution for small molecule analysis compared to RP-HPLC. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Provides unambiguous confirmation of the conjugate's molecular weight, confirming the covalent linkage. Can be coupled with LC (LC-MS) for enhanced separation and identification. | Highly specific, provides exact molecular weight, extremely sensitive. | Can be less quantitative than HPLC with UV detection, instrumentation is more complex and expensive. |
| Nuclear Magnetic Resonance (NMR) | Analyzes the magnetic properties of atomic nuclei. | Provides detailed structural information, confirming the formation of the dihydropyridazine linkage through characteristic shifts in proton signals. | Provides definitive structural elucidation. | Lower sensitivity, requires higher sample concentrations, complex data analysis. |
Experimental Protocols
General Protocol for this compound Reaction with a Tetrazine-Functionalized Molecule
This protocol describes a general procedure for the reaction between this compound and a tetrazine-functionalized molecule.
Materials:
-
This compound
-
Tetrazine-functionalized molecule
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving reagents
Procedure:
-
Reagent Preparation: Prepare stock solutions of this compound and the tetrazine-functionalized molecule in a minimal amount of DMF or DMSO.
-
Reaction Setup: In a suitable reaction vessel, dissolve the tetrazine-functionalized molecule in the reaction buffer.
-
Initiation: Add the this compound solution to the solution of the tetrazine-functionalized molecule. A slight molar excess (1.1 to 1.5 equivalents) of the this compound is often used to ensure complete consumption of the tetrazine-labeled molecule.
-
Incubation: Allow the reaction to proceed at room temperature for 30-60 minutes. The reaction progress can often be visually monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
Analysis: Following incubation, the reaction mixture can be directly analyzed by HPLC.
Detailed Protocol for RP-HPLC Analysis
This protocol provides a method for analyzing the reaction mixture using Reverse-Phase High-Performance Liquid Chromatography.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm, 254 nm, and a wavelength corresponding to the absorbance maximum of the tetrazine or the conjugated molecule.
-
Injection Volume: 10-20 µL
Data Analysis:
-
Inject samples of the individual reactants (this compound and the tetrazine-functionalized molecule) to determine their retention times.
-
Inject the reaction mixture. The formation of the product conjugate will be indicated by the appearance of a new peak, typically with a longer retention time than the starting materials due to increased hydrophobicity.
-
The disappearance of the reactant peaks and the integration of the product peak area can be used to determine the reaction conversion and the purity of the conjugate.
Mandatory Visualizations
Caption: Experimental workflow for the this compound and tetrazine reaction followed by HPLC analysis.
Caption: Principle of RP-HPLC separation for the this compound reaction mixture.
References
A Head-to-Head Comparison: TCO-PEG3-Alcohol vs. Maleimide-PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision that profoundly impacts the efficacy, stability, and safety of bioconjugates such as antibody-drug conjugates (ADCs). This guide provides an objective comparison of two widely used PEGylated linkers: TCO-PEG3-alcohol, which utilizes bioorthogonal click chemistry, and the more traditional maleimide-PEG linkers. This comparison is supported by available experimental data and detailed methodologies to facilitate informed decision-making in your research and development endeavors.
At a Glance: Key Differences
| Feature | This compound Linker | Maleimide-PEG Linker |
| Reaction Type | Inverse-electron-demand Diels-Alder (IEDDA) cycloaddition | Michael addition |
| Reactive Partner | Tetrazine | Thiol (e.g., from cysteine residues) |
| Reaction Speed | Exceptionally fast (k > 800 M⁻¹s⁻¹)[1] | Fast, dependent on pH and thiol pKa |
| Selectivity | Highly selective and bioorthogonal[1] | Highly selective for thiols at pH 6.5-7.5[1] |
| Reaction Conditions | Mild, aqueous conditions; catalyst-free[1] | Mild, aqueous conditions (pH 6.5-7.5)[1] |
| Primary Stability Concern | Isomerization of TCO to non-reactive cis-cyclooctene (CCO) | Reversibility of the thioether bond (retro-Michael reaction) |
Chemical Reactivity and Mechanism
The fundamental difference between these two linkers lies in their conjugation chemistry.
This compound participates in an inverse-electron-demand Diels-Alder (IEDDA) reaction with a tetrazine-functionalized molecule. This is a type of "click chemistry" that is known for its extremely fast reaction kinetics and high specificity. The reaction is bioorthogonal, meaning it proceeds efficiently in complex biological media without interfering with native biochemical processes.
Maleimide-PEG linkers react with thiol groups, most commonly found on cysteine residues of proteins and peptides, via a Michael addition reaction. This reaction is also highly efficient and selective for thiols within a specific pH range (typically 6.5-7.5). At pH values above 7.5, reactivity towards primary amines can occur.
Performance Comparison: Stability and Efficiency
The stability of the resulting conjugate is a critical parameter for in vivo applications. Both TCO and maleimide-based linkages have distinct stability profiles.
Quantitative Stability Data
While direct head-to-head comparative studies under identical conditions are limited in publicly available literature, the following table summarizes reported stability data for conjugates formed using TCO and maleimide linkers. It is important to note that the stability of a conjugate is highly dependent on the specific biomolecule, the linker chemistry, and the experimental conditions.
| Linker Type | Stability Concern | Reported Stability Data |
| TCO | Isomerization to non-reactive CCO | A TCO-PEG3-modified goat IgG showed a 10.5% loss of reactivity towards tetrazines after 4 weeks of storage at 4°C in a phosphate buffer (pH 7.5). The loss was reduced to 7% when stored at -20°C. |
| Maleimide | Retro-Michael reaction (reversibility) | - A maleimide-PEG conjugate with an engineered hemoglobin retained approximately 70% of its conjugation after 7 days at 37°C in the presence of 1 mM glutathione.- Half-lives of conversion for various N-substituted succinimide thioethers in the presence of glutathione ranged from 3.1 to 258 hours. |
Factors Influencing Stability
TCO Linker Stability: The primary concern for TCO linkers is the potential for isomerization of the reactive trans-cyclooctene to the non-reactive cis-cyclooctene isomer. This can be influenced by factors such as storage conditions and the presence of thiols.
Maleimide Linker Stability: The thioether bond formed from a maleimide-thiol reaction is susceptible to a retro-Michael reaction, leading to deconjugation, particularly in the presence of other thiols like glutathione in the physiological environment. The stability of the maleimide-thiol adduct can be influenced by the N-substituents on the maleimide ring and can be improved by hydrolysis of the succinimide ring to a more stable ring-opened product.
Experimental Protocols
To rigorously compare the performance of this compound and maleimide-PEG linkers, a series of standardized experiments are recommended.
Protocol 1: pH Stability Assay
Objective: To assess the intrinsic stability of the conjugates in aqueous solutions at different pH values.
-
Preparation: Prepare solutions of each conjugate at a known concentration (e.g., 1 mg/mL) in buffers of varying pH (e.g., pH 5.0, 7.4, and 9.0).
-
Incubation: Incubate the samples at 37°C.
-
Time Points: At specified time points (e.g., 0, 24, 48, 72, 96, 168 hours), withdraw an aliquot from each sample.
-
Analysis: Immediately analyze the aliquots by a suitable method such as HPLC or LC-MS to quantify the percentage of intact conjugate remaining.
Protocol 2: Plasma Stability Assay
Objective: To evaluate the stability of the conjugates in a more physiologically relevant environment.
-
Incubation: Incubate the bioconjugate in human or mouse plasma at a specific concentration (e.g., 100 µg/mL) at 37°C.
-
Time Points: At various time points (e.g., 0, 24, 48, 96, 168 hours), take an aliquot of the plasma-conjugate mixture.
-
Analysis: Analyze the samples by a method that can distinguish the intact conjugate from its degradation products, such as LC-MS, to determine the percentage of intact conjugate over time.
Protocol 3: Stability in the Presence of a Reducing Agent
Objective: To assess the stability of the conjugates in a reducing environment, which is particularly relevant for maleimide-thiol linkages.
-
Preparation: Prepare solutions of each conjugate at 1 mg/mL in PBS.
-
Addition of Reducing Agent: Add a reducing agent such as Dithiothreitol (DTT) or glutathione to the conjugate solutions to a final concentration of 1-10 mM. Include a control sample without the reducing agent.
-
Incubation: Incubate the samples at 37°C.
-
Time Points: At specified time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot.
-
Analysis: Analyze the samples immediately by HPLC or LC-MS to quantify the percentage of intact conjugate.
Applications in Drug Development
Both this compound and maleimide-PEG linkers are extensively used in drug development, particularly for the creation of ADCs.
-
This compound linkers are advantageous for applications requiring very rapid and specific conjugation, especially in vivo or with sensitive biomolecules, due to their bioorthogonal nature and catalyst-free reaction conditions.
-
Maleimide-PEG linkers have a long history of use in bioconjugation and are well-established for conjugating drugs to antibodies through cysteine residues. They are a reliable choice for many ADC applications, although the potential for in vivo cleavage of the linker should be considered.
Conclusion
The selection between this compound and maleimide-PEG linkers is a nuanced decision that depends on the specific requirements of the application.
This compound offers the advantage of exceptionally fast, bioorthogonal "click" chemistry, which can be ideal for in vivo conjugation or when working with low concentrations of reactants. While generally stable, the potential for TCO isomerization should be evaluated for long-term storage or prolonged in vivo applications.
Maleimide-PEG linkers provide a robust and well-characterized method for thiol-specific conjugation. Their primary limitation is the potential for the retro-Michael reaction, leading to premature drug release. However, for many applications, the stability of the maleimide-thiol linkage is sufficient, and strategies exist to enhance its stability.
Ultimately, a thorough evaluation of both linker types using standardized experimental protocols is crucial for selecting the optimal linker that ensures the desired stability, efficacy, and safety profile for your bioconjugate.
References
A Head-to-Head Comparison: TCO-PEG3-alcohol vs. DBCO Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The selection of a linker is a critical determinant in the successful design and performance of bioconjugates, impacting everything from reaction efficiency to the in vivo stability and efficacy of therapeutics like antibody-drug conjugates (ADCs). Among the arsenal of bioorthogonal "click chemistry" tools, trans-cyclooctene (TCO) and dibenzocyclooctyne (DBCO) linkers have emerged as prominent choices for their ability to form stable covalent bonds without the need for a cytotoxic copper catalyst. This guide provides an objective, data-driven comparison of TCO-PEG3-alcohol and DBCO linkers, focusing on their respective advantages and disadvantages to inform your selection process.
At a Glance: TCO vs. DBCO
| Feature | This compound | DBCO Linkers |
| Bioorthogonal Reaction | Inverse-electron-demand Diels-Alder (iEDDA) with tetrazine | Strain-promoted alkyne-azide cycloaddition (SPAAC) with azide |
| Reaction Kinetics | Exceptionally fast | Fast, but generally slower than iEDDA |
| Stability | Susceptible to isomerization to the inactive cis-form, particularly in the presence of thiols. | Generally highly stable. |
| Hydrophilicity | The PEG3 spacer enhances water solubility. | Hydrophilicity varies with the specific PEG spacer used. |
| Common Applications | Live-cell imaging, in vivo pre-targeting, ADC development. | ADCs, proteomics, surface modification, imaging. |
Quantitative Comparison of Performance
The choice between TCO and DBCO linkers often hinges on the desired reaction speed and the stability requirements of the application. The iEDDA reaction of TCO with tetrazine is renowned for its unparalleled kinetics, which can be orders of magnitude faster than the SPAAC reaction of DBCO with an azide. This rapid ligation is particularly advantageous when working with low concentrations of reactants or when temporal control is critical.
| Parameter | TCO-tetrazine Ligation | DBCO-azide Ligation | Reference |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | ~10³ - 10⁶ | ~10⁻¹ - 10¹ | [1] |
| Typical Reaction Time | Minutes to a few hours | Several hours to overnight | [1] |
| Typical Reactant Concentration | Micromolar range | Micromolar to millimolar range | [1] |
One study directly comparing the two reaction pairs in the same buffer system (PBS, pH 7.4 at 37°C) reported a second-order rate constant of 210 M⁻¹s⁻¹ for the reaction of a TCO-alcohol with a tetrazine, while the reaction of a DBCO-acid with an azide-PEG4-acid had a rate constant of 2.1 M⁻¹s⁻¹.[2] This highlights the significant kinetic advantage of the TCO-tetrazine ligation.
Delving into Stability and Reactivity
While the rapid kinetics of TCO linkers are a major advantage, their stability can be a concern. The reactive trans-conformation of the cyclooctene ring is susceptible to isomerization to the unreactive cis-conformation, a process that can be accelerated by exposure to thiols, such as dithiothreitol (DTT), which is commonly used in protein chemistry.[3] For applications requiring the presence of reducing agents, the use of a non-thiol-based reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) is recommended to minimize TCO isomerization.
Another consideration is the inherent hydrophobicity of the TCO moiety, which can lead to it "burying" within the hydrophobic pockets of a protein, rendering it inaccessible for reaction. The inclusion of a hydrophilic polyethylene glycol (PEG) spacer, such as the PEG3 chain in this compound, helps to mitigate this issue by increasing the linker's water solubility and extending the reactive group away from the protein surface, thereby enhancing its functional reactivity.
In contrast, DBCO linkers are generally considered to be more stable and less prone to isomerization. However, some studies have reported instability in the presence of certain reducing agents. The resulting triazole linkage formed from the DBCO-azide reaction is highly stable.
Experimental Protocols
To provide a practical framework for comparing these linkers in your own research, we have outlined detailed experimental protocols for conjugating a protein with this compound and a comparable DBCO-PEG-alcohol, as well as a method for assessing conjugation efficiency.
Protocol 1: Protein Conjugation with this compound
This protocol describes the introduction of a TCO moiety onto a protein via the reaction of a TCO-PEG-NHS ester with primary amines on the protein surface. The resulting TCO-labeled protein is then ready for conjugation with a tetrazine-functionalized molecule.
Materials:
-
Antibody or protein of interest (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)
-
TCO-PEG3-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
-
Protein Preparation: Prepare the protein at a concentration of 1-5 mg/mL in an amine-free buffer like PBS.
-
TCO-PEG3-NHS Ester Solution Preparation: Immediately before use, dissolve the TCO-PEG3-NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the TCO-PEG3-NHS ester solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid denaturation of the protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted TCO-PEG3-NHS ester using a desalting column equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL) by MALDI-TOF mass spectrometry, observing the mass shift corresponding to the addition of the TCO-PEG3 linker.
Protocol 2: Protein Conjugation with DBCO-PEG-alcohol
This protocol outlines the conjugation of a DBCO-PEG-NHS ester to a protein, preparing it for reaction with an azide-functionalized molecule.
Materials:
-
Antibody or protein of interest (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)
-
DBCO-PEG-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
-
Protein Preparation: Prepare the protein at a concentration of 1-5 mg/mL in an amine-free buffer like PBS.
-
DBCO-PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the DBCO-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the DBCO-PEG-NHS ester solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Add quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted DBCO-PEG-NHS ester using a desalting column.
-
Characterization: Determine the DOL by measuring the absorbance of the protein at 280 nm and the DBCO group at its characteristic absorbance maximum (around 309 nm).
Protocol 3: Comparative Analysis of Conjugation Efficiency by HPLC
This protocol provides a method for comparing the conjugation efficiency of TCO- and DBCO-labeled proteins with their respective reaction partners using High-Performance Liquid Chromatography (HPLC).
Materials:
-
TCO-labeled protein
-
DBCO-labeled protein
-
Tetrazine-functionalized molecule
-
Azide-functionalized molecule
-
HPLC system with a Size-Exclusion Chromatography (SEC) column
-
Appropriate mobile phase (e.g., PBS)
Procedure:
-
Reaction Setup: In separate reaction tubes, mix the TCO-labeled protein with a molar excess of the tetrazine-functionalized molecule and the DBCO-labeled protein with a molar excess of the azide-functionalized molecule.
-
Time Points: At various time points (e.g., 0, 15 min, 30 min, 1 hr, 4 hr, 12 hr), take an aliquot from each reaction mixture.
-
Quenching (Optional): If necessary, quench the reaction by adding a scavenger for the excess reactant.
-
HPLC Analysis: Analyze each aliquot by SEC-HPLC. The conjugated protein will have a higher molecular weight and thus a shorter retention time than the unconjugated protein.
-
Data Analysis: Integrate the peak areas of the conjugated and unconjugated protein at each time point to determine the percentage of conjugation over time for each linker.
Visualizing the Chemistries and Workflows
To further illustrate the concepts discussed, the following diagrams were generated using the DOT language for Graphviz.
Conclusion
The choice between this compound and DBCO linkers is a nuanced one that depends on the specific demands of the research or drug development project.
This compound is the superior choice when:
-
Rapid reaction kinetics are paramount: The exceptionally fast iEDDA reaction allows for efficient conjugation at low concentrations and with short reaction times, which can be crucial for preserving the integrity of sensitive biomolecules.
-
In vivo pre-targeting strategies are employed: The fast kinetics are ideal for capturing a rapidly clearing targeting agent with a subsequently administered therapeutic or imaging agent.
DBCO linkers are a more suitable option when:
-
Linker stability is the primary concern: DBCO linkers and the resulting triazole linkage offer high stability, making them a robust choice for applications requiring long-term stability in biological media.
-
The presence of reducing agents is unavoidable: While not entirely immune, DBCO linkers generally exhibit better stability in the presence of reducing agents compared to TCO linkers.
Ultimately, the decision should be guided by a thorough evaluation of the experimental conditions and the desired attributes of the final bioconjugate. The inclusion of a PEG spacer in both this compound and many DBCO linkers offers the additional advantage of improved hydrophilicity, which can enhance the solubility and reduce aggregation of the resulting bioconjugate. By carefully considering the trade-offs between reaction speed and stability, researchers can select the optimal bioorthogonal tool to advance their scientific goals.
References
Stability Showdown: A Comparative Guide to TCO-PEG3-Alcohol Conjugate Stability
For researchers, scientists, and drug development professionals, the stability of bioconjugates is a critical factor determining their efficacy and safety. This guide provides an objective comparison of the stability of TCO-PEG3-alcohol conjugates with alternative bioconjugation chemistries, supported by experimental data and detailed protocols for assessment.
The trans-cyclooctene (TCO)-tetrazine ligation, a cornerstone of bioorthogonal chemistry, offers exceptionally fast reaction kinetics. However, the inherent ring strain that drives this rapid conjugation also renders TCO moieties susceptible to isomerization to the non-reactive cis-cyclooctene (CCO) isomer, a primary degradation pathway.[1][2] This guide delves into the stability of this compound conjugates, presenting a comparative analysis with other popular bioconjugation methods and providing the necessary tools to evaluate conjugate stability in your own research.
Comparative Stability of Bioconjugation Chemistries
The choice of conjugation chemistry significantly impacts the stability of the resulting bioconjugate. Below is a summary of quantitative data comparing the stability of various bioconjugation linkages under different conditions. It is important to note that the data presented is compiled from various studies and may not represent direct head-to-head comparisons under identical conditions.
| Linkage Chemistry | Reactive Partners | Moiety | Stability Data | Key Considerations |
| Inverse Electron-Demand Diels-Alder (IEDDA) | Tetrazine + TCO | This compound Conjugate | A TCO-PEG3-modified goat IgG showed a 10.5% loss of reactivity towards tetrazines after 4 weeks of storage at 4°C in a phosphate buffer (pH 7.5). The loss was reduced to 7% when stored at -20°C .[3] | Prone to isomerization to the non-reactive cis-cyclooctene (CCO) isomer, especially in the presence of thiols or in serum.[1][2] The PEG linker can enhance hydrophilicity. |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Azide + Strained Alkyne | DBCO Conjugate | In the presence of glutathione (GSH), DBCO conjugates have a half-life of approximately 71 minutes . Intracellularly in RAW264.7 cells, 36% degradation was observed after 24 hours. | The hydrophobicity of the DBCO group can sometimes lead to aggregation. Generally faster reaction kinetics than BCN. |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Azide + Strained Alkyne | BCN Conjugate | More stable to thiols like GSH compared to DBCO, with a half-life of approximately 6 hours . However, it showed 79% degradation in RAW264.7 cells after 24 hours. Can be unstable under acidic conditions. | BCN is smaller and less lipophilic than DBCO. |
| Maleimide Chemistry | Maleimide + Thiol | Thioether Bond | Highly susceptible to retro-Michael reaction and exchange with thiols. The half-life in the presence of GSH is approximately 4 minutes . | The resulting thiosuccinimide linkage can be unstable, leading to premature cleavage of the conjugate. |
Experimental Workflow for Stability Assessment
A systematic approach is crucial for accurately assessing the stability of bioconjugates. The following diagram illustrates a typical experimental workflow.
Detailed Experimental Protocols
Accurate and reproducible data are the foundation of any stability study. The following are detailed protocols for the most common analytical techniques used to assess bioconjugate stability.
Protocol 1: HPLC-Based Stability Assessment
High-Performance Liquid Chromatography (HPLC) is a powerful tool for monitoring the degradation of bioconjugates over time by separating the intact conjugate from its degradation products. Size-Exclusion Chromatography (SEC) and Reverse-Phase HPLC (RP-HPLC) are two common modes.
Objective: To quantify the percentage of intact bioconjugate remaining after incubation in a relevant biological matrix.
Materials:
-
Bioconjugate of interest
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Human Serum
-
HPLC system with UV detector
-
Size-Exclusion (SEC) or Reverse-Phase (RP-C4 or C18) HPLC column
-
Mobile phases (specific to the column and conjugate)
-
Acetonitrile (ACN)
-
Trifluoroacetic Acid (TFA)
-
Microcentrifuge tubes
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the bioconjugate (e.g., 1 mg/mL) in PBS.
-
For the stability study, dilute the stock solution into pre-warmed (37°C) human serum and PBS (as a control) to a final concentration of 0.1 mg/mL.
-
Incubate the samples at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot (e.g., 50 µL) from each incubation mixture.
-
For serum samples, precipitate the proteins by adding 3 volumes of cold acetonitrile. For PBS samples, dilute with an appropriate buffer.
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
-
HPLC Analysis (Example using RP-HPLC):
-
Column: C4 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% ACN with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Detection: UV absorbance at 280 nm (for protein-based conjugates) or a wavelength specific to the conjugated molecule.
-
Inject the prepared samples onto the HPLC system.
-
-
Data Analysis:
-
Integrate the peak area corresponding to the intact bioconjugate in each chromatogram.
-
Calculate the percentage of intact conjugate remaining at each time point relative to the T=0 time point.
-
Plot the percentage of intact conjugate versus time to determine the degradation kinetics.
-
Protocol 2: LC-MS/MS for Degradation Product Identification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable technique for identifying the degradation products of bioconjugates, providing insights into the degradation pathways.
Objective: To identify the chemical nature of degradation products formed during stability studies.
Materials:
-
Degraded bioconjugate samples from the stability study.
-
LC-MS/MS system (e.g., Q-TOF or Orbitrap).
-
Appropriate LC column (as in the HPLC protocol).
-
Volatile mobile phases (e.g., using formic acid instead of TFA).
-
Enzymes for digestion (e.g., trypsin, IdeS), if performing peptide mapping.
-
Dithiothreitol (DTT) for reduction, if analyzing subunits.
Procedure:
-
Sample Preparation (for intact vs. subunit analysis):
-
Intact Mass Analysis: Dilute the samples from the stability study in a suitable buffer compatible with MS analysis.
-
Subunit Analysis: To analyze light and heavy chains separately, reduce the disulfide bonds by incubating the sample with DTT (e.g., 10 mM) at 37°C for 30 minutes.
-
Peptide Mapping: For detailed analysis of modification sites, denature, reduce, and alkylate the protein, followed by enzymatic digestion (e.g., with trypsin).
-
-
LC-MS/MS Analysis:
-
LC Separation: Use a suitable gradient on the LC system to separate the different species (intact conjugate, fragments, subunits, or peptides).
-
Mass Spectrometry:
-
Acquire full MS scans to determine the molecular weights of the eluting species.
-
Perform MS/MS fragmentation on the ions of interest to obtain structural information. For data-dependent acquisition, the instrument automatically selects precursor ions for fragmentation.
-
-
-
Data Analysis:
-
Deconvolute the raw MS spectra to determine the masses of the intact or reduced conjugate species.
-
Compare the masses of the species detected in the degraded samples to the expected mass of the intact conjugate to identify mass shifts corresponding to degradation events (e.g., isomerization, hydrolysis, fragmentation).
-
For peptide mapping data, use specialized software to search the MS/MS spectra against the protein sequence to identify the exact sites and types of modifications.
-
By employing these comparative data and detailed protocols, researchers can make more informed decisions in the design and development of stable and effective bioconjugates for therapeutic and diagnostic applications.
References
A Researcher's Guide to Characterizing TCO-Conjugates: A Comparative Overview of Analytical Techniques
For researchers, scientists, and drug development professionals, the precise characterization of trans-cyclooctene (TCO)-conjugated biomolecules is paramount to ensuring their efficacy, safety, and batch-to-batch consistency. This guide provides an objective comparison of key analytical techniques used to characterize TCO-conjugates, such as antibody-drug conjugates (ADCs), with supporting experimental data and detailed protocols.
The conjugation of therapeutic payloads or imaging agents to biomolecules via TCO-tetrazine ligation, a cornerstone of bioorthogonal chemistry, has revolutionized targeted therapies and diagnostics.[1] The unique properties of the TCO moiety necessitate a suite of analytical methods to verify successful conjugation, determine the degree of labeling, and assess the overall quality of the final product.[2][3] This guide will delve into the most common and powerful techniques employed in the field.
Comparison of Key Analytical Techniques
The selection of an appropriate analytical technique is contingent on the specific quality attribute being assessed. The following tables provide a comparative summary of the most widely used methods for characterizing TCO-conjugates.
| Technique | Principle of Separation/Detection | Key Parameters Measured | Advantages | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | - Molecular Weight Confirmation[3][4] - Drug-to-Antibody Ratio (DAR) - Identification of Conjugation Sites - Purity and Heterogeneity | - High sensitivity and accuracy - Provides detailed structural information - Can analyze complex mixtures | - Can be destructive to the sample - Complex data analysis - Potential for ion suppression |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their hydrophobicity. | - Drug-to-Antibody Ratio (DAR) - Drug Load Distribution - Purity | - Non-denaturing conditions preserve protein structure - Excellent for resolving species with different drug loads | - Not suitable for all types of conjugates (e.g., some lysine-linked ADCs) - Mobile phase composition can be complex |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates molecules based on their hydrophobicity under denaturing conditions. | - Purity and Impurity Profiling - Drug-to-Antibody Ratio (DAR) for reduced conjugates - Stability Assessment | - High resolution and sensitivity - Well-established and robust technique | - Denaturing conditions can alter the protein structure - Potential for irreversible binding of hydrophobic molecules to the column |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic size. | - Aggregation and Fragmentation Analysis - Purity | - Mild, non-denaturing conditions - Can be coupled with other detectors (e.g., MS) | - Limited resolution for molecules of similar size - Potential for non-specific interactions with the column matrix |
| UV/Vis Spectroscopy | Measures the absorbance of light by a sample at specific wavelengths. | - Drug-to-Antibody Ratio (DAR) - Protein Concentration | - Simple, rapid, and non-destructive - Widely available instrumentation | - Requires the drug and antibody to have distinct absorbance maxima - Provides an average DAR, not the distribution |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the structure and chemical environment of atoms in a molecule. | - Structural Elucidation - Confirmation of Conjugation | - Provides unambiguous structural information | - Requires high sample concentrations - Complex data interpretation for large biomolecules |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable characterization of TCO-conjugates. Below are representative protocols for key analytical techniques.
Drug-to-Antibody Ratio (DAR) Determination by UV/Vis Spectroscopy
This method provides a rapid estimation of the average number of drug molecules conjugated to an antibody.
Protocol:
-
Sample Preparation: Prepare solutions of the TCO-conjugated antibody, the unconjugated antibody, and the free drug at known concentrations in a suitable buffer (e.g., PBS).
-
Spectrophotometer Setup: Use a UV/Vis spectrophotometer to measure the absorbance of the solutions.
-
Data Acquisition:
-
Measure the absorbance of the TCO-conjugate and the unconjugated antibody at two wavelengths: typically 280 nm (for the protein) and the wavelength of maximum absorbance for the drug (e.g., 248 nm for some cytotoxic payloads).
-
Measure the absorbance of the free drug at both wavelengths to determine its extinction coefficients.
-
-
Data Analysis: Calculate the DAR using the Beer-Lambert law and a set of simultaneous equations that account for the absorbance contributions of both the antibody and the drug at both wavelengths.
DAR and Drug Load Distribution by Hydrophobic Interaction Chromatography (HIC)
HIC is the gold standard for determining the distribution of drug-loaded species in cysteine-linked ADCs.
Protocol:
-
Instrumentation: Use an HPLC system equipped with a HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase Preparation:
-
Mobile Phase A: A high salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: The same buffer without ammonium sulfate.
-
-
Chromatographic Conditions:
-
Equilibrate the column with a high percentage of Mobile Phase A.
-
Inject the TCO-conjugate sample.
-
Apply a linear gradient to decrease the salt concentration (increase Mobile Phase B) to elute the different drug-loaded species. Unconjugated antibody elutes first, followed by species with increasing numbers of conjugated drugs.
-
-
Data Analysis:
-
Integrate the peak areas for each species in the chromatogram.
-
Calculate the weighted average DAR by summing the product of the relative peak area and the corresponding drug load for each species.
-
Purity and Molecular Weight by Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass analysis capabilities of MS to provide detailed information on the identity and purity of TCO-conjugates.
Protocol:
-
Instrumentation: An HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
LC Method:
-
Use a reversed-phase column (e.g., C4 or C8) suitable for protein analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Apply a suitable gradient to elute the TCO-conjugate.
-
-
MS Settings:
-
Ionization Mode: Positive ESI.
-
Mass Range: Set to encompass the expected mass of the intact conjugate or its subunits.
-
Optimize source parameters (e.g., capillary voltage, source temperature) for the analyte.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of the TCO-conjugate.
-
Compare the observed mass to the theoretical mass to confirm identity.
-
Analyze the different species present in the spectrum to assess heterogeneity and calculate the DAR.
-
Aggregation Analysis by Size Exclusion Chromatography (SEC)
SEC is a critical method for monitoring the presence of high molecular weight species (aggregates) in biopharmaceutical preparations.
Protocol:
-
Instrumentation: An HPLC or UPLC system with a UV detector and an SEC column suitable for separating monoclonal antibodies and their aggregates (e.g., with a pore size of ~300 Å).
-
Mobile Phase: An aqueous buffer, typically phosphate-buffered saline (PBS), at a neutral pH.
-
Chromatographic Conditions:
-
Run the separation under isocratic conditions (constant mobile phase composition).
-
Set the flow rate appropriate for the column dimensions.
-
-
Data Analysis:
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to the monomer and any high molecular weight species (aggregates).
-
Calculate the percentage of aggregate in the sample.
-
Visualizing the Characterization Workflow
The characterization of a TCO-conjugate is a multi-step process that involves a logical sequence of analytical tests to ensure the final product meets all quality specifications. The following diagram illustrates a typical workflow.
Caption: A typical workflow for the synthesis and analytical characterization of TCO-conjugates.
Conclusion
The robust characterization of TCO-conjugates is a critical aspect of their development and ensures the delivery of safe and effective therapeutics and diagnostics. A combination of orthogonal analytical techniques is essential to fully understand the critical quality attributes of these complex biomolecules. This guide provides a foundational understanding of the key methods employed, offering a starting point for researchers to develop comprehensive analytical strategies for their specific TCO-conjugated products. As the field of bioconjugation continues to evolve, so too will the analytical toolbox, with ongoing innovations promising even greater insight into the structure and function of these important molecules.
References
A Comparative Analysis of TCO-PEG3-alcohol Kinetics in Click Chemistry
In the landscape of bioorthogonal chemistry, the choice of ligation strategy is paramount for the successful labeling and tracking of biomolecules in complex biological systems. The kinetics of these reactions are a critical determinant of their utility, particularly in applications where speed and efficiency at low concentrations are essential. This guide provides an objective comparison of the reaction kinetics of T-TCO-PEG3-alcohol with other prominent click chemistry reactions, namely Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The information presented is supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the most appropriate tools for their specific needs.
Unparalleled Reaction Speed: The Inverse-Electron-Demand Diels-Alder Reaction
The reaction of a trans-cyclooctene (TCO) derivative, such as TCO-PEG3-alcohol, with a tetrazine is a cornerstone of modern bioorthogonal chemistry. This ligation proceeds via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a reaction renowned for its exceptionally fast kinetics.[1] The inherent ring strain of the trans-cyclooctene drives the reaction forward, leading to a rapid and irreversible conjugation. The inclusion of a hydrophilic PEG3 linker in this compound enhances its solubility in aqueous environments, a crucial feature for biological applications, without significantly hindering the reactivity of the TCO moiety.[2]
Quantitative Kinetic Comparison
The efficacy of a click chemistry reaction is typically quantified by its second-order rate constant (k₂). A higher k₂ value signifies a faster reaction, enabling efficient labeling at lower reactant concentrations and on shorter timescales. The following table summarizes the reported second-order rate constants for the TCO-tetrazine ligation and other widely used click chemistry reactions.
| Reaction | Reactants | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| TCO-Tetrazine Ligation (IEDDA) | trans-Cyclooctene (TCO) + Tetrazine | 1 - 1 x 10⁶ | [3] |
| TCO + Dipyridyl Tetrazine | ~2000 | [4] | |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Dibenzocyclooctyne (DBCO) + Benzyl Azide | ~0.1 | |
| DIBO + Benzyl Azide | 0.17 | ||
| BCN + Benzyl Azide | 0.14 | ||
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne + Azide (with Cu(I) catalyst) | 10 - 100 |
Note: Reaction rates can vary depending on the specific derivatives of the reactants, solvent, and temperature.
As the data illustrates, the TCO-tetrazine ligation exhibits significantly faster kinetics, with rate constants that can be several orders of magnitude higher than both SPAAC and CuAAC reactions. This remarkable speed makes it the premier choice for applications requiring rapid labeling, such as in vivo imaging and the study of dynamic biological processes.
Experimental Protocols
Accurate determination of reaction kinetics is crucial for the comparative assessment of different bioorthogonal reactions. The two most common methods for monitoring these reactions are UV-Visible (UV-Vis) spectrophotometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 1: Kinetic Analysis by UV-Vis Spectrophotometry (Stopped-Flow)
This method is particularly suitable for fast reactions like the TCO-tetrazine ligation, where the disappearance of the tetrazine's characteristic absorbance can be monitored over time.
Materials:
-
This compound solution of known concentration.
-
Tetrazine derivative solution of known concentration.
-
Reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4).
-
Stopped-flow spectrophotometer.
Procedure:
-
Prepare stock solutions of this compound and the tetrazine derivative in the desired reaction buffer.
-
Load the reactant solutions into separate syringes of the stopped-flow instrument.
-
Set the spectrophotometer to monitor the absorbance at the λmax of the tetrazine (typically between 510 and 550 nm).[3]
-
Initiate the reaction by rapidly mixing the two solutions in the observation cell.
-
Record the decrease in absorbance over time. The data acquisition is typically complete within seconds for TCO-tetrazine reactions.
-
The observed rate constant (k_obs) is determined by fitting the absorbance decay curve to a pseudo-first-order model (assuming one reactant is in excess).
-
The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the reactant that was in excess.
Protocol 2: Kinetic Analysis by ¹H NMR Spectroscopy
NMR spectroscopy can be used to monitor the reaction by observing the change in the concentration of reactants and products over time. This method is well-suited for a wider range of reaction rates.
Materials:
-
This compound.
-
Tetrazine derivative.
-
Deuterated solvent (e.g., DMSO-d₆, CD₃OD).
-
NMR spectrometer.
Procedure:
-
Prepare a solution of this compound of known concentration in a deuterated solvent in an NMR tube.
-
Acquire a baseline ¹H NMR spectrum (t=0).
-
Add a known amount of the tetrazine derivative to the NMR tube to initiate the reaction.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
Process the spectra and integrate the signals corresponding to a characteristic proton on the TCO (e.g., the alkene protons around 5.3-5.7 ppm) and a proton on the product.
-
Plot the concentration of the TCO reactant versus time.
-
The second-order rate constant (k₂) can be determined by fitting the data to the appropriate integrated rate law for a second-order reaction.
Visualizing the Chemistry: Reaction Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways and experimental workflows for the click chemistry reactions discussed.
Conclusion
The inverse-electron-demand Diels-Alder reaction between this compound and tetrazines offers unparalleled reaction kinetics, making it an exceptionally powerful tool for bioorthogonal chemistry. Its superior speed compared to SPAAC and CuAAC allows for efficient bioconjugation at low concentrations and in time-sensitive experiments. The provided experimental protocols offer a foundation for researchers to quantitatively assess and compare the kinetics of these reactions in their own experimental setups. The choice of click chemistry reaction will ultimately depend on the specific requirements of the application, but for scenarios demanding the fastest and most efficient ligation, the TCO-tetrazine reaction is the unequivocal choice.
References
TCO-PEG3-Alcohol in Antibody-Drug Conjugate (ADC) Development: A Comparative Review
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugate (ADC) development is continually evolving, with a significant focus on optimizing the linker technology that connects the monoclonal antibody to the cytotoxic payload. The choice of linker is critical, profoundly influencing an ADC's stability, pharmacokinetics, efficacy, and safety profile. This guide provides a comprehensive comparison of TCO-PEG3-alcohol, a key component in bioorthogonal click chemistry-based conjugation, with other alternative linker technologies. The information is supported by available experimental data to facilitate informed decisions in ADC design and development.
The Rise of Bioorthogonal Chemistry in ADC Development
Traditional ADC conjugation methods often rely on the chemical modification of native amino acid residues on the antibody, such as lysines or cysteines. These approaches can lead to heterogeneous mixtures of ADCs with varying drug-to-antibody ratios (DAR) and conjugation sites, which can impact the overall therapeutic index.[1][2][3] Bioorthogonal chemistry offers a powerful alternative by employing reactions between functional groups that are mutually reactive but inert to the biological environment.[1][4] This enables precise, site-specific conjugation, leading to more homogeneous and well-defined ADCs.
The inverse-electron demand Diels-Alder (iEDDA) cycloaddition between a trans-cyclooctene (TCO) moiety and a tetrazine (Tz) is a cornerstone of bioorthogonal chemistry in ADC development. This reaction is characterized by exceptionally fast kinetics, high selectivity, and the ability to proceed under mild, physiological conditions without the need for a catalyst. This compound is a heterobifunctional linker that incorporates a TCO group for conjugation to a tetrazine-modified molecule and a hydroxyl group that can be further functionalized to attach a payload. The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance.
Comparative Analysis of Linker Technologies
The stability of the linker is a crucial parameter for ADCs, ensuring that the cytotoxic payload remains attached to the antibody in circulation and is only released at the target tumor site. While direct head-to-head quantitative comparisons of ADCs using this compound against all other linker types are not extensively available in the public domain, we can infer performance based on the chemistry of the linkage.
| Linker Chemistry | Linkage Type | Key Advantages | Potential Limitations |
| TCO-Tetrazine | Dihydropyridazine | - Very fast reaction kinetics- High specificity and bioorthogonality- Stable linkage | - TCO moiety can have limited long-term stability and may isomerize to the less reactive cis-cyclooctene (CCO) form. |
| Maleimide-Thiol | Thioether | - Well-established chemistry- Good reactivity with free thiols | - The thioether bond can be susceptible to retro-Michael addition, leading to premature drug release.- Maleimide can react with other biological thiols, such as albumin. |
| NHS ester-Amine | Amide | - Simple and common conjugation method | - Targets abundant lysine residues, leading to heterogeneous products.- Can impact antibody binding if lysines in the antigen-binding site are modified. |
| Click Chemistry (e.g., Azide-Alkyne) | Triazole | - Bioorthogonal- Stable linkage | - Often requires a copper catalyst, which can be toxic to cells, although catalyst-free versions (SPAAC) are available. |
Note: The performance of a linker is highly dependent on the specific antibody, payload, and the overall ADC design.
Experimental Data Summary
Obtaining direct comparative quantitative data for this compound-linked ADCs versus other linkers from a single study is challenging. The following table summarizes representative data from various studies to provide an overview of key performance parameters.
| Parameter | TCO-Tetrazine Linkage | Maleimide Linkage | Reference |
| In Vitro Plasma Stability (% intact ADC) | High stability reported, though specific quantitative data for this compound is limited. TCO-modified IgG showed ~10.5% loss of reactivity after 4 weeks at 4°C. | Can show significant degradation. One study reported a 38% degradation of an SMCC linker after 120 hours in mouse plasma. | |
| Drug-to-Antibody Ratio (DAR) | Enables precise control of DAR, typically achieving DARs of 2 or 4 with site-specific conjugation. | Can result in a range of DARs (0-8) with traditional cysteine or lysine conjugation. | |
| In Vivo Efficacy | TCO-based ADCs have demonstrated potent anti-tumor activity in preclinical models. | Widely used in approved and clinical-stage ADCs, demonstrating significant efficacy. | |
| Toxicity | Toxicity is primarily driven by the payload. The stability of the TCO-tetrazine linkage is expected to minimize off-target toxicity. | Premature drug release from maleimide linkers can contribute to off-target toxicity. |
Experimental Protocols
Below are generalized protocols for the development of an ADC using this compound. Specific conditions will need to be optimized for each antibody and payload.
Preparation of Tetrazine-Modified Payload
-
Activate the Payload: The cytotoxic drug is functionalized with a reactive group (e.g., NHS ester) to enable reaction with a tetrazine-containing linker.
-
Conjugation: The activated payload is reacted with a bifunctional tetrazine linker (e.g., Tetrazine-PEG-amine) in an appropriate solvent (e.g., DMSO).
-
Purification: The tetrazine-modified payload is purified using techniques such as reversed-phase HPLC.
Preparation of TCO-Modified Antibody
-
Antibody Preparation: The antibody is prepared in a suitable buffer (e.g., PBS, pH 7.4).
-
Site-Specific Modification (Example using engineered cysteine):
-
If not already present, introduce a cysteine residue at a specific site on the antibody through genetic engineering.
-
Reduce the disulfide bonds of the engineered cysteines using a reducing agent like TCEP.
-
React the reduced antibody with a TCO-linker containing a maleimide group (e.g., TCO-PEG-maleimide).
-
-
Purification: The TCO-modified antibody is purified using size-exclusion chromatography to remove excess linker.
ADC Conjugation and Characterization
-
Conjugation Reaction: The TCO-modified antibody is reacted with the tetrazine-modified payload in a suitable buffer. The reaction is typically fast and can be performed at room temperature.
-
Purification: The resulting ADC is purified from unreacted components using size-exclusion chromatography.
-
Characterization:
-
DAR Determination: The drug-to-antibody ratio is determined using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.
-
Stability Assessment: The stability of the ADC is evaluated in plasma by incubating the ADC at 37°C and analyzing for drug deconjugation over time by LC-MS.
-
In Vitro Cytotoxicity: The potency of the ADC is assessed using cell viability assays on antigen-positive and antigen-negative cell lines.
-
In Vivo Efficacy: The anti-tumor activity of the ADC is evaluated in preclinical animal models.
-
Visualizing the Workflow
The following diagrams illustrate the key processes in the development of a this compound based ADC.
Caption: Workflow for the development of a TCO-based ADC.
Caption: Generalized mechanism of action for an ADC.
Conclusion
This compound and the associated TCO-tetrazine bioorthogonal chemistry represent a significant advancement in ADC technology. This approach enables the construction of homogeneous, site-specific ADCs with potentially improved stability and therapeutic indices compared to traditional conjugation methods. While direct, comprehensive comparative data with all alternative linkers is still emerging, the fundamental advantages of this bioorthogonal approach make it a highly promising strategy for the development of next-generation antibody-drug conjugates. The choice of linker remains a critical decision in ADC design, and a thorough evaluation of stability, efficacy, and toxicity is essential for each candidate molecule.
References
- 1. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-specific antibody-drug conjugates: the nexus of bioorthogonal chemistry, protein engineering, and drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
